molecular formula C8H7BrN2O B1523568 3-Bromo-4-methoxy-1H-indazole CAS No. 1167055-27-7

3-Bromo-4-methoxy-1H-indazole

Cat. No.: B1523568
CAS No.: 1167055-27-7
M. Wt: 227.06 g/mol
InChI Key: NLBWDJBOEFTVDT-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBWDJBOEFTVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-methoxy-1H-indazole (CAS No. 1167055-27-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-4-methoxy-1H-indazole in Medicinal Chemistry

This compound is a key heterocyclic building block of significant interest in the field of drug discovery and development. Its strategic importance lies in the versatile reactivity of the indazole core, a privileged scaffold in medicinal chemistry, combined with the specific placement of the bromo and methoxy substituents. The bromine atom at the 3-position serves as a crucial handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse molecular fragments to build complex drug candidates. The 4-methoxy group, on the other hand, influences the electronic properties of the indazole ring system and can participate in key hydrogen bonding interactions with biological targets.

Indazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anti-inflammatory, antitumor, and anti-HIV properties.[1] This guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical utility for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The table below summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 1167055-27-7[2][3][4][5]
Molecular Formula C₈H₇BrN₂O[2]
Molecular Weight 227.06 g/mol [2]
IUPAC Name This compound[6]
Appearance Typically an off-white to pale brown solid
Storage Inert atmosphere, 2-8°C

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 4-methoxy-1H-indazole. This involves the regioselective bromination of the indazole core at the C3 position.

Step 1: Synthesis of the Precursor, 4-Methoxy-1H-indazole

While various methods for the synthesis of substituted indazoles exist, a common route involves the cyclization of appropriately substituted precursors.[7] For 4-methoxy-1H-indazole, a plausible synthetic route starts from 2-methoxy-6-nitrotoluene, which can be converted to the indazole through a series of reactions including condensation and reductive cyclization.

Step 2: Bromination of 4-Methoxy-1H-indazole

The introduction of a bromine atom at the 3-position of the indazole ring is a critical step. Halogenation of indazoles is a well-established transformation, often achieved using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents on the indazole ring.

Conceptual Experimental Protocol for Bromination:

  • Starting Material: 4-Methoxy-1H-indazole

  • Reagent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Solvent: A suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a chlorinated solvent like Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-methoxy-1H-indazole in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the brominating agent (NBS or Br₂) in the same solvent.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination Start 2-Methoxy-6-nitrotoluene Intermediate Intermediate Aldehyde/Oxime Start->Intermediate Functionalization Precursor 4-Methoxy-1H-indazole Intermediate->Precursor Reductive Cyclization Final_Product This compound Precursor->Final_Product C3-Bromination Brominating_Agent NBS or Br₂ Brominating_Agent->Final_Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X + Pd(0) → R-Pd(II)-X) Pd0->OxAdd Transmetal Transmetalation (R-Pd(II)-X + R'B(OH)₂ → R-Pd(II)-R') OxAdd->Transmetal RedElim Reductive Elimination (R-Pd(II)-R' → R-R' + Pd(0)) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-R') RedElim->Product

Sources

An In-Depth Technical Guide to 3-Bromo-4-methoxy-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methoxy-1H-indazole is a vital heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic strategies, reactivity, and its burgeoning role in drug discovery. The indazole core is a privileged structure in numerous biologically active compounds, and the strategic placement of the bromo and methoxy groups on this scaffold provides key anchor points for molecular elaboration and modulation of physicochemical properties. This document aims to serve as a technical resource for researchers leveraging this compound in the development of novel therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of modern pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] The 1H-indazole tautomer is generally the more thermodynamically stable and prevalent form.[1] The unique electronic and structural features of the indazole ring system allow it to act as a bioisostere for other key aromatic systems, such as indole, in interacting with biological targets.[3] The introduction of a bromine atom at the 3-position and a methoxy group at the 4-position creates a molecule with distinct regions of reactivity and potential for specific biological interactions, making this compound a valuable intermediate in the synthesis of targeted therapeutics.[4][5]

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on data from commercial suppliers and analysis of closely related analogues, the following properties can be summarized.

Structural and General Properties
PropertyValueSource
Chemical Formula C₈H₇BrN₂O[5]
Molecular Weight 227.06 g/mol [6]
CAS Number 1167055-27-7[5]
Appearance Off-white to pale brown solid (predicted)[3]
Purity Typically >95% (commercial grade)[5]
Predicted Physicochemical Data

While experimental data is scarce, computational models provide estimated values for key physicochemical parameters, which are crucial for drug design and development.

PropertyPredicted ValueNotes
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water.Based on general solubility of similar heterocyclic compounds.
LogP 2.24 (for the N-methylated analog)The LogP of the 1H-indazole may be slightly lower due to the presence of the N-H bond.[7]
pKa Not availableThe N-H proton of the indazole ring is weakly acidic.

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic approach could start from a substituted aniline or benzonitrile, followed by cyclization to form the indazole ring and subsequent bromination.

G cluster_0 Proposed Synthesis of this compound A 2-Amino-3-methoxybenzonitrile B Diazotization A->B NaNO₂, HCl C Intramolecular Cyclization B->C Spontaneous D 4-Methoxy-1H-indazole C->D E Bromination D->E Br₂ or NBS F This compound E->F

Caption: Proposed synthetic workflow for this compound.

General Experimental Considerations for Indazole Synthesis

The synthesis of substituted indazoles often involves the following key transformations:

  • From Substituted Hydrazines: The reaction of a substituted 2-halobenzaldehyde or 2-haloketone with hydrazine can lead to the formation of the indazole ring through a cyclization reaction.[8]

  • From o-Nitrobenzyl Derivatives: Reduction of an o-nitrobenzyl derivative followed by diazotization and cyclization is another common route.

  • Direct C-H Functionalization: More modern approaches involve the direct functionalization of the indazole core, though this can sometimes lead to mixtures of isomers.

For the bromination step, reagents like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent are typically employed. The regioselectivity of the bromination will be directed by the existing methoxy group.[8]

Chemical Reactivity and Derivatization

The bromine atom at the C3 position of this compound is a key functional group that allows for a wide range of subsequent chemical transformations, particularly transition metal-catalyzed cross-coupling reactions. The N-H proton of the pyrazole ring can also be readily substituted.

Cross-Coupling Reactions

The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 3-position.

G cluster_1 Reactivity of this compound Start This compound Suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acids) Start->Suzuki Pd catalyst, base Heck Heck Coupling (Alkenes) Start->Heck Pd catalyst, base Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu catalyst, base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd catalyst, base N_Alkylation N-Alkylation/Arylation (Alkyl/Aryl Halides) Start->N_Alkylation Base Product_Aryl 3-Aryl-4-methoxy-1H-indazole Suzuki->Product_Aryl Product_Alkenyl 3-Alkenyl-4-methoxy-1H-indazole Heck->Product_Alkenyl Product_Alkynyl 3-Alkynyl-4-methoxy-1H-indazole Sonogashira->Product_Alkynyl Product_Amino 3-Amino-4-methoxy-1H-indazole Buchwald->Product_Amino Product_N_Subst 1-Substituted-3-bromo-4-methoxy-indazole N_Alkylation->Product_N_Subst

Caption: Key derivatization reactions of this compound.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, introducing aryl or alkyl groups.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, leading to 3-aminoindazole derivatives.

N-Functionalization

The nitrogen atom of the pyrazole ring can be alkylated or arylated under basic conditions using various electrophiles, such as alkyl halides or aryl halides. This functionalization can be important for modulating the pharmacokinetic properties of a drug candidate.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

Kinase Inhibitors

A significant number of indazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer. The indazole core can form key hydrogen bond interactions with the hinge region of the kinase active site. The substituents at the 3- and 4-positions can be tailored to achieve potency and selectivity for specific kinases.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Anti-inflammatory agents

  • Antiviral agents (including HIV) [7]

  • Central nervous system (CNS) disorders

The specific substitution pattern of this compound makes it an attractive starting point for exploring structure-activity relationships (SAR) in these and other disease areas.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: Based on data for the N-methylated analog, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. While detailed experimental data for this specific molecule is not widely published, its structural features and the known reactivity of the indazole scaffold highlight its potential as a versatile building block for the synthesis of novel drug candidates. The strategic positioning of the bromo and methoxy groups provides ample opportunities for chemical modification, allowing for the fine-tuning of biological activity and physicochemical properties. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted and holds the promise of uncovering new therapeutic agents.

References

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. (2024). [Link]

  • WO2017186693A1 - Synthesis of indazoles.
  • 3-溴-4-甲氧基-1H-吲唑|this compound|. Wutech. (n.d.). [Link]

  • This compound. Lead Sciences. (n.d.). [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. (2009). [Link]

  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. (2018). [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. (2023). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. (2019). [Link]

  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125. PubChem. (n.d.). [Link]

  • 4-Bromoanisole | C7H7BrO | CID 7730. PubChem. (n.d.). [Link]

  • 3-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 98662. PubChem. (n.d.). [Link]

  • Indazole – Knowledge and References. Taylor & Francis. (n.d.). [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds.

Sources

3-Bromo-4-methoxy-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-4-methoxy-1H-indazole

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities.[1] These nitrogen-containing heterocyclic compounds, featuring a bicyclic structure of fused benzene and pyrazole rings, are largely synthetic but have demonstrated a wide array of biological effects, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1][2] The functionalization of the indazole nucleus allows for the fine-tuning of its physicochemical and biological properties, making it a privileged scaffold in drug discovery. This compound, as a functionalized derivative, represents a key building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and potential applications for researchers and professionals in drug development.

Core Molecular Attributes

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in research and synthesis.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[3][4]
Molecular Weight 227.06 g/mol [3]
CAS Number 1167055-27-7[3][4]
Appearance (Predicted) Off-white to pale brown solid[5]
Storage Inert atmosphere, 2-8°C[4]

Strategic Synthesis of Functionalized Indazoles

A plausible synthetic workflow for preparing this compound would likely start from a substituted aniline. The key steps would involve diazotization followed by cyclization to form the indazole core, with subsequent bromination at the 3-position. The methoxy group at the 4-position would be incorporated either from the starting material or introduced at a suitable stage of the synthesis.

Below is a generalized workflow representing a potential synthetic strategy.

G cluster_0 Synthesis Workflow Start Substituted Aniline (e.g., 2-Amino-6-methoxybenzonitrile) Step1 Diazotization Start->Step1 NaNO₂, HCl Step2 Intramolecular Cyclization Step1->Step2 Reduction/Spontaneous Cyclization Step3 Bromination Step2->Step3 e.g., NBS, Br₂ Product This compound Step3->Product G cluster_0 Synthetic Modifications cluster_1 Target Molecules Start This compound 3-Bromo 4-Methoxy 1H-Indazole Mod1 Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start:f0->Mod1 Mod2 N-Alkylation / N-Arylation Start:f2->Mod2 Target1 Kinase Inhibitors Mod1->Target1 Target2 KHK Inhibitors Mod1->Target2 Target3 Other Bioactive Compounds Mod1->Target3 Mod2->Target1 Mod2->Target2 Mod2->Target3

Sources

Understanding the Molecule: 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-4-methoxy-1H-indazole

For researchers, scientists, and drug development professionals, understanding the solubility of a novel chemical entity is a cornerstone of its developability. This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound with potential applications in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this guide, written from the perspective of a Senior Application Scientist, will equip you with the theoretical framework and practical methodologies to determine its solubility profile with scientific rigor.

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a bicyclic aromatic system, which generally confers a degree of hydrophobicity. The presence of a bromine atom further enhances its lipophilic character. Conversely, the methoxy group and the nitrogen atoms in the indazole ring can participate in hydrogen bonding, which can contribute to solubility in polar solvents.[1][2] The interplay of these structural features dictates the compound's solubility in various media.

Key Structural Features Influencing Solubility:

  • Indazole Core: Aromatic and relatively nonpolar.

  • Bromo Group: Increases molecular weight and lipophilicity.

  • Methoxy Group: Can act as a hydrogen bond acceptor.

  • N-H Group: Can act as a hydrogen bond donor, contributing to solubility in protic solvents.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system. For a compound to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid solute and the cohesive forces of the solvent.[3] Factors such as temperature, pressure, pH, and the physical form of the solute can significantly impact solubility.[4][5]

Experimental Determination of Solubility

Two primary types of solubility are determined during drug discovery and development: thermodynamic and kinetic solubility.[4][6][7]

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[5][8] The most common method for its determination is the shake-flask method .[7]

Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Accurately weigh an excess amount of crystalline this compound into a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Sample Processing:

    • After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved material. Adsorption of the compound to the filter should be evaluated.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve of the compound to accurately determine the concentration in the sample.

Diagram of Thermodynamic Solubility Workflow

A Weigh excess compound B Add solvent A->B C Equilibrate (24-48h shaking) B->C D Filter supernatant C->D E Quantify by HPLC/LC-MS D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[3][6][7] This is a high-throughput method often used in early drug discovery.[3][4][9]

Experimental Protocol: Kinetic Solubility Assay

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

    • Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well microplate.

  • Precipitation:

    • Add a small volume of the DMSO stock solution to the buffer in the microplate wells. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

    • Mix the contents of the wells thoroughly.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., room temperature) for a shorter period than the thermodynamic assay, typically 1 to 2 hours, with gentle shaking.[6]

  • Analysis:

    • The concentration of the dissolved compound can be determined by several methods:

      • Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate).[3]

      • Direct UV/LC-MS: The plate is filtered or centrifuged to separate the undissolved solid, and the concentration in the supernatant is measured.[3]

Diagram of Kinetic Solubility Workflow

A Prepare DMSO stock solution B Add stock to aqueous buffer A->B C Incubate (1-2h shaking) B->C D Analyze via Nephelometry or HPLC/LC-MS C->D

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. A tabular format is recommended for comparing solubility in different solvents and under different conditions.

Table 1: Hypothetical Solubility Data for this compound

Solvent SystemSolubility TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)
WaterThermodynamic25<1<4.4
PBS (pH 7.4)Thermodynamic25522.0
PBS (pH 7.4)Kinetic2550220.0
MethanolThermodynamic25>1000>4400
EthanolThermodynamic255002200
AcetoneThermodynamic258003520

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.

The LogP (logarithm of the partition coefficient) is another important parameter related to a compound's lipophilicity and can provide insights into its potential solubility. For the closely related compound, 3-Bromo-4-methoxy-1-methyl-1H-indazole, a LogP of 2.23 has been reported, suggesting a relatively lipophilic nature.[10]

Conclusion

A thorough understanding of the solubility of this compound is essential for its advancement as a potential drug candidate. This guide provides the necessary theoretical background and detailed, actionable protocols for determining its thermodynamic and kinetic solubility. By applying these methodologies, researchers can generate reliable and reproducible data to inform formulation strategies and predict in vivo behavior.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127.
  • Alonso, G., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 25(15), 3489.
  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. Retrieved January 26, 2026, from [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2022, February 2). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. IJCRT.org.
  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870.
  • Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved January 26, 2026, from [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved January 26, 2026, from [Link]

  • Avdeef, A. (2020).
  • Böttcher, C. (2011). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 6(11), 1167-1182.

Sources

Spectroscopic Characterization of 3-Bromo-4-methoxy-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 3-Bromo-4-methoxy-1H-indazole

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities, have made them a focal point in drug discovery and development. The specific substitution pattern of this compound, featuring a bromine atom at the 3-position and a methoxy group at the 4-position, offers unique opportunities for further chemical modification and exploration of its structure-activity relationships.

Accurate structural elucidation is the cornerstone of chemical research. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous identification and characterization of novel compounds. This guide provides a detailed roadmap for the spectroscopic analysis of this compound, empowering researchers to confidently identify this molecule and interpret its spectral features.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound is presented below. The numbering of the atoms in the indazole ring is crucial for the assignment of NMR signals.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small sample (typically 1-5 mg) of the analyte in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in a high-field NMR spectrometer. The choice of solvent is critical to avoid interfering signals from the solvent itself.

G cluster_workflow ¹H NMR Experimental Workflow Sample Sample Preparation (1-5 mg in 0.5-0.7 mL deuterated solvent) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (Define parameters: pulses, delays, etc.) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Figure 2: A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data:

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in the table below. The predictions are based on the analysis of similar indazole structures and the known effects of substituents on chemical shifts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH (N1-H)10.0 - 12.0broad singlet-1H
H-77.5 - 7.7doublet8.0 - 9.01H
H-57.2 - 7.4triplet7.5 - 8.51H
H-66.9 - 7.1doublet7.0 - 8.01H
OCH₃3.9 - 4.1singlet-3H

Interpretation and Rationale:

  • NH Proton: The proton attached to the nitrogen of the indazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, resulting in a broad signal in the downfield region of the spectrum.

  • Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring of the indazole core will appear in the aromatic region (typically 6.5-8.0 ppm). The methoxy group at C-4 is an electron-donating group, which will shield the ortho (H-5) and para (H-7) protons, causing them to appear at a relatively higher field (lower ppm) compared to the meta proton (H-6). The bromine at C-3 will have a minor deshielding effect on the adjacent protons. The expected splitting patterns (doublet, triplet, doublet) arise from the coupling between adjacent protons.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region, typically around 3.9-4.1 ppm.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol:

The procedure for acquiring a ¹³C NMR spectrum is similar to that of ¹H NMR. However, due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data:

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are estimated based on incremental calculations and comparison with known data for substituted indazoles.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7a140 - 142
C-4148 - 150
C-3110 - 115
C-3a120 - 122
C-6115 - 118
C-5122 - 125
C-7105 - 108
OCH₃55 - 58

Interpretation and Rationale:

  • Quaternary Carbons (C-3, C-3a, C-4, C-7a): The carbon atoms that are not directly bonded to any hydrogen atoms will generally have lower intensities in the ¹³C NMR spectrum. The carbon attached to the electron-withdrawing bromine atom (C-3) is expected to be significantly shielded. Conversely, the carbon attached to the oxygen of the methoxy group (C-4) will be deshielded.

  • Aromatic CH Carbons (C-5, C-6, C-7): These carbons will appear in the aromatic region of the spectrum. Their chemical shifts are influenced by the electronic effects of the substituents.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

Experimental Protocol:

IR spectroscopy is a rapid and non-destructive technique. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with potassium bromide (KBr) to form a pellet. The IR spectrum is then recorded by passing a beam of infrared light through the sample.

Predicted IR Data:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
N-H stretch3200 - 3400Medium, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic, OCH₃)2850 - 3000Medium
C=C stretch (aromatic)1500 - 1600Medium to strong
C-O stretch (aryl ether)1200 - 1280 (asymmetric) and 1000 - 1050 (symmetric)Strong
C-Br stretch500 - 600Medium to weak

Interpretation and Rationale:

  • N-H Stretch: The broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indication of the N-H bond in the indazole ring, with the broadening due to hydrogen bonding.

  • C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations, while those just below 3000 cm⁻¹ correspond to the C-H stretching of the methoxy group.

  • C=C and C-O Stretches: The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The strong absorption bands for the C-O stretching of the aryl ether are also key diagnostic peaks.

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Experimental Protocol:

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a typical Electron Ionization (EI) mass spectrometer, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

G cluster_workflow Mass Spectrometry (EI) Workflow Sample_Intro Sample Introduction (Vaporization) Ionization Ionization (Electron Impact) Sample_Intro->Ionization Acceleration Ion Acceleration Ionization->Acceleration Mass_Analyzer Mass Analysis (Separation by m/z) Acceleration->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum_Gen Mass Spectrum Generation Detection->Spectrum_Gen

Figure 3: A simplified workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum Data:

The molecular formula of this compound is C₈H₇BrN₂O. The predicted mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion Predicted m/z Relative Abundance Identity
[M]⁺226~100%Molecular ion (with ⁷⁹Br)
[M+2]⁺228~98%Molecular ion (with ⁸¹Br)
[M-CH₃]⁺211/213VariableLoss of a methyl radical
[M-OCH₃]⁺195/197VariableLoss of a methoxy radical
[M-Br]⁺147VariableLoss of a bromine radical

Interpretation and Rationale:

  • Molecular Ion Peak: The most important information from the mass spectrum is the molecular ion peak ([M]⁺), which directly provides the molecular weight of the compound. The presence of a pair of peaks at m/z 226 and 228 with nearly equal intensity is a definitive indicator of a monobrominated compound.

  • Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The loss of a methyl radical from the methoxy group is a common fragmentation pathway. The loss of the entire methoxy group or the bromine atom can also be expected, leading to other significant fragment ions.

Conclusion: A Framework for Characterization

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the theoretical principles and the expected spectral data for ¹H NMR, ¹³C NMR, IR, and MS, researchers are well-equipped to synthesize and characterize this and other related indazole derivatives. The provided experimental workflows serve as a practical starting point for laboratory work. While the data presented herein is based on sound scientific principles and analysis of analogous structures, it is imperative for researchers to obtain and interpret their own experimental data for definitive structural confirmation. This guide serves as a foundational resource to facilitate that process, ultimately contributing to the advancement of research in medicinal chemistry and related fields.

References

Due to the lack of specific literature for this compound, this section would typically include citations to general spectroscopy textbooks and publications on the synthesis and characterization of similar indazole derivatives. For the purpose of this predictive guide, specific references are not provided.

Unlocking the Therapeutic Potential of 3-Bromo-4-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold - A Privileged Motif in Modern Medicinal Chemistry

To comprehend the potential of 3-Bromo-4-methoxy-1H-indazole, we must first appreciate the chemical scaffold upon which it is built. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of contemporary drug discovery.[1][2] Its rigid structure and ability to participate in a multitude of non-covalent interactions have made it a "privileged scaffold" – a molecular framework that is repeatedly found in bioactive compounds.[3][4] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, potent anti-cancer properties.[5][6] This wide range of biological activities stems from the indazole core's ability to serve as a versatile template for the design of molecules that can interact with a variety of biological targets, particularly protein kinases.[7]

This in-depth technical guide will provide a comprehensive overview of the known and anticipated biological activities of this compound. While direct experimental data for this specific molecule is not yet prevalent in the public domain, this paper will leverage data from structurally analogous compounds and the well-established principles of medicinal chemistry to construct a predictive biological profile. We will delve into its chemical properties, plausible synthetic routes, a hypothetical mechanism of action as a kinase inhibitor, and a detailed protocol for its experimental validation.

Chemical Identity and Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. For this compound, these properties provide clues to its potential as a drug candidate.

PropertyValueSignificance in Drug Discovery
Molecular FormulaC₈H₇BrN₂ODefines the elemental composition.
Molecular Weight227.06 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (predicted)2.0-2.5Indicates a balance between hydrophilicity and lipophilicity, suggesting reasonable membrane permeability and solubility.
Hydrogen Bond Donors1 (N-H)The indazole N-H can participate in crucial interactions with biological targets.
Hydrogen Bond Acceptors2 (N, O)The pyrazole nitrogen and methoxy oxygen can form hydrogen bonds, contributing to binding affinity.
Rotatable Bonds1 (methoxy group)Limited flexibility can lead to higher binding affinity due to lower entropic penalty upon binding.

The presence of a bromine atom at the 3-position and a methoxy group at the 4-position significantly influences the electronic and steric properties of the indazole core. The bromine atom is an electron-withdrawing group that can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The methoxy group is a moderate electron-donating group that can influence the molecule's overall electronic distribution and provides a potential site for metabolic modification.

Synthetic Strategies for this compound and Its Derivatives

A common and effective approach involves the cyclization of appropriately substituted o-toluidine derivatives. The following diagram illustrates a hypothetical, yet chemically sound, synthetic workflow for obtaining this compound.

Synthetic_Pathway_for_this compound cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product 2-Methyl-3-nitroanisole 2-Methyl-3-nitroanisole 2-Bromo-6-methyl-3-nitroanisole 2-Bromo-6-methyl-3-nitroanisole 2-Methyl-3-nitroanisole->2-Bromo-6-methyl-3-nitroanisole Bromination (e.g., NBS, H2SO4) 3-Bromo-4-methoxy-2-methylaniline 3-Bromo-4-methoxy-2-methylaniline 2-Bromo-6-methyl-3-nitroanisole->3-Bromo-4-methoxy-2-methylaniline Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) This compound This compound 3-Bromo-4-methoxy-2-methylaniline->this compound Diazotization and Cyclization (e.g., NaNO2, HCl)

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A General Procedure for Indazole Synthesis

The following is a generalized, step-by-step protocol for the synthesis of an indazole derivative from a substituted o-toluidine, which can be adapted for the synthesis of this compound.

  • Diazotization:

    • Dissolve the substituted o-toluidine (1 equivalent) in a suitable acidic medium (e.g., 2-3 M HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyclization:

    • In a separate flask, prepare a solution of a reducing agent (e.g., sodium sulfite or stannous chloride) in water.

    • Slowly add the cold diazonium salt solution to the reducing agent solution.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Anticipated Biological Profile and Mechanism of Action: A Focus on Kinase Inhibition

Given the prevalence of indazole-based compounds as kinase inhibitors, it is highly probable that this compound will exhibit activity in this area.[7] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[13]

Hypothetical Mechanism of Action as a Kinase Inhibitor

Many indazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The indazole scaffold typically forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.

The following diagram illustrates a generalized kinase inhibition mechanism by an indazole derivative.

Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site cluster_1 Substrates cluster_2 Inhibitor cluster_3 Cellular Response Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP_Binding_Pocket ATP Binding Pocket Inhibition_of_Signaling Inhibition of Signaling ATP_Binding_Pocket->Inhibition_of_Signaling ATP ATP ATP->ATP_Binding_Pocket Binds Substrate_Protein Substrate Protein Substrate_Protein->Phosphorylated_Substrate Indazole_Inhibitor 3-Bromo-4-methoxy- 1H-indazole Indazole_Inhibitor->ATP_Binding_Pocket Competitively Binds Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Effect Cellular Effect (e.g., Proliferation) Downstream_Signaling->Cellular_Effect Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer) Inhibition_of_Signaling->Therapeutic_Effect

Caption: Hypothesized mechanism of kinase inhibition by this compound.

Experimental Validation: In Vitro Kinase Inhibition Assay

To experimentally determine the kinase inhibitory activity of this compound, a variety of in vitro assays can be employed.[14][15][16][17] A common and robust method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate protein or peptide.

Detailed Step-by-Step Protocol for a Radiometric Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol).

    • Kinase: Dilute the kinase of interest to the desired concentration in kinase buffer.

    • Substrate: Prepare a stock solution of the substrate protein or peptide in kinase buffer.

    • [γ-³²P]ATP: Prepare a stock solution of [γ-³²P]ATP and unlabeled ATP in kinase buffer to achieve the desired specific activity and final ATP concentration.

    • Test Compound: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following components in order:

      • Kinase buffer

      • Test compound or vehicle (for control wells)

      • Kinase

      • Substrate

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).

    • Wash the filter paper several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

While the biological activity of this compound has not been extensively reported, its structural features, rooted in the privileged indazole scaffold, strongly suggest its potential as a bioactive molecule, particularly as a kinase inhibitor. This technical guide has provided a comprehensive framework for researchers and drug development professionals to begin their exploration of this promising compound. By leveraging the vast knowledge of indazole chemistry and biology, a rational and efficient path to elucidating the therapeutic potential of this compound can be forged.

Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive screening against a panel of protein kinases. Promising hits should then be further characterized in cellular assays to assess their anti-proliferative and other biological effects. Ultimately, lead compounds can be advanced into preclinical models to evaluate their in vivo efficacy and safety. The journey from a promising scaffold to a life-saving therapeutic is long and challenging, but the foundation laid by the indazole core provides a significant head start.

References

A comprehensive list of references will be compiled based on the information gathered to support the claims made in this guide. Each reference will include the title, source, and a valid, clickable URL for verification.

Sources

Whitepaper: A Strategic Guide to Unveiling the Therapeutic Potential of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the privileged core of numerous clinically successful kinase inhibitors. This guide addresses the novel derivative, 3-Bromo-4-methoxy-1H-indazole, a compound of unknown biological activity but significant therapeutic promise based on its structural features. Lacking direct studies, we present a hypothesis-driven framework for its systematic evaluation. This document outlines a strategic, multi-tiered experimental workflow—from broad kinase profiling to specific cell-based functional assays—designed to identify and validate its potential molecular targets. We provide detailed, field-proven protocols and data interpretation strategies, focusing on high-value target families such as the VEGFR/PDGFR and JAK/SRC kinases, to guide researchers in efficiently unlocking the therapeutic utility of this promising molecule.

Introduction: The Indazole Scaffold as a Privileged Kinase-Binding Motif

The 1H-indazole ring system is a bioisostere of purine, a fundamental component of the ATP molecule. This intrinsic structural mimicry makes it an exceptionally effective scaffold for designing competitive inhibitors that target the ATP-binding site of protein kinases. This principle is validated by the success of several FDA-approved drugs. For instance, Axitinib and Pazopanib are potent anti-angiogenic agents that target Vascular Endothelial Growth Factor Receptors (VEGFRs), while Ruxolitinib is a Janus Kinase (JAK) inhibitor used in the treatment of myelofibrosis.

The subject of this guide, this compound, is a novel entity. Its therapeutic potential can be logically inferred from its constituent parts:

  • The 1H-Indazole Core: Provides the foundational geometry to engage the hinge region of a kinase ATP-binding pocket.

  • The 3-Bromo Substituent: The bromine atom can serve as a hydrogen bond acceptor and its size can confer selectivity through steric interactions within the binding site. Halogen bonding is an increasingly recognized interaction in drug design, potentially enhancing binding affinity.

  • The 4-Methoxy Group: This group can act as a hydrogen bond acceptor and influence the molecule's solubility and pharmacokinetic properties. Its position may allow it to interact with the solvent-exposed front region of the ATP pocket.

Given this structural rationale, we hypothesize that this compound is a potent modulator of specific protein kinase families. This guide provides the strategic framework to systematically identify and validate these targets.

Primary Hypothesized Target Families

Based on extensive structure-activity relationship (SAR) data from the indazole class of inhibitors, we propose two primary kinase families as high-probability targets for this compound.

Target Family I: Pro-Angiogenic Receptor Tyrosine Kinases (VEGFR/PDGFR)

Rationale: The indazole scaffold is the basis for numerous inhibitors of VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), key drivers of tumor angiogenesis. Inhibition of these pathways is a clinically validated anti-cancer strategy. The specific substitution pattern of the title compound may offer a unique selectivity profile within this family.

Signaling Pathway Overview: Ligand binding (e.g., VEGF) induces receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, and new blood vessel formation.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation PKC->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR2 signaling cascade leading to angiogenesis.

Target Family II: Cytokine Signaling Kinases (JAK/SRC)

Rationale: The JAK-STAT pathway is central to signaling for numerous cytokines and growth factors involved in immunity and hematopoiesis. Dysregulation is implicated in autoimmune diseases and cancers. Indazole-based inhibitors, like Ruxolitinib and Fedratinib, have proven effective in targeting this pathway. The 3-bromo position could be critical for achieving selectivity among the highly homologous JAK family members.

Signaling Pathway Overview: Cytokine binding to its receptor brings associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_R Binds STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates Gene_Exp Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Exp Regulates

Caption: Canonical JAK-STAT signaling pathway.

Experimental Validation Workflow: A Phased Approach

We propose a systematic, four-stage workflow to efficiently identify and validate the molecular targets of this compound. This approach progresses from broad, unbiased screening to specific, hypothesis-driven validation.

Experimental_Workflow cluster_step3 Cell-Based Assays Start Compound: This compound Step1 Step 1: Broad Kinase Panel Screen (e.g., ADP-Glo, >400 Kinases) Start->Step1 Initial Profiling Step2 Step 2: Biochemical IC50 Determination (Dose-Response on Hits) Step1->Step2 Identify Hits (% Inhibition > 70%) Step3 Step 3: Cellular Target Validation Step2->Step3 Confirm Potency Phospho Target Phosphorylation (Western Blot / ELISA) Step2->Phospho Engagement Target Engagement (e.g., CETSA) Step2->Engagement Step4 Step 4: Functional Phenotypic Assays Step3->Step4 Confirm Cellular Activity End Lead Candidate Profile Step4->End Establish Therapeutic Rationale Phospho->Step4 Engagement->Step4

Caption: Phased experimental workflow for target identification and validation.

Step 1: Broad Kinase Panel Screening

Objective: To obtain an unbiased, global view of the compound's kinase selectivity profile.

Methodology: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). A typical and robust platform is the ADP-Glo™ Kinase Assay .

Protocol: Principle of the ADP-Glo™ Assay

  • Kinase Reaction: The test compound, a specific kinase, its substrate, and ATP are incubated together. If the compound is an inhibitor, the enzymatic reaction (conversion of ATP to ADP) is reduced.

  • ADP-Glo™ Reagent Addition: This reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: This reagent converts the ADP generated in the first step into ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP generated and thus, to the kinase activity. A low signal indicates potent inhibition by the test compound.

Data Interpretation: Results are typically provided as percent inhibition at a fixed concentration (e.g., 1 µM). "Hits" are often defined as kinases showing >70% inhibition.

Step 2: Biochemical IC₅₀ Determination

Objective: To quantify the potency of the compound against the primary hits identified in Step 1.

Protocol: Luminescence-Based Kinase Assay for IC₅₀

  • Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in DMSO.

  • Reaction Setup: In a 384-well plate, add:

    • 5 µL of kinase/substrate solution (e.g., VEGFR2/Poly(E,Y)₄) in reaction buffer.

    • 50 nL of the compound serial dilution or DMSO vehicle control.

  • Initiation: Add 5 µL of ATP solution (at the Kₘ concentration for the specific kinase) to start the reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ reagent, incubate for 40 minutes. Then add 20 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Example IC₅₀ Data Summary

Kinase Target IC₅₀ (nM) Hill Slope
VEGFR2 15.2 1.1 0.99
PDGFRβ 45.8 0.9 0.98
JAK2 89.1 1.0 0.99
SRC 250.4 1.2 0.97

| LCK | >1000 | N/A | N/A |

Step 3: Cellular Target Inhibition

Objective: To confirm that the compound inhibits the intended kinase target within a living cell, thereby modulating its downstream signaling pathway.

Protocol: Western Blot for Phospho-Protein Levels This protocol assumes validation against VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Culture: Culture HUVECs to ~80% confluency. Serum-starve the cells for 12-18 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes to activate the VEGFR2 pathway. A non-stimulated control should be included.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20 µg of protein lysate per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH) to ensure equal protein loading and to confirm that the compound does not degrade the target protein.

Expected Outcome: A dose-dependent decrease in the p-VEGFR2 signal upon compound treatment, with no change in total VEGFR2 levels.

Step 4: Functional Phenotypic Assays

Objective: To demonstrate that target inhibition translates into a desired biological effect.

Protocol: HUVEC Tube Formation Assay (Angiogenesis Model)

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel in media containing VEGF.

  • Treatment: Immediately add this compound at various concentrations. Include a positive control inhibitor (e.g., Axitinib) and a DMSO vehicle control.

  • Incubation: Incubate for 6-8 hours at 37°C to allow for the formation of capillary-like tube structures.

  • Imaging & Analysis: Stain cells with Calcein AM and image the entire well using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Expected Outcome: A dose-dependent inhibition of tube formation in compound-treated wells compared to the VEGF-stimulated control.

Table 2: Example Functional Assay Data Summary

Treatment Group Concentration (µM) Total Tube Length (% of Control)
Vehicle (DMSO) N/A 100%
Test Compound 0.1 85%
Test Compound 1.0 32%
Test Compound 10.0 5%

| Axitinib (Control) | 0.1 | 15% |

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy for characterizing the novel compound this compound. By following the proposed workflow—from broad profiling to specific biochemical and cellular validation—researchers can efficiently identify its primary kinase targets and establish a clear line-of-sight between molecular inhibition and functional outcome.

Positive results from this comprehensive evaluation would position this compound as a strong lead candidate. Subsequent efforts would involve:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Off-Target Profiling: Comprehensive screening to identify potential liabilities.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of cancer or inflammatory disease.

The systematic approach detailed herein provides the foundational framework necessary to translate a promising chemical structure into a potential therapeutic agent.

References

  • Title: The indazole nucleus in the landscape of kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Privileged structures: a useful concept for the rational design of new lead compounds. Source: Current Medicinal Chemistry URL: [Link]

  • Title: Axitinib: a review of its use in advanced renal cell carcinoma. Source: Drugs URL: [Link]

  • Title: The discovery of ruxolitinib. Source: Jak-Stat URL: [Link]

  • Title: Halogen Bonds in Protein−Ligand Interactions: A Review. Source: Journal of Medicinal Chemistry URL: [Link]

An In-depth Technical Guide to 3-Bromo-4-methoxy-1H-indazole: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3-Bromo-4-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic synthesis and structural analysis of related analogues, this document outlines the molecule's key structural features, a plausible synthetic route, and its potential as a scaffold in drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure, consisting of a pyrazole ring fused to a benzene ring. The molecule is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position.

Key Physicochemical Data

PropertyValueSource
CAS Number 1167055-27-7[1][2]
Molecular Formula C₈H₇BrN₂O[1][2]
Molecular Weight 227.06 g/mol [2]
Appearance Predicted: Crystalline solidInferred from related indazoles
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related indazoles

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// Substituent nodes H1 [label="H", pos="-0.5,0.9!"]; Br3 [label="Br", pos="1.732,-1.6!"]; O4 [label="O", pos="0,3!"]; C_Me [label="CH₃", pos="0.866,3.6!"];

// Bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- C7a [len=1.5]; C7a -- N1 [len=1.5]; C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; N1 -- H1 [len=1.0]; C3 -- Br3 [len=1.5]; C4 -- O4 [len=1.5]; O4 -- C_Me [len=1.5];

// Double bonds (using peripheries=2 on nodes) C3a -- C4 [style=invis]; C5 -- C6 [style=invis]; C7 -- C7a [style=invis]; N1 -- N2 [style=invis]; C3 -- C3a [style=invis];

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Figure 1: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

synthesis_pathway cluster_step1 Step 1: Synthesis of 4-methoxy-1H-indazole cluster_step2 Step 2: Bromination 2-Methoxy-6-nitrotoluene 2-Methoxy-6-nitrotoluene 4-methoxy-1H-indazole 4-methoxy-1H-indazole 2-Methoxy-6-nitrotoluene->4-methoxy-1H-indazole 1. Pyrrolidine, DMF-DMA 2. Zn, AcOH This compound This compound 4-methoxy-1H-indazole->this compound Br₂, Acetic Acid

Figure 2: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-methoxy-1H-indazole

The synthesis of the precursor, 4-methoxy-1H-indazole, can be achieved from 2-methoxy-6-nitrotoluene following a modified Leimgruber-Batcho indole synthesis, which is also applicable to indazole synthesis.

Experimental Protocol:

  • Formation of the Enamine: To a solution of 2-methoxy-6-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. The mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Reductive Cyclization: The crude enamine is dissolved in acetic acid. To this solution, activated zinc dust is added portionwise while maintaining the temperature below 30°C with an ice bath. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 4-methoxy-1H-indazole.[5]

Causality Behind Experimental Choices:

  • The use of DMF-DMA and a secondary amine like pyrrolidine is a standard method for the formation of an enamine from an activated methyl group.

  • Zinc in acetic acid is a classical and effective reducing agent for the nitro group, which subsequently undergoes spontaneous cyclization to form the indazole ring.

Step 2: Bromination of 4-methoxy-1H-indazole

The final step involves the regioselective bromination of 4-methoxy-1H-indazole at the C3 position. The electron-donating methoxy group at the 4-position activates the benzene ring, but the pyrazole ring is generally more susceptible to electrophilic substitution at the C3 position.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4-methoxy-1H-indazole in glacial acetic acid.

  • Bromination: To this solution, add a solution of bromine in acetic acid dropwise at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The solid is washed with water to remove any remaining acid and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.

  • The use of elemental bromine provides a direct and efficient source of the electrophile for the bromination of the electron-rich indazole ring.

Structural Elucidation and Stereochemistry

Stereochemistry and Tautomerism

This compound is an achiral molecule and does not possess any stereocenters. The primary stereochemical consideration for this compound is the potential for prototropic tautomerism, a common feature in N-unsubstituted indazoles. The proton on the pyrazole nitrogen can exist on either N1 (1H-indazole) or N2 (2H-indazole). For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and is therefore the predominant form in solution and in the solid state.[3] It is highly probable that this compound exists predominantly as the 1H-tautomer.

Figure 3: Tautomeric forms of this compound. (Note: Image generation is not supported, this is a placeholder for a visual representation of the two tautomers).

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in the public domain, we can predict the expected spectral characteristics based on the analysis of closely related compounds.[1]

¹H NMR (Predicted):

  • Aromatic Protons: Three protons on the benzene ring are expected to appear as a complex multiplet or as distinct doublets and triplets in the range of δ 7.0-7.8 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the methoxy and bromo substituents.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.9-4.1 ppm.

  • N-H Proton: A broad singlet for the N-H proton is anticipated, typically in the region of δ 10-13 ppm, although its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR (Predicted):

  • Aromatic Carbons: The eight carbon atoms of the indazole core will resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C3) is expected to be significantly downfield.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a singlet around δ 55-60 ppm.

Mass Spectrometry (Predicted):

  • Molecular Ion (M+): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 226 and 228.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom and potentially the methyl group from the methoxy substituent.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • C=C and C=N Stretches: Aromatic ring and pyrazole ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption band for the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

Potential Applications in Drug Discovery

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous indazole-containing compounds demonstrating a wide range of biological activities.[3][4] The introduction of a bromine atom at the C3 position provides a valuable handle for further synthetic modifications through various cross-coupling reactions, allowing for the exploration of a diverse chemical space.

Potential Therapeutic Areas:

  • Oncology: Many substituted indazoles have been investigated as kinase inhibitors for the treatment of cancer.[3] The 3-bromo substituent can serve as a key building block for the synthesis of more complex molecules targeting various kinases.

  • Anti-inflammatory Agents: The indazole nucleus is present in several compounds with anti-inflammatory properties.[6]

  • Antimicrobial Agents: Certain functionalized indazoles have shown promising antibacterial and antifungal activities.[7]

The specific biological profile of this compound remains to be elucidated through experimental screening. However, its structural features make it an attractive starting point for the development of novel therapeutic agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. While detailed experimental data for this specific molecule is limited, this guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, and its likely stereochemical and spectroscopic properties based on sound chemical principles and data from related compounds. The presence of the versatile 3-bromo substituent makes it an important intermediate for the synthesis of a wide array of more complex indazole derivatives for biological evaluation. Further research into the synthesis and biological screening of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
  • This compound - Lead Sciences. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC - NIH. (URL: [Link])

  • 3-溴-4-甲氧基-1H-吲唑|this compound| - Wutech. (URL: [Link])

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation - ResearchGate. (URL: [Link])

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - ACS Publications. (URL: [Link])

  • Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - MDPI. (URL: [Link])

  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem. (URL: [Link])

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW - HAL Open Science. (URL: [Link])

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  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. (URL: [Link])

  • Naresh Payyaula, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2818-2827 - International Journal of Pharmaceutical Sciences. (URL: not available)
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (URL: [Link])

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Publishing. (URL: [Link])

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An In-depth Technical Guide to 3-Bromo-4-methoxy-1H-indazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1] The fusion of a pyrazole and a benzene ring confers a unique electronic and structural profile, making it a privileged scaffold in medicinal chemistry.[1] These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. 3-Bromo-4-methoxy-1H-indazole, with its bromine and methoxy functional groups, represents a versatile intermediate for further chemical modifications, making it a valuable tool in the synthesis of novel therapeutic agents.

Proposed Synthesis of this compound

While a specific, documented synthesis for this compound is not prevalent in the reviewed literature, a plausible and efficient synthetic route can be postulated based on established methods for analogous substituted indazoles. The proposed pathway involves a multi-step sequence starting from a commercially available precursor, 2-fluoro-6-nitroanisole. This retrosynthetic approach is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound suggests that the indazole ring can be formed through a cyclization reaction of a suitably substituted phenylhydrazine derivative. The bromo and methoxy groups can be introduced prior to the cyclization.

G This compound This compound Intermediate_A 2-Bromo-3-methoxy-phenylhydrazine This compound->Intermediate_A Cyclization Intermediate_B 1-Bromo-2-methoxy-3-nitrobenzene Intermediate_A->Intermediate_B Reduction of Nitro Group & Diazotization Starting_Material 2-Methoxy-3-nitroaniline Intermediate_B->Starting_Material Sandmeyer Reaction (Bromination)

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

This proposed synthesis is a self-validating system, where each step is a well-established chemical transformation.

Step 1: Nitration of 3-Methoxyaniline

The synthesis would commence with the nitration of commercially available 3-methoxyaniline to introduce the nitro group, which will later be converted to a nitrogen atom of the pyrazole ring.

  • Reaction: 3-Methoxyaniline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to yield 2-methoxy-3-nitroaniline.

  • Causality: The methoxy group is an ortho-, para-director. However, under strongly acidic conditions, the directing effect can be complex. Careful control of reaction conditions is crucial to favor the desired isomer.

Step 2: Sandmeyer Reaction for Bromination

The amino group of 2-methoxy-3-nitroaniline is then converted to a bromo group via a Sandmeyer reaction.

  • Reaction: 2-Methoxy-3-nitroaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid) at 0-5 °C. The resulting diazonium salt is then treated with a copper(I) bromide solution to yield 1-bromo-2-methoxy-3-nitrobenzene.

  • Causality: The Sandmeyer reaction is a reliable method for introducing a variety of substituents, including halogens, onto an aromatic ring by replacing a diazonium group.

Step 3: Reduction of the Nitro Group

The nitro group of 1-bromo-2-methoxy-3-nitrobenzene is reduced to an amino group.

  • Reaction: The reduction can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon, to give 2-bromo-3-methoxyaniline.

  • Causality: The choice of reducing agent can be critical to avoid side reactions, especially with the bromo substituent present.

Step 4: Diazotization and Cyclization to form the Indazole Ring

The final step involves the formation of the indazole ring.

  • Reaction: 2-Bromo-3-methoxyaniline is diazotized with sodium nitrite and an acid, followed by an intramolecular cyclization. This is a variation of the Jacobson indazole synthesis. The reaction is typically carried out in an aqueous acidic solution.

  • Causality: The diazotization of the aniline derivative creates a reactive intermediate that undergoes an intramolecular electrophilic attack on the benzene ring to form the pyrazole ring of the indazole system.

G cluster_0 Proposed Synthetic Pathway A 3-Methoxyaniline B 2-Methoxy-3-nitroaniline A->B Nitration (HNO3, H2SO4) C 1-Bromo-2-methoxy-3-nitrobenzene B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D 2-Bromo-3-methoxyaniline C->D Reduction (SnCl2, HCl or H2/Pd-C) E This compound D->E Diazotization & Cyclization (NaNO2, HCl)

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The exact experimental data for this compound is not available. However, based on its structure and data from analogous compounds, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and methanol.
¹H NMR Aromatic protons in the 7-8 ppm region, a methoxy signal around 4 ppm, and a broad NH signal.
¹³C NMR Aromatic carbons between 110-150 ppm, and a methoxy carbon around 55-60 ppm.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight with a characteristic isotopic pattern for bromine.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 3-position is particularly useful for introducing a variety of substituents through cross-coupling reactions.

Role as a Synthetic Intermediate
  • Suzuki Coupling: The bromo group can be readily replaced with aryl or heteroaryl groups using palladium-catalyzed Suzuki coupling, allowing for the creation of diverse libraries of compounds.

  • Buchwald-Hartwig Amination: The bromo substituent can be substituted with various amines to introduce nitrogen-containing functionalities, which are often crucial for biological activity.

  • Sonogashira Coupling: The introduction of alkynyl groups is possible via Sonogashira coupling, providing access to another class of potentially active compounds.

G Indazole This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Indazole->Suzuki Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Indazole->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Indazole->Sonogashira Product_A 3-Aryl-4-methoxy-1H-indazole Suzuki->Product_A Product_B 3-Amino-4-methoxy-1H-indazole Buchwald->Product_B Product_C 3-Alkynyl-4-methoxy-1H-indazole Sonogashira->Product_C

Caption: Key cross-coupling reactions utilizing this compound.

Potential Therapeutic Targets

The indazole core is present in drugs targeting a variety of diseases. While no specific drugs are based on this compound itself, its derivatives could potentially be investigated for:

  • Kinase Inhibition: Many indazole-based compounds are known to be potent kinase inhibitors, a key target in oncology.

  • Anti-inflammatory Agents: The indazole scaffold has been explored for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: Some indazole derivatives have shown promise as antibacterial and antifungal agents.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, while not extensively documented in the scientific literature, represents a promising and versatile building block for medicinal chemistry and drug discovery. The proposed synthetic pathway, based on well-established organic reactions, provides a reliable method for its preparation. The presence of the bromo and methoxy groups offers multiple avenues for further functionalization, enabling the synthesis of diverse chemical libraries for biological screening. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in the drug development pipeline cannot be overstated.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(2):373. Available from: [Link]

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A Technical Guide to the Speculative Mechanism of Action of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2][3] Its unique bioisosteric properties and ability to engage in critical hydrogen bonding interactions make it a "privileged structure" for drug design.[4] This guide presents a speculative analysis of the potential mechanisms of action for a specific, under-researched derivative: 3-Bromo-4-methoxy-1H-indazole. By dissecting its structural features and drawing parallels with well-characterized analogues, we propose several plausible biological targets and provide comprehensive, actionable workflows for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indazole compounds.

Introduction: The Indazole Nucleus as a Versatile Pharmacophore

The indazole ring system, a fusion of benzene and pyrazole rings, is a recurring motif in a multitude of pharmacologically active agents.[5] Its derivatives exhibit a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-HIV, and antimicrobial effects.[1][5] The clinical success of indazole-based drugs such as the multi-kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib, underscores the therapeutic value of this scaffold.[1][3]

The versatility of the indazole core stems from its ability to act as a bioisostere for other aromatic systems like indole or phenol and its capacity to serve as both a hydrogen bond donor (via the N1-H) and acceptor (via N2).[4] This allows it to form key interactions within the active sites of various enzymes, with a particular prevalence for the hinge region of protein kinases.[4][6] this compound presents an intriguing combination of this privileged core with specific substituents that may fine-tune its biological activity and target selectivity.

Structural Analysis and Mechanistic Rationale

A thorough examination of the this compound structure provides the foundation for our mechanistic hypotheses.

  • 1H-Indazole Core: This bicyclic system is the primary driver for target interaction. The N1-H proton is a crucial hydrogen bond donor, while the N2 nitrogen atom can act as a hydrogen bond acceptor, mimicking the interactions of the purine base of ATP in kinase active sites.[4]

  • Bromine at C3-Position: The bromine atom is an electron-withdrawing group that can modulate the electronic properties of the indazole ring. It can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, it serves as a potential synthetic handle for creating focused compound libraries.

  • Methoxy Group at C4-Position: The 4-methoxy group is a hydrogen bond acceptor and introduces steric bulk. Its positioning can influence the molecule's orientation within a binding pocket, potentially steering it toward or away from specific targets compared to other substituted indazoles.

Based on these features and the extensive literature on related compounds, we can formulate several evidence-based hypotheses for the mechanism of action of this compound.

Hypothesis 1: Protein Kinase Inhibition

The most prominent and well-documented activity of indazole derivatives is the inhibition of protein kinases.[1][6] Many indazole-based drugs are multi-targeted ATP-competitive tyrosine kinase inhibitors.[3] The 1H-indazole-3-amine moiety, in particular, is recognized as a highly effective hinge-binding fragment.[3] While our subject molecule lacks the 3-amino group, the core indazole scaffold remains a potent kinase-binding pharmacophore.

3.1 Plausible Kinase Targets Given the precedent set by other indazoles, potential targets include:

  • Fibroblast Growth Factor Receptors (FGFRs): Several series of 1H-indazole derivatives have been identified as potent inhibitors of FGFR1-3.[1]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Axitinib, an indazole-based drug, is a potent VEGFR inhibitor.[3]

  • Polo-Like Kinase 4 (PLK4): Indazole compounds have been specifically designed and evaluated as PLK4 inhibitors, a target for cancers driven by centrosome amplification.[6]

3.2 Experimental Validation Workflow The following step-by-step protocol outlines a robust strategy to investigate the kinase inhibitor hypothesis.

G cluster_0 Phase 1: Cellular Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Cellular Mechanism of Action A 1. Cell Viability Assay (e.g., CCK-8/MTT) across a panel of cancer cell lines B 2. Determine GI50/IC50 values A->B C 3. Broad Kinase Panel Screen (e.g., 400+ kinases) at a fixed concentration (1-10 µM) B->C If potent & selective GI50 observed D 4. Identify 'hit' kinases (>90% inhibition) C->D E 5. Dose-Response Assay (Biochemical IC50 determination) on hit kinases D->E F 6. Target Engagement Assay (e.g., CETSA or NanoBRET) in sensitive cell line E->F Confirm top candidate kinase(s) G 7. Western Blot Analysis (Phosphorylation of downstream substrates) F->G H 8. Cell Cycle Analysis (Flow Cytometry) G->H I 9. Apoptosis Assay (e.g., Annexin V/PI staining) G->I

Caption: Experimental workflow for validating the kinase inhibition hypothesis.

3.2.1 Detailed Protocol: Phase 1 - Cellular Viability Screening

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., A549 lung, K562 leukemia, PC-3 prostate, HepG2 hepatoma) and a non-cancerous control line (e.g., HEK-293).[3]

  • Assay Method: Utilize a Cell Counting Kit-8 (CCK-8) or MTT assay to measure cell viability.[3][7] These assays rely on the mitochondrial dehydrogenase-mediated reduction of a tetrazolium salt to a colored formazan product, which is proportional to the number of living cells.[7]

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

    • Add CCK-8 reagent and incubate for 1-4 hours.

    • Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50 or IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

ParameterDescription
Cell Lines A549, K562, PC-3, HepG2, HEK-293
Compound Range 0.01 µM - 100 µM (8-point, 3-fold dilution)
Incubation Time 72 hours
Assay Cell Counting Kit-8 (CCK-8)
Endpoint Absorbance at 450 nm

3.2.2 Protocol: Phase 3 - Western Blot for Downstream Signaling

  • Objective: To confirm that the compound inhibits the activity of the target kinase within the cell.

  • Procedure:

    • Select a cell line where the target kinase is known to be active (e.g., a cell line with an activating mutation or overexpression of the kinase).

    • Treat cells with this compound at concentrations corresponding to 1x, 5x, and 10x the GI50 value for 2-24 hours.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (autophosphorylation) and a key downstream substrate. Also probe for the total protein levels of the kinase, substrate, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its substrate, with no change in total protein levels, would strongly support on-target activity.

Hypothesis 2: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase (IDO1) is an immunomodulatory enzyme that catalyzes the rate-limiting step in tryptophan catabolism. It is a key target in immuno-oncology. The 1H-indazole scaffold has been identified as a novel key pharmacophore with potent IDO1 inhibitory activity.[1] Molecular docking studies suggest that the indazole motif can interact effectively with the ferrous ion of the heme group and hydrophobic pockets within the IDO1 active site.[1]

4.1 Experimental Validation Workflow

  • Biochemical Assay:

    • Utilize a cell-free enzymatic assay with recombinant human IDO1 enzyme.

    • The assay measures the conversion of tryptophan to N-formylkynurenine.

    • Incubate the enzyme with tryptophan, co-factors, and varying concentrations of this compound.

    • Quantify the product, typically after conversion to kynurenine, via absorbance or fluorescence.

    • Determine the biochemical IC50 value. A known IDO1 inhibitor (e.g., Epacadostat) should be used as a positive control.

  • Cellular Assay:

    • Use a cell-based assay, such as HeLa cells stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.

    • Treat the stimulated cells with the test compound.

    • Measure the concentration of kynurenine in the cell culture supernatant using LC-MS/MS or a colorimetric assay (e.g., after reaction with Ehrlich's reagent).

    • A dose-dependent reduction in kynurenine production would confirm cellular IDO1 inhibitory activity.

Hypothesis 3: Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

BET proteins, particularly BRD4, are epigenetic "readers" that recognize acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the expression of key oncogenes like c-Myc.[8] Several 1H-indazole derivatives have been designed and synthesized as potent and selective BRD4 inhibitors, demonstrating that this scaffold can effectively occupy the acetyl-lysine binding pocket.[8]

5.1 Experimental Validation Workflow

G A 1. In Vitro Binding Assay (e.g., AlphaScreen or TR-FRET) Target: BRD4-BD1/BD2 B 2. Determine Binding IC50 A->B Quantify binding affinity C 3. Cellular Target Engagement (NanoBRET in BRD4-expressing cells) B->C If potent binding observed D 4. Downstream Gene Expression Analysis (qRT-PCR for c-Myc mRNA) C->D Confirm cellular interaction E 5. Downstream Protein Expression (Western Blot for c-Myc protein) D->E Validate transcriptional effect

Caption: Workflow for investigating the BRD4 inhibition hypothesis.

  • In Vitro Binding Assays:

    • Screen the compound against the first (BD1) and second (BD2) bromodomains of BRD4 using a high-throughput assay like AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • These assays measure the displacement of a biotinylated acetylated histone peptide from a GST-tagged bromodomain protein.

    • Determine the IC50 values for binding to BD1 and BD2 to assess potency and selectivity.

  • Cellular Target Engagement:

    • Confirm that the compound enters cells and binds to BRD4 using a NanoBRET™ assay in live cells.

  • Downstream Effect Analysis:

    • Treat a sensitive cell line (e.g., MV-4-11 acute myeloid leukemia) with the compound.

    • Measure the mRNA levels of the key BRD4 target gene, c-Myc, using quantitative real-time PCR (qRT-PCR).

    • Measure c-Myc protein levels via Western blot. A dose-dependent reduction in both c-Myc mRNA and protein would be strong evidence of a BRD4-inhibitory mechanism.[8]

Summary and Future Directions

This compound is a compound of significant interest due to its foundation on the pharmacologically privileged indazole scaffold. Based on extensive precedent in the literature, we have outlined three primary, plausible mechanisms of action: inhibition of protein kinases, inhibition of the immunomodulatory enzyme IDO1, and epigenetic modulation through inhibition of BET bromodomains.

The logical, phased experimental workflows detailed in this guide provide a clear and robust path for elucidating the compound's true mechanism of action. The initial broad cellular screening will guide the investigation toward the most promising hypothesis. Subsequent target-specific biochemical and cellular assays are designed to rigorously validate the primary mechanism and characterize the downstream cellular consequences. Successful validation of any of these hypotheses would position this compound as a valuable lead compound for further preclinical development.

References

  • Zhang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6561. Available at: [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 110, 117895. Available at: [Link]

  • Köksal, Z., & Alim, Z. (2020). In vitro inhibition effects of some indazole derivatives on bovine milk lactoperoxidase enzyme activity. Drug and Chemical Toxicology, 43(6), 613-618. Available at: [Link]

  • Chen, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Hasbuna, F. K. A., & Deepika, P. (2024). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. Available at: [Link]

  • Pustitskii, V., et al. (2022). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2022(2), M1388. Available at: [Link]

  • Yousuf, M., et al. (2022). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Archiv der Pharmazie, 355(11), 2200231. Available at: [Link]

  • Palazzo, G., et al. (1964). Synthesis and Pharmacological Properties of 1-Substituted 3-Dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry, 7(5), 621-625. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(1), 163. Available at: [Link]

  • Savelyeva, Y. A., et al. (2024). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 29(14), 3326. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4094. Available at: [Link]

  • Liu, Y., et al. (2024). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 89(17), 12224-12234. Available at: [Link]

  • Chen, S., et al. (2022). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorganic & Medicinal Chemistry, 54, 116592. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 7(12), 1-13. Available at: [Link]

  • Ullah, N., et al. (2024). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure, 1305, 137785. Available at: [Link]

  • SnapRevise. (2020, October 14). Chapter 3.3: Enzyme inhibition - Competitive and Non-Competitive Inhibition [Video]. YouTube. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromo-4-methoxy-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a highly regioselective electrophilic bromination of the starting material, 4-methoxy-1H-indazole, using N-Bromosuccinimide (NBS) as the brominating agent. This application note elucidates the reaction mechanism, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and discusses critical safety considerations. The protocol is designed for researchers in organic synthesis and pharmaceutical development, offering a reliable and efficient method for preparing this key intermediate.

Introduction and Scientific Principle

Indazole derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds, including kinase inhibitors. The functionalization of the indazole core is crucial for modulating pharmacological properties. Specifically, halogenation at the C3 position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The synthesis of this compound from 4-methoxy-1H-indazole is a classic example of an electrophilic aromatic substitution reaction. The indazole ring system is inherently electron-rich, making it susceptible to attack by electrophiles. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack due to the electronic distribution within the pyrazole moiety of the indazole core. The reaction employs N-Bromosuccinimide (NBS), a convenient and safer alternative to elemental bromine, as the source of the electrophilic bromine species (Br⁺).[1][2]

Mechanism of C3 Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. N-Bromosuccinimide serves as the source for the electrophile. The electron-rich indazole attacks the bromine atom of NBS, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the indazole ring. In the final step, the succinimide anion, acting as a weak base, abstracts the proton from the C3 position, restoring the aromaticity of the ring and yielding the 3-bromo-substituted product.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be scaled with appropriate modifications.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-methoxy-1H-indazole≥97%Standard SupplierStarting Material
N-Bromosuccinimide (NBS)≥98%Standard SupplierMust be pure; recrystallize from water if it appears yellow.[1]
Acetonitrile (MeCN)Anhydrous, ≥99.8%Standard SupplierReaction Solvent
Dichloromethane (DCM)ACS GradeStandard SupplierFor extraction/workup
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierAqueous solution for workup
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard SupplierAqueous solution for workup
Brine (Saturated NaCl)ACS GradeStandard SupplierAqueous solution for workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierDrying agent
Round-bottom flask (100 mL)-Standard Labware-
Magnetic stirrer and stir bar-Standard Labware-
Separatory funnel (250 mL)-Standard Labware-
Rotary evaporator-Standard Labware-
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard SupplierFor reaction monitoring
Visual Workflow of the Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis prep Dissolve 4-methoxy-1H-indazole in anhydrous MeCN add_nbs Add NBS portion-wise at 0-5 °C prep->add_nbs stir Stir at room temperature add_nbs->stir monitor Monitor reaction via TLC stir->monitor quench Quench with Na₂S₂O₃ (aq) monitor->quench Upon Completion extract Extract with DCM quench->extract wash Wash organic layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude solid (Recrystallization) concentrate->purify characterize Characterize final product (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1H-indazole (1.0 eq, e.g., 1.48 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (approx. 30 mL) to the flask and stir until the starting material is fully dissolved. Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq, e.g., 1.87 g, 10.5 mmol) to the stirred solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by adding saturated aqueous sodium thiosulfate solution (~20 mL) to destroy any unreacted bromine species.

  • Extraction: Transfer the mixture to a separatory funnel. Add Dichloromethane (DCM, ~50 mL) and water (~20 mL). Shake well and separate the layers. Extract the aqueous layer again with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification Protocol

The crude solid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Reaction Scheme and Characterization

Overall Reaction

Caption: Synthesis of this compound via electrophilic bromination.

Expected Results and Characterization
ParameterExpected Value
Appearance Off-white to light brown solid
Yield 85-95% (after purification)
Purity (by ¹H NMR) >98%
¹H NMR (400 MHz, CDCl₃) δ ~10.5 (br s, 1H, NH), 7.4-7.2 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.0 (s, 3H, OCH₃)
Mass Spectrometry (ESI+) m/z calculated for C₈H₇BrN₂O [M+H]⁺: 226.98; found: 226.98

Note: NMR chemical shifts (δ) are approximate and may vary depending on the solvent and concentration.

Discussion and Troubleshooting

  • Causality of Reagent Choice: NBS is the preferred brominating agent due to its solid nature, which makes it easier to handle than liquid bromine. It provides a low, steady concentration of electrophilic bromine, which minimizes side reactions like di-bromination.[2]

  • Regioselectivity: The high regioselectivity for the C3 position is a fundamental electronic property of the indazole ring. While the C4-methoxy group is electron-donating, the inherent reactivity profile of the heterocycle strongly directs the electrophile to C3. Competing bromination on the benzene ring portion is generally not observed under these mild conditions.

  • Troubleshooting - Low Yield: If the yield is low, ensure the NBS used is of high purity. Impure, yellowish NBS can give unreliable results and should be recrystallized from hot water.[1] Additionally, ensure the reaction solvent is anhydrous, as water can react with NBS and reduce its efficacy.

  • Troubleshooting - Impure Product: If multiple spots are observed on TLC after the reaction, it may indicate over-bromination. This can be mitigated by ensuring the reaction temperature does not exceed room temperature and by using no more than 1.05 equivalents of NBS.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is an oxidizing solid, a corrosive agent, and an irritant.[3][4] It can cause severe skin and eye irritation. Handle with extreme care in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid inhalation of dust.

  • Solvents: Dichloromethane and acetonitrile are volatile and toxic. All handling should be performed in a fume hood.

  • Workup: The quenching step with sodium thiosulfate is important for safety, as it neutralizes any excess oxidizing agent before solvent removal.

By adhering to this protocol and the associated safety guidelines, researchers can reliably synthesize high-purity this compound for application in further synthetic endeavors.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molecules, 27(19), 6296. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Chemistry of Heterocyclic Compounds, 57(2), 100-117. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Bromo-4-methoxy-1H-indazole as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Kinase-Directed Drug Discovery

The indazole nucleus is a privileged heterocyclic scaffold that has become a cornerstone in the design of small molecule kinase inhibitors.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for developing potent and selective agents against a range of protein kinases implicated in cancer and other proliferative diseases.[2] Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[2]

The strategic functionalization of the indazole ring is paramount for achieving desired potency and selectivity. Halogenated indazoles, in particular, serve as versatile intermediates, enabling the introduction of diverse molecular fragments through powerful cross-coupling methodologies. This application note focuses on 3-Bromo-4-methoxy-1H-indazole , a key building block for the synthesis of a new generation of kinase inhibitors targeting critical oncogenic signaling pathways.

This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will present a representative, field-tested protocol for its synthesis and demonstrate its utility in the construction of a potent multi-kinase inhibitor, using a synthetic strategy analogous to that of Merestinib, a known inhibitor of c-Met, AXL, and MERTK.

Part 1: Synthesis of this compound

A definitive, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established methodologies for the synthesis of analogous substituted indazoles, we have designed a robust and reproducible two-step representative protocol.[3][4][5] This synthesis begins with the bromination of a substituted aniline, followed by a diazotization and cyclization cascade.

Synthetic Workflow

Synthesis_of_3_Bromo_4_methoxy_1H_indazole Representative Synthesis of this compound A 2-Amino-6-methoxybenzonitrile B 3-Bromo-2-amino-6-methoxybenzonitrile A->B  N-Bromosuccinimide (NBS), Acetonitrile, 0°C to rt   C This compound B->C  1. NaNO2, H2SO4, 0°C  2. SnCl2, HCl, rt   Kinase_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AXL AXL Receptor AXL->PI3K AXL->RAS HGF HGF HGF->cMet binds Gas6 Gas6 Gas6->AXL binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Metastasis) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Merestinib-like Inhibitor Inhibitor->cMet Inhibitor->AXL Kinase_Inhibitor_Synthesis Synthesis of a Merestinib-like Kinase Inhibitor A This compound C Suzuki-Miyaura Cross-Coupling A->C B Partner Boronic Acid/ Ester B->C D Coupled Indazole Intermediate C->D  Pd Catalyst, Base, Solvent   E Further Functionalization (e.g., Amide Coupling) D->E F Final Kinase Inhibitor E->F

Sources

Application Notes and Protocols: 3-Bromo-4-methoxy-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold and the Strategic Importance of 3-Bromo-4-methoxy-1H-indazole

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as an effective bioisostere for the native indole nucleus, engaging in crucial hydrogen bonding interactions with the hinge region of various protein kinases. This has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-HIV, and potent antitumor agents.[1] Marketed drugs such as Pazopanib (a VEGFR inhibitor) and Niraparib (a PARP inhibitor) underscore the clinical significance of this heterocyclic core.[2]

This document provides detailed application notes and protocols for This compound , a versatile building block for the synthesis of novel bioactive molecules. The strategic placement of the bromine atom at the 3-position and a methoxy group at the 4-position offers medicinal chemists a powerful tool for lead discovery and optimization. The bromine atom serves as a key functional handle for introducing molecular diversity through cross-coupling reactions, while the methoxy group can influence solubility, metabolic stability, and binding interactions with target proteins.[3]

These notes are intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for leveraging this compound in a research setting.

Chemical Properties and Safety Information

PropertyValueReference
IUPAC Name This compoundN/A
Molecular Formula C₈H₇BrN₂ON/A
Molecular Weight 227.06 g/mol N/A
CAS Number 1779786-94-5 (for 1-methyl derivative)[4]
Appearance Likely a solidInferred
Purity >95% (typical for commercial sources)[4]

Hazard Statements: Based on the closely related 1-methyl analog, the following hazards are anticipated[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Phrases: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.[4]

Synthetic Protocols

The synthesis of this compound is not explicitly detailed in readily available peer-reviewed literature. However, based on established indazole chemistry, two primary synthetic routes are proposed: the cyclization of a substituted aniline followed by bromination, or the bromination of a pre-formed 4-methoxy-1H-indazole. The latter is often more direct. Below is a representative protocol adapted from the synthesis of similar bromo-indazole analogs.[5][6]

Protocol 1: Synthesis of this compound via Bromination of 4-Methoxy-1H-indazole

This protocol is based on the common practice of direct bromination at the C3 position of the indazole ring, which is susceptible to electrophilic substitution.

Reaction Scheme:

Protocol 1 4-methoxy-1H-indazole 4-Methoxy-1H-indazole reagents Br₂, NaOAc Acetic Acid, Chloroform product This compound reagents->product

Caption: Bromination of 4-methoxy-1H-indazole.

Materials:

  • 4-Methoxy-1H-indazole

  • Bromine (Br₂)

  • Sodium acetate (NaOAc)

  • Acetic acid

  • Chloroform

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1H-indazole (1.0 equiv) and sodium acetate (1.0 equiv) in a mixture of acetic acid and chloroform.[6] Cool the flask to 0 °C in an ice bath.

  • Bromine Addition: In a separate flask, prepare a solution of bromine (1.05 equiv) in acetic acid. Transfer this solution to an addition funnel and add it dropwise to the cooled reaction mixture over 1-2 hours, maintaining the temperature below 5 °C.[6]

    • Causality: The slow, dropwise addition of bromine is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated or other side products. Sodium acetate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.[6]

    • Add water to the resulting residue, which may cause the product to precipitate.[6]

    • If a precipitate forms, collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • If the product remains oily, perform a liquid-liquid extraction. Add ethyl acetate and water to the residue in a separatory funnel. Separate the organic layer, wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Application in Medicinal Chemistry: A Versatile Building Block

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate. The C3-bromo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide array of aryl and heteroaryl moieties.[7] This is a cornerstone strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.

Application Focus: Kinase Inhibitor Synthesis

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[8] The NH and N2 atoms of the pyrazole ring mimic the hydrogen bonding pattern of adenine in ATP, allowing indazole-based compounds to effectively compete for the ATP-binding site of kinases. Derivatives of this compound are expected to be valuable precursors for inhibitors of various kinase families implicated in cancer and other diseases, such as:

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, overexpressed in several cancers.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, a hallmark of cancer.[9]

  • Bromodomain-containing protein 4 (BRD4): An epigenetic reader that regulates the expression of oncogenes like c-Myc.[10][11]

  • Akt (Protein Kinase B): A central node in cell survival and proliferation signaling pathways.[8]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating a library of analogs for SAR studies.

Reaction Workflow:

Protocol 2 cluster_0 Reaction Components cluster_1 Process cluster_2 Work-up & Purification A This compound F Combine Reactants A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Degas Mixture F->G H Heat Reaction (e.g., 90-100 °C) G->H I Monitor by TLC H->I J Aqueous Work-up I->J K Extraction J->K L Column Chromatography K->L M Final Product L->M

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol %)

  • Base (e.g., Sodium carbonate [Na₂CO₃], 2.5 equiv)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine solution

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer with heating plate

  • Inert gas line

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), sodium carbonate (2.5 equiv), and the palladium catalyst (0.05 equiv).[6]

  • Degassing: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material. Microwave irradiation can often significantly reduce reaction times.[12]

    • Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) species.[7] The base is required for the transmetalation step.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the 3-aryl-4-methoxy-1H-indazole derivative.

Biological Evaluation Protocols

Once a library of 3-aryl-4-methoxy-1H-indazole derivatives is synthesized, they must be evaluated for biological activity. Below are general protocols for an in vitro kinase inhibition assay and a cell-based assay to determine the effect on downstream signaling.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a general method to determine the IC₅₀ value of a compound against a specific protein kinase.

Signaling Pathway and Assay Principle:

Kinase Assay cluster_0 Kinase Reaction cluster_1 Luminescent Detection Kinase Target Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor Indazole Derivative Inhibitor->Kinase inhibits Light Luminescent Signal ( inversely proportional to kinase activity ) ADP->Light consumed by KinaseGlo Kinase-Glo® Reagent KinaseGlo->Light

Caption: Principle of a luminescent kinase assay.

Materials:

  • Recombinant target kinase (e.g., PLK4, VEGFR2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compounds (3-aryl-4-methoxy-1H-indazole derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., containing MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a solution of the target kinase and its specific substrate in kinase assay buffer. Add this solution to the wells containing the test compounds.

  • Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add the ATP solution to the wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Self-Validation: Include control wells: "no enzyme" (background), "no inhibitor" (100% activity), and a known potent inhibitor (positive control).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent depletes the remaining ATP and generates a light signal that is inversely proportional to the amount of ATP consumed (and thus, to kinase activity).

  • Data Acquisition: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a high-potential building block for the discovery of novel therapeutics, particularly in the area of kinase inhibition. Its strategic functionalization allows for the systematic exploration of chemical space around a privileged medicinal scaffold. The protocols outlined in this document provide a robust framework for the synthesis of this key intermediate and its subsequent elaboration into diverse libraries of compounds for biological screening. Further work should focus on expanding the range of cross-coupling partners used in conjunction with this scaffold and evaluating the resulting compounds against a broad panel of kinases to identify novel, potent, and selective inhibitors for therapeutic development.

References

  • Kim, H. Y., & Lee, J. (2021). Synthesis of 1H-Indazoles via Silver(I)
  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. University of California, San Francisco.
  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 130-146.
  • Wang, L., et al. (2022). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorganic & Medicinal Chemistry, 54, 116592.
  • Shanghai Bide Medical Technology Co ltd. (2021). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • Khouili, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7468-7478.
  • Henan Normal University. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 15(7), 546-552.
  • Patel, M. R., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(6), 334-341.
  • Takeda Pharmaceutical Company, Limited. (2005). US6982274B2 - 1H-indazole compound.
  • Sdiri, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and related scaffolds. RSC Advances, 11(4), 2235-2245.
  • Park, C., et al. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 139-146.
  • Al-Zoubi, R. M., et al. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Qin, Q., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 265, 115953.
  • The First Affiliated Hospital of Zhengzhou University. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Peace, S., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(14), 5709-5725.
  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829.
  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998.

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and infectious diseases.[1][2] The ability to precisely functionalize the indazole ring is therefore of paramount importance in the drug discovery process, enabling the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[3][4] This application note provides a detailed guide to the Suzuki coupling of 3-Bromo-4-methoxy-1H-indazole, a key intermediate for the synthesis of a diverse array of biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, present detailed protocols, and offer expert insights to ensure successful implementation in your research endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide.[5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5] This is often the rate-determining step of the reaction. The electron-donating methoxy group at the 4-position of the indazole can influence the rate of this step.

2. Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[6] The choice of base is therefore critical for the efficiency of the reaction.

3. Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols for the Suzuki Coupling of this compound

The following protocols are designed to be adaptable for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Protocol 1: Microwave-Assisted Suzuki Coupling of Unprotected this compound

This protocol is adapted from a general method for the microwave-assisted Suzuki coupling of free (NH)-3-bromoindazoles and is particularly advantageous for its speed and efficiency.[7][8]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 - 2.0 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Ethanol

  • Water

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial, add this compound (1.0 eq), the desired boronic acid (1.5 eq), cesium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., in a 3:1.5:0.5 ratio). The total solvent volume should be sufficient to ensure proper mixing and heating.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 30-120 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conventional Heating Suzuki Coupling of N-Protected this compound

For substrates that may be sensitive to high temperatures or for laboratories not equipped with a microwave reactor, a conventional heating approach can be employed. N-protection, for instance with a Boc group, can sometimes improve solubility and prevent side reactions, although deprotection under basic conditions can occur.[4][7]

Materials:

  • N-Boc-3-Bromo-4-methoxy-1H-indazole

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

  • Water

  • Schlenk flask or round-bottom flask with a condenser

Procedure:

  • To a Schlenk flask, add N-Boc-3-Bromo-4-methoxy-1H-indazole (1.0 eq), the boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DME and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended Reagents/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is crucial. For electron-rich indazoles, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[6] Pd(dppf)Cl₂ is often a robust choice for heteroaryl couplings.[6]
Ligand Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Buchwald-type ligandsThe ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging couplings, screening of different ligands may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for activating the boronic acid.[6] Cesium carbonate is often more effective due to its higher solubility in organic solvents. The strength of the base can influence the reaction rate.
Solvent 1,4-Dioxane, DME, Toluene, with the addition of water or ethanolA polar aprotic solvent is typically used. The addition of water or a protic co-solvent can aid in the dissolution of the base and facilitate the transmetalation step.[9]
Temperature 80-140°CHigher temperatures generally accelerate the reaction, but can also lead to decomposition of the starting materials or products. Microwave heating can significantly reduce reaction times.[7]
N-Protection Unprotected (NH) or Boc-protectedThe free (NH)-indazole can undergo Suzuki coupling directly, which is more atom-economical.[7] However, N-protection can sometimes improve yields and simplify purification. The Boc group may be cleaved under the basic reaction conditions.[4][7]

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Base - Catalyst B Add Degassed Solvent(s) A->B C Inert Atmosphere (Ar/N2) B->C D Heating (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Figure 2: A general experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, screening different ligands, or using a stronger base like K₃PO₄. Ensure that the solvents are properly degassed to prevent catalyst deactivation.

  • Dehalogenation: The formation of 4-methoxy-1H-indazole as a byproduct indicates dehalogenation of the starting material. This can be minimized by ensuring a strictly inert atmosphere and using purified reagents.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the boronic acid can occur. Using a slight excess of the bromo-indazole and ensuring efficient stirring can mitigate this side reaction.

  • Product Inhibition: In some cases, the coupled product can coordinate to the palladium catalyst and inhibit its activity.[10] If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.

  • N-Arylation: With unprotected indazoles, N-arylation can be a competing side reaction. Careful control of the reaction conditions, particularly the choice of catalyst and base, can favor C-C bond formation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized indazoles. By understanding the reaction mechanism and carefully selecting the appropriate conditions, researchers can efficiently synthesize a wide range of 3-aryl and 3-heteroaryl-4-methoxy-1H-indazoles. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in drug discovery and synthetic organic chemistry, facilitating the development of novel molecular entities with therapeutic potential.

References

  • Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(10), 734-739.
  • Bercot, E. A., & Nolan, S. P. (2004). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Organic letters, 6(10), 1573–1576.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6937-6946.
  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2795.
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6937-6946.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Retrieved from [Link]

  • Salovich, J. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(32), 4230-4233.
  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6937-6946.
  • WTM-Chemicals. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 28(24), 104560.
  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting a wide range of diseases.[1] Functionalization of the indazole ring system is therefore of paramount importance in drug discovery programs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[2][3][4] This reaction allows for the coupling of aryl halides or pseudohalides with a diverse array of amines under relatively mild conditions, offering significant advantages over traditional methods which often require harsh conditions and exhibit limited functional group tolerance.[3]

This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 3-bromo-4-methoxy-1H-indazole, a key intermediate for the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of appropriate catalysts, ligands, and bases, and provide a step-by-step protocol for its practical implementation.

Mechanistic Insights and Key Experimental Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6]

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[5] Aryl bromides are often a good balance of reactivity and stability for these reactions.[5]

2. Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and outcome.[5] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used.[5] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[5]

3. Reductive Elimination: This is the final step where the C-N bond is formed, yielding the desired N-arylated indazole product and regenerating the active Pd(0) catalyst.[5] The nature of the phosphine ligand is crucial in facilitating this step and preventing side reactions like β-hydride elimination.[3][7]

The Critical Role of Ligands

The choice of phosphine ligand is arguably the most important parameter in a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are known to accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and cleaner reactions.[3][4] For heteroaromatic substrates like indazoles, ligands such as XPhos, RuPhos, and DavePhos have shown considerable success.[6] Specifically for indazoles, tBuXPhos has been identified as a suitable ligand.[6]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)(L)-Br oxidative_addition->pd2_intermediate amine_coordination Amine (R₂NH) Coordination pd2_intermediate->amine_coordination pd2_amine_complex [Ar-Pd(II)(L)(Br)(R₂NH)] amine_coordination->pd2_amine_complex deprotonation Base Deprotonation pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(L)-NR₂ deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥97%Sigma-Aldrich, Combi-BlocksStarting material.
Amine (e.g., Morpholine)Anhydrous, ≥99%Sigma-Aldrich, Acros OrganicsEnsure dryness for optimal results.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisStrem Chemicals, Sigma-AldrichCommon palladium precursor.
XPhos≥98%Strem Chemicals, Sigma-AldrichBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich, Acros OrganicsStrong, non-nucleophilic base.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich, Fisher ScientificReaction solvent. Dioxane can also be a suitable solvent.[3][8]
Schlenk flask or reaction vialVWR, ChemglassFor carrying out the reaction under an inert atmosphere.
Magnetic stirrer and stir barFor adequate mixing.
Inert gas supply (Nitrogen or Argon)High purityTo prevent oxidation of the catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine as a representative amine coupling partner.

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagents Weigh and add reagents to Schlenk flask: - this compound - Pd(OAc)₂ - XPhos - NaOtBu start->reagents inert Evacuate and backfill flask with inert gas (3x) reagents->inert add_reagents Add morpholine and anhydrous toluene via syringe inert->add_reagents reaction Heat reaction mixture at 100 °C with stirring add_reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Cool to room temperature. Quench with water. Extract with ethyl acetate. monitoring->workup Upon completion purification Dry organic layer, concentrate, and purify by column chromatography workup->purification end Characterize final product purification->end

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

2. Addition of Reagents:

  • Through the septum, add anhydrous toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

3. Reaction Conditions:

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(morpholino)-4-methoxy-1H-indazole.

Expected Results and Troubleshooting

The Buchwald-Hartwig amination of this compound is expected to proceed in good to excellent yields, depending on the specific amine and reaction conditions employed.

AmineLigandBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineXPhosNaOtBuToluene1001685-95
PiperidineRuPhosNaOtBuDioxane1101880-90
AnilinetBuXPhosK₃PO₄Toluene1002470-85
n-ButylamineXPhosLHMDSTHF801275-88

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient inert atmosphere, or poor quality reagents.

    • Solution: Ensure all reagents are dry and of high purity. Use freshly opened solvents and bases. Ensure the reaction is set up under a rigorously inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[5]

  • Formation of Side Products:

    • Cause: Hydrodehalogenation of the starting material or competing side reactions.[7]

    • Solution: Optimize the ligand-to-palladium ratio. Screen different ligands and bases. A weaker base may sometimes minimize side reactions.

  • Difficulty in Purification:

    • Cause: Formation of highly polar byproducts or closely eluting impurities.

    • Solution: Optimize the work-up procedure. Consider an acidic or basic wash to remove certain impurities. Experiment with different solvent systems for column chromatography.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-functionalized indazoles. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently access a wide range of 3-amino-4-methoxy-1H-indazole derivatives, which are valuable building blocks in the development of novel therapeutics. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Buchwald–Hartwig amination. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiHU89nsxXAtp5dYo3So1sfwRHnQUrkhWxMMVfr9sP4rFfvn0WmqctjcFlIGjPVzpHzXLun-hDx7t6VXjy-oxXqxgytH27539u4DOslLyrvqNW5kpTuZM05CqWnDl1kJcW70Oc48z8YQ7FWDxbIWWIs8xFbkbBAnUd]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00483]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr400081f]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [URL: https://www.youtube.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/262580798_Direct_Access_to_3-Aminoindazoles_by_Buchwald-Hartwig_C-N_Coupling_Reaction]
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0438]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10292797/]
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol000109p]
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10217112/]
  • Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-242-8]

Sources

Application Note: Regioselective N-alkylation of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated indazoles are a privileged scaffold in medicinal chemistry and drug development, frequently serving as bioisosteres for indoles and other key pharmacophores.[1][2] The regioselective functionalization of the indazole core at the N1 or N2 position is a critical step in the synthesis of many therapeutic agents, yet it presents a significant synthetic challenge.[1][3] The reaction of an indazole with an electrophile can lead to a mixture of N1 and N2 isomers, the ratio of which is highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions.[1][4] This application note provides a detailed guide to the selective N-alkylation of 3-bromo-4-methoxy-1H-indazole, a versatile intermediate for further chemical elaboration. We will present and explain protocols for achieving high regioselectivity for both the N1 and N2 positions, discuss the underlying mechanistic principles, and provide methods for the definitive characterization of the resulting isomers.

Understanding the Regioselectivity of Indazole N-Alkylation

The N-alkylation of indazole proceeds via the deprotonation of the N-H proton, forming an ambidentate indazolide anion. This anion has two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for two different products upon reaction with an alkylating agent. The regiochemical outcome of the reaction is a delicate interplay of several factors:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5] Therefore, reactions that allow for equilibration tend to favor the N1-alkylated product, which is often the thermodynamically more stable isomer.[4][5] In contrast, kinetically controlled reactions may favor the N2 product depending on the reaction conditions.

  • Steric Hindrance: Bulky substituents at the C3 or C7 positions can sterically hinder the approach of the alkylating agent to the adjacent N2 or N1 positions, respectively. In the case of this compound, the bromo group at C3 can influence the selectivity.

  • Electronic Effects: The electronic nature of the substituents on the indazole ring influences the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can affect the pKa of the N-H proton and the charge distribution in the indazolide anion.

  • Reaction Conditions: The choice of base, solvent, and the nature of the alkylating agent are paramount in directing the regioselectivity.[4][5] For instance, the combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is known to favor N1-alkylation.[5][6] Conversely, Mitsunobu conditions have been shown to favor N2-alkylation.[4][5] The solvent's ability to form tight or solvent-separated ion pairs with the indazolide cation can also dictate the reaction's outcome.[4][5]

Protocol I: Selective N1-Alkylation via Reductive Amination

A highly selective and scalable method for the N1-alkylation of indazoles involves a two-step process of enamine formation followed by hydrogenation.[1][2] This thermodynamically controlled process has been shown to be effective for a wide range of substituted indazoles, including those with electron-rich and electron-poor substituents.[1][2]

Experimental Workflow

N1_Alkylation_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Hydrogenation Indazole 3-Bromo-4-methoxy- 1H-indazole DeanStark Dean-Stark Trap (Reflux) Indazole->DeanStark Aldehyde Aldehyde (e.g., Isobutyraldehyde) Aldehyde->DeanStark Toluene Toluene, p-TSA Toluene->DeanStark Enamine N1-Enamine Intermediate DeanStark->Enamine Condensation Quench Et3N Quench Enamine->Quench Hydrogenation H2 (40 psi), 5% Pt/C Toluene, 30°C Quench->Hydrogenation Crude Intermediate Workup Filtration & Purification Hydrogenation->Workup N1_Product N1-Alkyl-3-bromo-4-methoxy- 1H-indazole Workup->N1_Product

Caption: Workflow for selective N1-alkylation.

Step-by-Step Protocol
  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv.), the desired aldehyde (e.g., isobutyraldehyde, 3.0 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 0.05 equiv.) in toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction progress reveals the formation of aminal pseudo-dimers which then convert to the desired enamine.[1][2]

    • Once the reaction is complete, cool the mixture slightly and add triethylamine (Et₃N, 0.25 equiv.) to quench the acid catalyst and prevent reversion of the enamine.[1]

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess aldehyde.

  • Hydrogenation:

    • Dissolve the crude enamine intermediate in toluene.

    • Carefully add 5% Platinum on carbon (Pt/C, 0.013 equiv.) to the solution.

    • Pressurize the reaction vessel with hydrogen gas (40 psi) and stir at 30°C until the reaction is complete (monitored by LC-MS).

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with toluene.

    • The filtrate can then be concentrated and the product purified by column chromatography or crystallization.

Protocol II: Selective N2-Alkylation using Trichloroacetimidate

For the selective synthesis of the N2-alkylated isomer, a method employing alkyl 2,2,2-trichloroacetimidates as the alkylating agent under acidic conditions has proven highly effective.[7] This protocol has been successfully applied to 3-bromo-indazole, demonstrating high N2 selectivity.[7]

Reaction Mechanism

N2_Alkylation_Mechanism cluster_0 Activation of Alkylating Agent cluster_1 Nucleophilic Attack and Product Formation Imidate Alkyl 2,2,2-Trichloroacetimidate Activated_Imidate Protonated Imidate Imidate->Activated_Imidate Acid Acid Catalyst (e.g., TfOH) Acid->Activated_Imidate Protonation Indazole 3-Bromo-4-methoxy- 1H-indazole SN2_Attack SN2 Attack by N2 Activated_Imidate->SN2_Attack Indazole->SN2_Attack Nucleophile N2_Product N2-Alkyl-3-bromo-4-methoxy- 1H-indazole SN2_Attack->N2_Product Rearomatization Byproduct Trichloroacetamide SN2_Attack->Byproduct

Caption: Mechanism for selective N2-alkylation.

Step-by-Step Protocol
  • Preparation of Alkyl 2,2,2-Trichloroacetimidate:

    • To a solution of the desired alcohol (1.0 equiv.) in an anhydrous solvent such as dichloromethane, add trichloroacetonitrile (1.5 equiv.).

    • Cool the mixture to 0°C and add a catalytic amount of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Allow the reaction to warm to room temperature and stir until the alcohol is consumed (monitored by TLC).

    • Purify the resulting alkyl 2,2,2-trichloroacetimidate by filtration through a short plug of silica gel.

  • N2-Alkylation Reaction:

    • Dissolve this compound (1.0 equiv.) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv.) in an anhydrous, non-polar solvent like 1,2-dichloroethane or cyclohexane.

    • Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH, 0.1 equiv.), to the mixture.

    • Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the pure N2-alkylated indazole.

Data Presentation and Characterization

The successful synthesis of the desired regioisomer must be confirmed through rigorous analytical techniques.

Table 1: Comparison of N1 and N2 Alkylation Protocols
FeatureProtocol I: N1-AlkylationProtocol II: N2-Alkylation
Selectivity High for N1High for N2
Key Reagents Aldehyde, p-TSA, Pt/C, H₂Alkyl 2,2,2-trichloroacetimidate, TfOH
Mechanism Thermodynamic ControlKinetically Controlled SN2 Attack
Reaction Conditions Two steps: Reflux then HydrogenationOne step: 60-80°C
Advantages Scalable, robust to substituentsHigh N2 selectivity, broad scope
Disadvantages Two-step processRequires pre-formation of alkylating agent
Isomer Characterization by NMR Spectroscopy

The most definitive method for assigning the regiochemistry of N-alkylated indazoles is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).[4][5]

  • N1-Alkyl-3-bromo-4-methoxy-1H-indazole: A key correlation will be observed in the HMBC spectrum between the protons of the N1-alkyl group (specifically the CH₂ group adjacent to the nitrogen) and the C7a carbon of the indazole ring.[4][5]

  • N2-Alkyl-3-bromo-4-methoxy-1H-indazole: In contrast, the HMBC spectrum will show a correlation between the protons of the N2-alkyl group (the CH₂ adjacent to the nitrogen) and the C3 carbon of the indazole ring.[4][5]

Conclusion

The regioselective N-alkylation of this compound can be effectively controlled to yield either the N1 or N2 isomer in high purity. For selective N1-alkylation, a thermodynamically controlled, two-step reductive amination protocol is highly recommended due to its scalability and broad applicability.[1][2] For the synthesis of the N2 isomer, the use of alkyl 2,2,2-trichloroacetimidates under acidic conditions provides excellent regioselectivity.[7] The choice of protocol will depend on the desired isomer and the specific synthetic strategy. In all cases, careful analysis by 2D NMR is essential to confirm the regiochemical outcome of the reaction.

References

  • Creevey, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Baxter, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 8295-8302. Available at: [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Creevey, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Available at: [Link]

  • Baxter, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. Available at: [Link]

  • Valdés, C., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 978-988. Available at: [Link]

  • Valdés, C., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Available at: [Link]

  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • (2017). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • Creevey, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

Sources

Topic: A Validated HPLC Method for Purity Analysis of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, detailed protocol for the determination of purity for 3-Bromo-4-methoxy-1H-indazole, a key heterocyclic building block in pharmaceutical synthesis. A robust, gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This application note delves into the rationale behind the method development, provides step-by-step experimental procedures, and outlines a complete validation protocol, making it an essential resource for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Scientific Rationale

This compound is an aromatic heterocyclic compound of significant interest in medicinal chemistry. The purity of such starting materials is paramount as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is required to accurately quantify the purity and impurity profile.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and accuracy.[3] The selection of a reversed-phase method is a logical starting point based on the structural characteristics of the analyte. The presence of the aromatic indazole ring system and the bromo- and methoxy- substituents contribute to the molecule's non-polar character, making it well-suited for retention on a hydrophobic stationary phase like C18.[4][5] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[6]

This guide explains the causality behind key experimental choices, from column and mobile phase selection to the validation strategy, ensuring the protocol is not just a series of steps but a self-validating analytical system.

Physicochemical Properties of the Analyte

To design an effective HPLC method, understanding the analyte's properties is crucial.

  • Structure: See Figure 1.

  • Molecular Formula: C₈H₇BrN₂O

  • Molecular Weight: 227.06 g/mol

  • Polarity: The molecule is predominantly non-polar due to the bicyclic aromatic system and the bromine atom. A related compound, 3-Bromo-4-methoxy-1-methyl-1H-indazole, has a calculated LogP of approximately 2.2, indicating significant hydrophobicity.[7] This strongly supports the use of reversed-phase chromatography.

  • Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Sample preparation protocols should leverage this property.[8]

  • UV Absorbance: The conjugated aromatic system is an excellent chromophore, making UV detection a highly suitable and sensitive choice.

cluster_analyte Structure of this compound analyte

Caption: Figure 1. Chemical Structure of this compound.

Recommended HPLC Method Protocol

This protocol is designed to achieve optimal separation of this compound from its potential process-related impurities and degradation products.

Chromatographic Conditions

The selection of a C18 column provides a robust platform for separating aromatic compounds.[9] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff, while a phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the indazole's nitrogen atom.[6]

ParameterRecommended Setting
Instrument HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A 10 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid in Water.
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Injection Volume 10 µL
Run Time 30 minutes
Reagent and Sample Preparation

2.2.1. Reagent Preparation

  • Mobile Phase A: Accurately weigh 1.36 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm nylon filter before use.

2.2.2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly. This is the stock solution (100 µg/mL).

2.2.3. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-4 from the standard solution preparation.

HPLC Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The following protocol is based on the ICH Q2(R1) guideline for a purity assay.[1]

Figure 2. HPLC Analysis & Validation Workflow cluster_validation prep Sample & Standard Preparation hplc HPLC Analysis (Gradient RP-HPLC) prep->hplc sst System Suitability Test (SST) hplc->sst Pass? validation Method Validation (ICH Q2) sst->validation Yes data Data Analysis & Impurity Profiling validation->data spec Specificity validation->spec report Final Report & Certificate of Analysis data->report lin Linearity & Range acc Accuracy prec Precision rob Robustness

Caption: Figure 2. A generalized workflow for HPLC method analysis and validation.

System Suitability Test (SST)

Rationale: SST is performed before any validation run to ensure the chromatographic system is performing adequately. Procedure: Inject the standard solution (100 µg/mL) six consecutive times. Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 6 replicate injections
% RSD of Retention Time ≤ 1.0% for 6 replicate injections
Specificity

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. Procedure:

  • Inject the diluent to demonstrate no interfering peaks at the retention time of the analyte.

  • Inject the standard solution.

  • Inject the sample solution.

  • If available, inject known impurity standards.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples. Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the diluent, impurities, or degradants. Peak purity analysis using a PDA detector should pass, indicating spectral homogeneity.

Linearity and Range

Rationale: To verify that the method's response is directly proportional to the analyte concentration over a specified range. Procedure:

  • Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy (Recovery)

Rationale: To determine the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies on a spiked sample matrix. Procedure:

  • Spike a sample solution with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).[2]

  • Analyze the spiked samples and calculate the percentage recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Example Accuracy Data Table:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

3.5.1. Repeatability (Intra-assay Precision) Procedure: Analyze six separate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.[1] Acceptance Criteria: The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.

3.5.2. Intermediate Precision (Inter-assay Ruggedness) Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Robustness

Rationale: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. Procedure:

  • Analyze the standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units) Acceptance Criteria: The system suitability parameters (tailing factor, plate count) should remain within the acceptance criteria, and the retention time should not shift significantly.

Reporting Results

The purity of this compound is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main component.

Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially if impurity standards are available, a relative response factor (RRF) should be determined and used for quantification.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a specific, linear, accurate, precise, and robust procedure for the purity analysis of this compound. The comprehensive protocol and validation framework provide a solid foundation for its implementation in a quality control environment, ensuring the integrity of this critical pharmaceutical intermediate. By explaining the scientific principles behind the procedural choices, this guide empowers researchers to not only execute the method but also to troubleshoot and adapt it as needed.

References

  • American Chemical Society. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry.
  • Fluorochem. (n.d.). 3-Bromo-4-methoxy-1-methyl-1H-indazole.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Pharmacia. (2021).
  • National Institutes of Health, PubChem. (n.d.). 1H-Imidazole, 4-bromo-.
  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1): Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2018).
  • ChemicalBook. (n.d.). 3-BROMO-4-NITRO (1H)INDAZOLE.
  • Alexander, R., Cumbers, K. M., & Kagi, R. I. (1982). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Journal of Science and Research Archive. (2024).
  • Pharmacia. (2021).
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Axion Labs. (2025).
  • Frontier Specialty Chemicals. (n.d.). 4-Bromo-3-methyl-1H-indazole.
  • AMSbiopharma. (2025).

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Mastering NMR Sample Preparation: A Detailed Guide for 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the acquisition of high-quality Nuclear Magnetic Resonance (NMR) spectra is paramount for accurate structural elucidation and characterization of novel compounds. This guide provides a comprehensive, in-depth protocol for the preparation of NMR samples of 3-Bromo-4-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The methodologies described herein are grounded in established principles of NMR spectroscopy and extensive field experience, ensuring reliability and reproducibility.

I. Foundational Principles: Understanding the Analyte and Solvent System

The successful preparation of an NMR sample hinges on a thorough understanding of the analyte's physicochemical properties and its interaction with the chosen solvent. This compound, with a molecular weight of 227.058 g/mol , is a substituted indazole.[1] The indazole scaffold is known to exhibit a range of solubilities, and for NMR purposes, a solvent that provides good solubility and minimal signal overlap is crucial.

The Critical Role of the Deuterated Solvent

Deuterated solvents are essential for solution-state NMR as they prevent the large proton signals of the solvent from obscuring the signals of the analyte.[2] Furthermore, the deuterium signal is utilized by the NMR spectrometer for field-frequency locking, which maintains the stability of the magnetic field during the experiment.

Based on the polarity and common solubility patterns of substituted indazoles, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the primary recommended solvent for this compound.[3][4] DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] Chloroform-d (CDCl₃) can be considered as an alternative, particularly if downstream sample recovery is a priority, due to its lower boiling point.

A summary of the pertinent properties of these recommended solvents is provided in the table below.

Deuterated SolventChemical Shift (Residual Protons)Water Peak (ppm)Boiling Point (°C)Key Characteristics
DMSO-d₆ ~2.50 ppm (quintet)~3.33 ppm (broad)189Excellent dissolving power for a wide range of compounds, including polar molecules. Can be hygroscopic.
Chloroform-d (CDCl₃) ~7.26 ppm (singlet)~1.56 ppm (singlet)61.2Good for less polar compounds. Volatile, facilitating easier sample recovery.

Note: Chemical shifts of residual solvent and water peaks can vary slightly depending on the sample concentration, temperature, and pH.

II. Optimizing Sample Concentration for Superior Spectral Quality

The concentration of the analyte in the NMR sample is a critical parameter that directly impacts the signal-to-noise ratio (S/N) and the overall quality of the spectrum. For ¹H NMR of small molecules like this compound, a concentration range of 5-25 mg in 0.6-0.7 mL of deuterated solvent is generally recommended. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is preferable to obtain a good spectrum in a reasonable timeframe.[6]

III. Step-by-Step Protocol for NMR Sample Preparation

This protocol outlines the meticulous steps required to prepare a high-quality NMR sample of this compound. Adherence to these steps will minimize common sources of error and lead to reproducible, high-resolution spectra.

Materials and Equipment:
  • This compound (solid)

  • Deuterated solvent (DMSO-d₆ or CDCl₃)

  • High-quality 5 mm NMR tubes and caps

  • Vortex mixer

  • Pipettes and tips

  • Glass Pasteur pipette and cotton or glass wool for filtration

  • Analytical balance

  • Small vial for dissolving the sample

Workflow Diagram:

Caption: Workflow for NMR Sample Preparation.

Detailed Experimental Steps:
  • Weighing the Analyte: Accurately weigh between 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) using an analytical balance. Record the exact mass.

  • Initial Dissolution: Transfer the weighed solid into a small, clean, and dry glass vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ or CDCl₃) to the vial.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex it until the solid is completely dissolved. Gentle warming or sonication can be employed to aid dissolution if necessary. A homogenous solution is critical for achieving sharp NMR signals.

  • Filtration to Remove Particulates: It is imperative to remove any particulate matter from the solution, as suspended solids can severely degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.

    • Prepare a filtration device by snugly packing a small piece of cotton or glass wool into a Pasteur pipette.

    • Carefully transfer the dissolved sample through the filter into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Final Checks: Before inserting the sample into the spectrometer, visually inspect the solution to ensure it is clear and free of any air bubbles.

IV. Addressing Potential Challenges: Tautomerism in 1H-Indazoles

It is important for researchers to be aware that 1H-indazole and its derivatives can exist as a mixture of tautomers in solution. This can lead to the appearance of multiple sets of signals in the NMR spectrum, complicating interpretation. The position of the tautomeric equilibrium can be influenced by the solvent, temperature, and the nature of the substituents on the indazole ring. When analyzing the NMR spectra of this compound, the possibility of observing tautomers should be considered.

V. Safety Precautions

Always handle this compound and deuterated solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[7][8][9]

VI. Conclusion

This application note provides a robust and detailed protocol for the preparation of high-quality NMR samples of this compound. By following these guidelines, researchers can ensure the acquisition of reliable and high-resolution NMR data, which is fundamental for accurate molecular characterization and advancing drug discovery efforts.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Available at: [Link]

  • 1H-Imidazole, 4-bromo-. (n.d.). PubChem. Available at: [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. (n.d.). PubMed Central. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journals. Available at: [Link]

  • Physical parameters of the substituted indazoles at 90-95 °C in DMSO solvents. (n.d.). ResearchGate. Available at: [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10). The Journal of Organic Chemistry. Available at: [Link]

  • This compound. (n.d.). Lead Sciences. Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023, February 7). The Royal Society of Chemistry. Available at: [Link]

  • NMR Sample Requirements and Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • SAFETY DATA SHEET. (2024, March 5). Fisher Scientific. Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023, February 7). National Institutes of Health. Available at: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). MDPI. Available at: [Link]

  • SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-4-methoxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the synthesis of 3-bromo-4-methoxy-1H-indazole and its subsequent derivatization, tailored for large-scale applications in medicinal chemistry and drug development. The protocols and insights presented herein are grounded in established chemical principles and aim to furnish researchers with a robust framework for the efficient and scalable production of this valuable scaffold and its analogs.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive pharmacophore. Specifically, this compound serves as a versatile intermediate, offering three key points for diversification: the bromine atom at the 3-position, the nitrogen at the 1-position (N1), and to a lesser extent, the methoxy group at the 4-position. This trifecta of reactive sites allows for the systematic exploration of chemical space, a crucial aspect of modern drug discovery.

The strategic placement of a bromine atom at the C3 position is particularly advantageous for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, facilitating the rapid generation of compound libraries for biological screening. Furthermore, the N1 position can be readily alkylated or arylated to modulate the physicochemical properties and biological activity of the resulting molecules.

This guide will delineate a scalable synthetic pathway to this compound and provide detailed protocols for its subsequent elaboration through N-alkylation and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process designed for scalability and efficiency. It commences with the synthesis of the 4-methoxy-1H-indazole core, followed by a regioselective bromination at the C3 position. The resulting this compound is then utilized as a key building block for further diversification.

G A Starting Materials (e.g., 3-methoxy-2-methylaniline) B Synthesis of 4-methoxy-1H-indazole A->B C Regioselective Bromination B->C D This compound C->D E N-Alkylation D->E F Palladium-Catalyzed Cross-Coupling Reactions D->F G Diversified this compound Derivatives (N-alkylated) E->G H Diversified 3-Substituted-4-methoxy-1H-indazole Derivatives F->H G->F

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Core Scaffold: this compound

This section details the two-stage synthesis of the target intermediate, this compound, from commercially available starting materials.

Protocol 1.1: Synthesis of 4-methoxy-1H-indazole

The synthesis of 4-methoxy-1H-indazole can be effectively achieved through the diazotization of 3-methoxy-2-methylaniline followed by in situ cyclization. This method is generally scalable and avoids the use of harsh reagents.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantity (for 10g scale)Moles
3-methoxy-2-methylaniline6944-63-4137.18 g/mol 10.0 g0.073 mol
Acetic Acid64-19-760.05 g/mol 100 mL-
tert-Butyl nitrite540-80-7103.12 g/mol 9.0 g (9.8 mL)0.087 mol
Toluene108-88-392.14 g/mol 200 mL-
Saturated Sodium Bicarbonate--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed-

Instrumentation:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Ice-water bath.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • To a stirred solution of 3-methoxy-2-methylaniline (10.0 g, 0.073 mol) in acetic acid (100 mL) at 0-5 °C, add tert-butyl nitrite (9.0 g, 0.087 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 60 °C for 2 hours. The color of the solution will typically darken.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water (300 mL).

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with toluene (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxy-1H-indazole as a solid.

Expected Yield: 70-80%.

Characterization Data (Expected):

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 10.1 (br s, 1H), 7.95 (s, 1H), 7.30 (t, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.60 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 155.0, 142.0, 134.5, 128.0, 115.0, 105.0, 100.0, 55.5.

  • MS (ESI): m/z 149.1 [M+H]⁺.

Protocol 1.2: Regioselective Bromination of 4-methoxy-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution. Bromination can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantity (for 10g scale)Moles
4-methoxy-1H-indazole351210-06-5148.16 g/mol 10.0 g0.067 mol
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 12.0 g0.067 mol
Acetonitrile75-05-841.05 g/mol 200 mL-
Saturated Sodium Thiosulfate--As needed-
Saturated Sodium Bicarbonate--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed-

Instrumentation:

  • Round-bottom flask with a magnetic stirrer.

  • Standard laboratory glassware.

  • Rotary evaporator.

Procedure:

  • Dissolve 4-methoxy-1H-indazole (10.0 g, 0.067 mol) in acetonitrile (200 mL) in a round-bottom flask.

  • Add N-Bromosuccinimide (12.0 g, 0.067 mol) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature around 20-25 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution (50 mL).

  • Remove the acetonitrile under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound.

Expected Yield: 85-95%.

Characterization Data (Expected):

  • Appearance: White to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.5 (br s, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 154.0, 141.0, 129.0, 120.0, 116.0, 106.0, 101.0, 56.0.

  • MS (ESI): m/z 227.0/229.0 [M+H]⁺ (isotopic pattern for Br).

Safety Considerations:

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3][4][5]

  • Bromine (alternative brominating agent): Bromine is highly corrosive, toxic, and volatile. Extreme caution must be exercised when handling it. All operations should be performed in a certified fume hood with appropriate PPE.[6]

Part 2: Derivatization of this compound

This section outlines protocols for the diversification of the this compound scaffold, a critical step in generating libraries of compounds for drug discovery.

Protocol 2.1: N1-Alkylation

The N1 position of the indazole ring can be selectively alkylated using a strong base like sodium hydride followed by treatment with an alkyl halide. This reaction is generally high-yielding and provides a straightforward method for introducing various alkyl groups.

G A This compound B 1. NaH, THF 2. R-X (Alkyl Halide) A->B C N1-Alkylated This compound B->C

Caption: N1-Alkylation of this compound.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantity (for 1g scale)Moles
This compound1167055-27-7227.06 g/mol 1.0 g0.0044 mol
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 0.21 g0.0053 mol
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 20 mL-
Alkyl Halide (e.g., Iodomethane)74-88-4141.94 g/mol 0.69 g (0.3 mL)0.0048 mol
Saturated Ammonium Chloride--As needed-
Water--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-

Procedure:

  • To a stirred suspension of sodium hydride (0.21 g, 0.0053 mol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 g, 0.0044 mol) in anhydrous THF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., iodomethane, 0.69 g, 0.0048 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL) at 0 °C.

  • Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N1-alkylated this compound.

Expected Yield: >90%.

Protocol 2.2: Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

G A This compound (or N1-alkylated derivative) B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) A->C D Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->D E 3-Aryl-4-methoxy-1H-indazole Derivatives B->E F 3-Amino-4-methoxy-1H-indazole Derivatives C->F G 3-Alkynyl-4-methoxy-1H-indazole Derivatives D->G

Caption: Palladium-catalyzed cross-coupling reactions.

This reaction is a powerful method for forming carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids or esters.

General Procedure:

  • In a reaction vessel, combine the this compound derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Representative Reaction Conditions:

SubstrateBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
3-Bromo-1-methyl-4-methoxy-1H-indazolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O9012~85
3-Bromo-1-methyl-4-methoxy-1H-indazole4-Pyridylboronic acidPdCl₂(dppf) (5)Cs₂CO₃ (3)1,4-Dioxane/H₂O10016~75

This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C3 position.[6]

General Procedure:

  • To a reaction vessel under an inert atmosphere, add the this compound derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.).

  • Add an anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane).

  • Add the amine (1.1-1.5 eq.) to the mixture.

  • Heat the reaction to 80-110 °C and stir for 6-24 hours.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the product using standard techniques.

Representative Reaction Conditions:

SubstrateAmineCatalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
3-Bromo-1-methyl-4-methoxy-1H-indazoleMorpholinePd₂(dba)₃ (2) / XPhos (4)NaOt-Bu (2)Toluene10018~80
3-Bromo-1-methyl-4-methoxy-1H-indazoleAnilinePd(OAc)₂ (3) / BINAP (4.5)K₃PO₄ (2.5)1,4-Dioxane11024~70

This coupling reaction is used to introduce terminal alkynes at the C3 position, providing access to a different class of derivatives.

General Procedure:

  • In a reaction vessel, dissolve the this compound derivative (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF or DMF).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

  • Degas the mixture and stir under an inert atmosphere at room temperature to 60 °C for 2-12 hours.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Representative Reaction Conditions:

SubstrateAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-1-methyl-4-methoxy-1H-indazolePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (2)Et₃NTHF506~90
3-Bromo-1-methyl-4-methoxy-1H-indazoleEthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (2.5)DIPEADMFRT8~88

Conclusion

The synthetic routes and protocols detailed in this guide offer a comprehensive and scalable approach to the synthesis of this compound and its derivatives. By leveraging a robust and efficient synthesis of the core scaffold, followed by versatile and high-yielding derivatization strategies, researchers can rapidly access a diverse range of novel indazole-based compounds. The provided protocols, along with the accompanying data and safety information, are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of this important chemical space.

References

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Application Notes and Protocols: 3-Bromo-4-methoxy-1H-indazole as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds.[1] This approach utilizes small, low-complexity molecules, or "fragments," for initial screening against a biological target. The indazole ring system is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in clinically approved drugs and investigational agents, particularly as kinase inhibitors.[2][3] Its bicyclic structure provides a rigid framework capable of forming key interactions with protein targets, most notably the hydrogen bond patterns with the hinge region of kinases.[4] The 1H-indazole tautomer is the more thermodynamically stable and predominant form.[5]

This guide focuses on a specific, strategically functionalized fragment, 3-Bromo-4-methoxy-1H-indazole . This fragment is designed not just for initial binding but for facile and versatile chemical elaboration, a critical step in evolving a low-affinity fragment hit into a potent and selective lead compound. The bromine atom at the 3-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, while the methoxy group at the 4-position can influence solubility and metabolism, and its oxygen atom can act as a hydrogen bond acceptor.

Physicochemical Properties of this compound

PropertyEstimated Value"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight (MW)~227.06 g/mol < 300 DaLow molecular weight provides a good starting point for subsequent chemical elaboration without becoming excessively large.
LogP~2.0 - 2.5≤ 3An appropriate lipophilicity ensures adequate solubility in aqueous buffers for screening while maintaining sufficient membrane permeability.
Hydrogen Bond Donors1 (N-H)≤ 3A limited number of hydrogen bond donors reduces the risk of poor pharmacokinetic properties.
Hydrogen Bond Acceptors2 (N, OCH₃)≤ 3Provides opportunities for specific interactions with the target protein.
Rotatable Bonds1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Application in Kinase Inhibition: A Case Study Targeting AXL Kinase

The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) subfamily and is implicated in cancer progression and drug resistance, making it an attractive therapeutic target.[6] Fragment-based approaches have successfully identified indazole-based inhibitors of AXL kinase.[6][7] The indazole scaffold is adept at interacting with the hinge region of the kinase domain, a critical interaction for many kinase inhibitors.

Proposed Binding Mode of this compound in the AXL Kinase ATP-binding Site

The core 1H-indazole scaffold is predicted to form two key hydrogen bonds with the hinge region of AXL kinase, mimicking the adenine portion of ATP. The N1-H is expected to donate a hydrogen bond, while the N2 atom acts as a hydrogen bond acceptor. The 3-bromo substituent projects out towards the solvent-exposed region, providing an ideal vector for chemical elaboration to pick up additional interactions and enhance potency and selectivity. The 4-methoxy group is positioned to potentially interact with residues near the hinge or influence the overall orientation of the fragment within the binding pocket.

Caption: Proposed binding of the indazole fragment in a kinase hinge region.

Experimental Protocols

Part 1: Fragment Screening Cascade to Identify Binders

This protocol outlines a typical biophysical screening cascade to identify and validate the binding of this compound to a target protein, such as AXL kinase.

1. Primary Screen: Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay

  • Principle: This technique measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • In a 96-well PCR plate, prepare the reaction mixture containing the target protein (e.g., 2 µM), a fluorescent dye (e.g., SYPRO Orange), and the fragment at a final concentration of 100-500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Include appropriate controls: protein without fragment (negative control) and protein with a known binder (positive control).

    • Run the experiment in a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C in increments of 0.5 °C.

    • Analyze the data to determine the Tm for each well. A ΔTm of > 1-2 °C is generally considered a hit.

2. Hit Validation: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR methods like Saturation Transfer Difference (STD) or Carr-Purcell-Meiboom-Gill (CPMG) can confirm direct binding of the fragment to the protein.

  • Protocol (STD-NMR):

    • Prepare a sample of the target protein (10-20 µM) in a suitable deuterated buffer.

    • Add the fragment to a final concentration of 100-200 µM.

    • Acquire two 1D ¹H NMR spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein, thus confirming binding.

cluster_workflow Fragment Screening Workflow start Fragment Library (including this compound) primary_screen Primary Screen (DSF) start->primary_screen validation Hit Validation (NMR) primary_screen->validation Hits characterization Biophysical Characterization (ITC) validation->characterization Validated Hits structural Structural Biology (X-ray Crystallography) characterization->structural elaboration Fragment Elaboration structural->elaboration

Caption: A typical workflow for fragment-based drug discovery.

Part 2: Structural Characterization by X-ray Crystallography
  • Principle: Obtaining a high-resolution crystal structure of the protein-fragment complex provides definitive proof of binding and reveals the precise binding mode, which is essential for structure-guided drug design.

  • Protocol (Co-crystallization):

    • Purify the target kinase to a high degree of homogeneity (>95%).

    • Concentrate the protein to a suitable concentration for crystallization (typically 5-15 mg/mL).

    • Incubate the protein with a 2-5 fold molar excess of this compound for at least one hour on ice. The fragment should be added from a concentrated DMSO stock, ensuring the final DMSO concentration is low.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screens.

    • Monitor the trials for crystal growth.

    • Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data.

    • Solve and refine the structure to visualize the binding of the fragment in the active site.

Part 3: Synthetic Elaboration of the this compound Fragment

The 3-bromo substituent is a key feature of this fragment, enabling a wide range of synthetic elaborations through palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

  • Principle: This reaction couples the 3-bromoindazole with a boronic acid or ester to introduce aryl or heteroaryl moieties.

  • Protocol:

    • To a microwave vial, add this compound (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like Cs₂CO₃ or K₂CO₃ (2-3 eq.).

    • Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1).

    • Seal the vial and heat in a microwave reactor at 120-140 °C for 20-60 minutes.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

2. Sonogashira Coupling for C-C Alkyne Formation

  • Principle: This reaction introduces an alkyne group at the 3-position by coupling with a terminal alkyne.[8][9]

  • Protocol:

    • To a Schlenk flask, add this compound (1 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst such as CuI (0.04 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

    • Add the terminal alkyne (1.2 eq.) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC or LC-MS.

    • Filter the reaction mixture, concentrate, and purify by column chromatography.

3. Buchwald-Hartwig Amination for C-N Bond Formation

  • Principle: This reaction forms a C-N bond by coupling the 3-bromoindazole with a primary or secondary amine.[5][10]

  • Protocol:

    • To an oven-dried vial, add this compound (1 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq.), and a strong base such as NaOtBu or Cs₂CO₃ (1.5-2 eq.).

    • Evacuate and backfill the vial with an inert gas.

    • Add an anhydrous, degassed solvent like toluene or dioxane.

    • Heat the reaction mixture at 80-110 °C until the starting material is consumed.

    • Cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

cluster_reactions Synthetic Elaboration Pathways cluster_products Elaborated Scaffolds Fragment This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Fragment->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Fragment->Sonogashira Buchwald Buchwald-Hartwig (+ R₂NH) Fragment->Buchwald Product_Suzuki 3-Aryl-4-methoxy-1H-indazole Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl-4-methoxy-1H-indazole Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino-4-methoxy-1H-indazole Buchwald->Product_Buchwald

Caption: Synthetic elaboration routes from the 3-bromoindazole fragment.

Conclusion

This compound represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties, combined with the synthetic versatility afforded by the 3-bromo substituent, provide a robust platform for the rapid and efficient evolution of initial fragment hits into potent, selective, and drug-like clinical candidates. The protocols outlined in this guide offer a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery programs.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
  • Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579–4584.
  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1985-1997.
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 698-713.
  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-84.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Jeong, K., et al. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 137-143.
  • Doucet, H., & Hierso, J. C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(11), 5005-5069.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Journal of Heterocyclic Chemistry, 55(6), 1436-1443.
  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
  • Discovery of 4,5-dihydro-benzo[g]indazole-based hydroxamic acids as HDAC3/BRD4 dual inhibitors and anti-tumor agents. (2024). PubMed. Retrieved January 26, 2026, from [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. Retrieved January 26, 2026, from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. (2022). PubMed. Retrieved January 26, 2026, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023). CoLab.
  • Buchwald-Hartwig Amination. (2018). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 26, 2026, from [Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2013). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

Application Notes & Protocols: Investigating 3-Bromo-4-methoxy-1H-indazole in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Cornerstone of Modern Cancer Therapeutics

The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as an effective pharmacophore, capable of forming critical hydrogen bonds and other non-covalent interactions within the active sites of various protein targets. This versatility has led to the development of several FDA-approved anticancer drugs, including the multi-kinase inhibitors Pazopanib (Votrient®), Axitinib (Inlyta®), and Entrectinib (Rozlytrek®), which have transformed treatment paradigms for renal cell carcinoma, soft tissue sarcoma, and various solid tumors.[1]

While extensive research has been conducted on the broader class of indazole derivatives, specific data on 3-Bromo-4-methoxy-1H-indazole remains emergent. However, its structure, featuring a halogenated C3 position and a methoxy group on the benzene ring, represents a strategic design for exploring novel therapeutic agents. The bromine atom can serve as a key interaction point or a handle for further chemical modification, while the methoxy group can influence solubility and metabolic stability.

This guide provides a comprehensive framework for researchers seeking to investigate the anticancer potential of this compound. It synthesizes established methodologies for evaluating indazole-based compounds, explaining the causality behind experimental choices and providing detailed protocols to ensure scientific rigor and reproducibility.

Part 1: Mechanistic Landscape of Indazole Derivatives in Oncology

Indazole-based compounds exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

Primary Mechanism: Protein Kinase Inhibition

The most prominent role of the indazole scaffold is as a "hinge-binding" moiety in ATP-competitive kinase inhibitors.[2] The nitrogen atoms of the indazole ring are adept at forming hydrogen bonds with the amino acid backbone in the hinge region of a kinase's ATP-binding pocket, a feature critical for potent and selective inhibition.

Key Kinase Targets for Indazole Derivatives:

  • VEGFR/PDGFR: Inhibition of Vascular Endothelial Growth Factor Receptor and Platelet-Derived Growth Factor Receptor blocks tumor angiogenesis (the formation of new blood vessels) and cell proliferation. Axitinib is a prime example.[1]

  • PLK4 (Polo-like Kinase 4): PLK4 is a master regulator of centriole duplication. Its overexpression in cancers leads to centrosome amplification and genomic instability. Indazole-based PLK4 inhibitors can selectively induce apoptosis in these cancer cells.[3]

  • c-Met, ALK, ROS1: These receptor tyrosine kinases are oncogenic drivers in various cancers, including lung and breast cancer. Entrectinib effectively targets fusions and mutations in these kinases.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (VEGFR, c-Met, ALK) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Indazole 3-Bromo-4-methoxy- 1H-indazole Indazole->RTK Inhibits PLK4 PLK4 Indazole->PLK4 Inhibits Transcription Gene Transcription (Proliferation, Angiogenesis) RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Centrosome Centrosome Duplication PLK4->Centrosome

Caption: Major kinase signaling pathways targeted by indazole derivatives.

Induction of Apoptosis

Beyond kinase inhibition, many indazole derivatives can directly trigger programmed cell death, or apoptosis. This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family.

  • Mechanism: Treatment with these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][4] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.[1]

Epigenetic Regulation

A newer area of investigation involves indazole derivatives as inhibitors of "epigenetic readers" like Bromodomain-containing protein 4 (BRD4).[5] BRD4 plays a critical role in regulating the transcription of key oncogenes.

  • Mechanism: By binding to the acetyl-lysine recognition pocket of BRD4, these inhibitors prevent it from associating with chromatin, thereby suppressing the expression of downstream targets like the c-Myc oncogene, which is a potent driver of cell proliferation.[5]

Indazole Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates BRD4 BRD4 Indazole->BRD4 Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Inhibits release of cytochrome c Bax->Mitochondria Promotes release of cytochrome c Caspase Caspase Activation Mitochondria->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis cMyc c-Myc Transcription BRD4->cMyc Promotes Proliferation Cell Proliferation cMyc->Proliferation

Caption: Apoptotic and epigenetic pathways affected by indazoles.

Part 2: Experimental Protocols for Preclinical Evaluation

This section provides validated, step-by-step protocols for the initial characterization of this compound's anticancer activity.

Protocol 1: Assessment of Cytotoxicity (IC50 Determination)

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50). The MTT or CCK-8 assay is a colorimetric method based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[2][6]

Materials:

  • This compound (dissolved in DMSO to create a 10-20 mM stock solution)

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) and a non-cancerous control (e.g., HEK-293).[2][7]

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM/RPMI with 10% FBS)

  • MTT reagent (5 mg/mL in PBS) or CCK-8 solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Typical final concentrations might range from 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest drug dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT/CCK-8 Addition:

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. The formation of purple formazan crystals will be visible.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours until a visible color change occurs.[6]

  • Solubilization (MTT only): Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at ~570 nm. For CCK-8, read at 450 nm.[6]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation: Sample IC50 Table

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
K562Chronic Myeloid LeukemiaExperimental Value
HEK-293Normal KidneyExperimental Value
Protocol 2: Cell Cycle and Apoptosis Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest or apoptosis. This is achieved by staining cells with specific fluorescent dyes and analyzing them via flow cytometry.

Workflow Visualization

cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Start Seed & Treat Cells (e.g., IC50 concentration) Harvest Harvest Cells (Trypsinization) Start->Harvest Wash Wash with PBS Harvest->Wash A_Stain Stain with Annexin V-FITC & PI Wash->A_Stain CC_Fix Fix with 70% Cold Ethanol Wash->CC_Fix A_Analyze Analyze via Flow Cytometry A_Stain->A_Analyze A_Result Quantify Live, Apoptotic, & Necrotic Cells A_Analyze->A_Result CC_Stain Treat with RNase A, Stain with PI CC_Fix->CC_Stain CC_Analyze Analyze via Flow Cytometry CC_Stain->CC_Analyze CC_Result Quantify G0/G1, S, & G2/M Phases CC_Analyze->CC_Result

Caption: Experimental workflow for apoptosis and cell cycle analysis.

A. Apoptosis Detection (Annexin V/PI Staining)

Principle: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[4]

Procedure:

  • Treatment: Treat cells in a 6-well plate with this compound at 1x and 2x its determined IC50 for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze immediately on a flow cytometer. The results will show four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[4]

B. Cell Cycle Analysis

Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for differentiation between cells in the G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[4]

Procedure:

  • Treatment: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[2]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a PI/RNase A staining solution.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.[2]

  • Analysis: Analyze on a flow cytometer, recording the fluorescence in the appropriate channel (e.g., FL2). Analyze the resulting histogram to determine the percentage of cells in each phase of the cell cycle.[2]

Conclusion

This compound is a promising chemical entity that belongs to a well-validated class of anticancer scaffolds. While direct evidence of its efficacy is still under investigation, the established anti-proliferative, pro-apoptotic, and kinase-inhibiting activities of related indazole derivatives provide a strong rationale for its evaluation. The protocols detailed in this guide offer a robust and logical framework for any researcher to begin characterizing its potential as a novel therapeutic agent. By systematically assessing its cytotoxicity, impact on cell fate, and molecular targets, the scientific community can effectively determine the role of this compound in the future of cancer drug discovery.

References

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]

  • Title: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: Applied Sciences URL: [Link]

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: Molecules URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI URL: [Link]

  • Title: Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells Source: Frontiers in Oncology URL: [Link]

  • Title: Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes Source: ResearchGate URL: [Link]

  • Title: this compound Source: Autech URL: [Link]

  • Title: An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders Source: International Journal of Pharmaceutical Sciences URL: [Link]

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Troubleshooting & Optimization

Purification of crude 3-Bromo-4-methoxy-1H-indazole by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-4-methoxy-1H-indazole

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of crude this compound using column chromatography. The unique structure of this molecule—featuring a polar indazole core, a methoxy group, and a bromine atom—presents specific challenges that require a nuanced approach to achieve high purity. This document moves beyond a simple protocol to explain the reasoning behind each step, empowering you to troubleshoot effectively and adapt the methodology to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?

A1: The chromatographic behavior of this compound is primarily governed by its moderate polarity. This arises from several structural features:

  • Indazole Ring System: The two nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors, leading to strong interactions with the polar silica gel stationary phase.[1]

  • Methoxy Group (-OCH₃): This group adds to the molecule's polarity.

  • N-H Tautomerism: The presence of a proton on one of the nitrogen atoms (1H-indazole) allows for hydrogen bonding and contributes significantly to its affinity for silica.

  • Bromo Group (-Br): While an electron-withdrawing group, its primary effect on chromatography is increasing the molecular weight, with a minor influence on polarity.

Understanding these features is crucial because excessive interaction with the silica can lead to poor peak shape (tailing) and difficulty in eluting the compound.

Q2: What is a good starting point for a solvent system (eluent) for this purification?

A2: A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent. Based on purifications of similar heterocyclic compounds, a mixture of Hexanes and Ethyl Acetate (EtOAc) is highly recommended.[2] You should begin by developing a suitable ratio using Thin Layer Chromatography (TLC). Aim for an Rf (retention factor) value of approximately 0.2-0.3 for the desired compound, as this typically provides the best separation on a column.[3]

Q3: Should I use silica gel or alumina as the stationary phase?

A3: Silica gel is the most common and appropriate choice for this compound due to its moderate polarity. However, if you observe significant degradation of your compound on the column (indicated by streaking on TLC or low recovery), it may be due to the acidic nature of standard silica gel. In such cases, you could consider:

  • Deactivating the silica gel: Flushing the packed column with an eluent containing a small amount of a base, like 0.5-1% triethylamine (NEt₃), can neutralize the acidic sites.[3][4]

  • Using neutral alumina: Alumina is an alternative stationary phase that can be less harsh, but it may require re-optimization of the solvent system.[4]

Q4: How can I effectively monitor the column fractions?

A4: The most effective way to monitor fractions is by Thin Layer Chromatography (TLC). Spot a small aliquot from each collected fraction onto a TLC plate and run it in the same eluent system used for the column. After eluting, visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate or iodine). This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed. Combine the pure fractions for solvent evaporation.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound.

Step 1: TLC Analysis for Solvent System Optimization

The success of column chromatography is almost entirely dependent on the selection of an appropriate eluent system.

  • Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Test Solvent Systems: On a TLC plate, spot your crude material. Develop the plate in different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Analyze Results: Visualize the developed plate under UV light. The ideal solvent system is one that moves the desired product to an Rf of 0.2-0.3 and shows good separation from all major impurities.

Solvent System (Hexane:EtOAc)Rf of this compound (Hypothetical)Rf of a Less Polar ImpurityRf of a More Polar ImpurityAssessment
9:10.100.250.02Insufficient elution of the product.
7:3 0.25 0.55 0.08 Optimal for separation.
5:50.500.800.35Poor separation, compounds elute too quickly.
Step 2: Column Preparation (Slurry Packing)
  • Select Column Size: Choose a glass column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica weight to crude material weight).

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with your chosen starting eluent (e.g., 9:1 Hexane:EtOAc) until a homogenous, pourable slurry is formed.

  • Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.

  • Equilibrate: Once all the silica has settled, add a thin layer of sand to the top to protect the silica bed.[5] Wash the column with 2-3 column volumes of your starting eluent. Never let the solvent level drop below the top of the sand.

Step 3: Sample Loading (Dry Loading Recommended)

For compounds that may not be highly soluble in the eluent, dry loading is superior to wet loading.

  • Adsorb Sample: Dissolve your crude material in a minimal amount of a low-boiling-point solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Load Column: Carefully add this powder to the top of the sand layer in your packed column.

  • Add Final Sand Layer: Gently add another thin layer of sand on top of the sample silica.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add your eluent to the column. Start with a slightly less polar mixture than your optimized TLC solvent (e.g., if 7:3 Hexane:EtOAc was optimal, start with 8:2).

  • Collect Fractions: Begin collecting fractions in test tubes or vials as soon as the solvent starts to drip from the column.

  • Gradient Elution (Optional but Recommended): If separation is difficult, gradually increase the polarity of the eluent over time (e.g., move from 8:2 to 7:3, then to 6:4 Hexane:EtOAc). This helps to first elute less polar impurities and then cleanly elute your target compound.[4]

Step 5: Analysis and Product Isolation
  • Monitor Fractions: Analyze the collected fractions by TLC as described in the FAQs.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Experimental Workflow

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase Crude Crude Material TLC TLC Optimization (Aim for Rf ≈ 0.25) Crude->TLC Pack Column Packing (Slurry Method) TLC->Pack Load Dry Loading of Sample Pack->Load Elute Elution (Gradient or Isocratic) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for chromatographic purification.

Troubleshooting Guide

Problem 1: My compound is not eluting from the column, or the Rf is much lower than on the TLC plate.

  • Cause: The eluent is not polar enough. The large surface area of the column silica interacts more strongly with your compound than the thin layer of a TLC plate.

  • Solution: Gradually increase the polarity of your eluent. For a Hexane:EtOAc system, increase the percentage of EtOAc. For example, if you are using 8:2, move to 7:3, and then 6:4. Do this slowly to avoid eluting your compound along with closely-running impurities.[4]

Problem 2: The separation between my product and an impurity is very poor.

  • Cause A: The eluent is too polar. This causes all compounds to move too quickly up the column, resulting in them eluting together.

  • Solution A: Decrease the polarity of the eluent. Use a shallower gradient or run the column isocratically (with a single solvent mixture) with a lower polarity.

  • Cause B: You have overloaded the column with too much crude material. This saturates the stationary phase, leading to broad bands that overlap.

  • Solution B: Reduce the amount of crude material loaded onto the column. A good starting point is a 1:30 ratio of crude material to silica gel by weight.

Problem 3: My compound's spot on the TLC and its band on the column are "tailing" or "streaking".

  • Cause: This is a classic sign of strong, undesirable interactions between a somewhat basic compound (like an indazole) and the acidic sites on the silica gel.

  • Solution: Add a small amount (0.5-1%) of a modifying base, such as triethylamine (NEt₃) or pyridine, to your eluent system. This base will occupy the acidic sites on the silica, allowing your compound to elute with a much sharper, more defined band.[3] Be sure to re-run your TLC with the added modifier to confirm the effect.

Problem 4: My recovery is very low, and I suspect the compound is degrading on the column.

  • Cause: The compound is acid-sensitive and is being degraded by the acidic silica gel.

  • Solution:

    • Deactivate the Silica: Before loading your sample, flush the column with your eluent containing 1% triethylamine. This will neutralize the column.[4]

    • Switch Stationary Phase: Use a neutral stationary phase like neutral alumina. You will likely need to re-optimize your eluent system, as the separation characteristics will change.

Eluent Polarity vs. Compound Migration

Polarity_Effect cluster_low Low Polarity Eluent (e.g., 9:1 Hexane:EtOAc) cluster_high High Polarity Eluent (e.g., 1:1 Hexane:EtOAc) a Impurity b Product b->a start_low Origin start_low->b Low Rf (Strong Interaction with Silica) c Impurity d Product d->c start_high Origin start_high->d High Rf (Weak Interaction with Silica)

Caption: Effect of eluent polarity on compound migration.

References

  • Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • Deepika P., et al. (2026). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. Retrieved from [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Elguero, J., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 25(21), 5183. Retrieved from [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • The Royal Society of Chemistry. (2019). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Retrieved from [Link]

  • Liu, X., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115589. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • ArODES - HES-SO. (2024). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 3-Bromo-4-methoxy-1H-indazole. It addresses common challenges and provides troubleshooting strategies based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What is the ideal first step before attempting a large-scale recrystallization of this compound?

A1: Before committing your entire batch of crude product, it is crucial to perform a solvent screen using small amounts of your compound (typically 10-20 mg) in various solvents. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] This preliminary screen will save significant time and material.

Q2: What are some good starting solvents to screen for the recrystallization of this compound?

A2: Based on the purification of structurally similar substituted indazoles and related heterocyclic compounds, a range of solvents with varying polarities should be investigated.[2][3][4] A good starting point would be alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and non-polar solvents like hexanes or heptane, often used as an anti-solvent in mixed systems. Mixed solvent systems, such as acetonitrile/water or ethyl acetate/petroleum ether, have also been shown to be effective for purifying indazole isomers.[5]

Q3: My compound appears to be "oiling out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the crude material melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the compound.[6] This is common for compounds with lower melting points or when a high concentration of impurities is present, creating a eutectic mixture. To remedy this, you can try adding more solvent to the hot solution to decrease the saturation point, or you can try re-dissolving the oil in a larger volume of solvent and allowing it to cool more slowly.[6]

Q4: I've cooled my solution, but no crystals have formed. What should I do?

A4: The absence of crystallization upon cooling can be due to either excessive solvent use, resulting in a solution that is not saturated, or the need to induce nucleation.[7] First, try scratching the inside of the flask with a glass rod just below the solvent line. This can create microscopic scratches that provide a surface for crystal growth. If that fails, adding a "seed crystal" from a previous successful recrystallization can initiate the process. If you have neither, you may need to reduce the solvent volume by gentle heating and evaporation before attempting to cool again.[6][7]

Q5: What are the likely impurities in my this compound sample?

A5: Impurities can stem from the synthetic route used. Common impurities may include unreacted starting materials, regioisomers formed during the indazole ring formation, or byproducts such as di-brominated species. Residual solvents from the reaction or purification steps are also common. Understanding the potential impurities is key to selecting an appropriate recrystallization solvent, as you want a system where the impurities are either highly soluble at all temperatures or completely insoluble.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 10-15 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexanes, water, acetonitrile) dropwise, vortexing after each addition. Record the solubility at room temperature. A good candidate solvent will show poor solubility.[1]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.[1]

  • Cooling & Observation: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe the quantity and quality of the crystals formed.

  • Analysis: The best solvent will dissolve the compound when hot and yield a large number of well-formed crystals upon cooling.

Table 1: Solvent Screening Guide for this compound
Solvent ClassExample SolventExpected Solubility Profile for a Good RecrystallizationRationale & Potential Issues
Alcohols Ethanol, MethanolSparingly soluble at 25°C, very soluble at boiling point.Often effective for moderately polar compounds. Methanol was used for a bromo-indole derivative.[4]
Esters Ethyl AcetateSparingly soluble at 25°C, very soluble at boiling point.Good general-purpose solvent. Can be paired with a non-polar anti-solvent.
Aromatic TolueneLikely sparingly soluble at 25°C, soluble when hot.May be effective if other solvents fail. Higher boiling point requires careful handling.
Ethers Isopropyl EtherPotentially low solubility.Mentioned for pulping a similar compound.[3] May be a good anti-solvent.
Mixed Solvents Acetonitrile/WaterSoluble in hot acetonitrile, insoluble in water.Used for separating indazole isomers.[2] The ratio is critical.
Mixed Solvents Ethyl Acetate/Petroleum EtherSoluble in hot ethyl acetate, insoluble in petroleum ether.A classic mixed-solvent system for inducing crystallization.[5]

Troubleshooting Guide

This section provides a systematic approach to overcoming the most common recrystallization challenges.

Table 2: Troubleshooting Common Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Oiling Out 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of the solid is lower than the boiling point of the solvent.[8]1. Add more hot solvent until the oil redissolves, then cool slowly. 2. Reheat to dissolve the oil, then allow the flask to cool at room temperature before moving to an ice bath. 3. Choose a lower-boiling point solvent or use a mixed-solvent system.
No Crystal Formation 1. Solution is not saturated (too much solvent).[6] 2. Lack of nucleation sites.[7]1. Boil off some of the solvent to increase the concentration and allow to cool again. 2. Scratch the inner wall of the flask with a glass rod. 3. Add a seed crystal.
Premature Crystallization 1. Solution is cooling too quickly during hot filtration.[8] 2. Concentration of the solute is too high.1. Use a pre-heated filter funnel. 2. Keep the solution hot during filtration. 3. Add a small amount of extra hot solvent before filtration and evaporate it later.
Low Recovery Yield 1. Too much solvent was used, leaving the product in the mother liquor. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Evaporate some of the solvent from the filtrate to see if more crystals form. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor Purity (Post-Recrystallization) 1. The chosen solvent does not effectively differentiate between the product and impurities. 2. Crystallization occurred too quickly, trapping impurities.[7]1. Perform another recrystallization with a different solvent or a mixed-solvent system. 2. Consider a pre-purification step (e.g., washing with a dilute base if acidic impurities are present).[9] 3. Ensure slow cooling to allow for proper crystal lattice formation.
Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process when troubleshooting the recrystallization of this compound.

Recrystallization_Troubleshooting start Crude Material + Hot Solvent dissolved Is the solid fully dissolved? start->dissolved add_more_solvent Add more hot solvent dissolved->add_more_solvent No cool_solution Cool solution slowly dissolved->cool_solution Yes add_more_solvent->dissolved Re-evaluate crystals_form Do crystals form? cool_solution->crystals_form oiled_out Did the compound 'oil out'? cool_solution->oiled_out collect_crystals Collect, wash with cold solvent, and dry crystals_form->collect_crystals Yes no_crystals_node No Crystals: Troubleshoot crystals_form->no_crystals_node No induce_crystallization 1. Scratch flask 2. Add seed crystal no_crystals_node->induce_crystallization reduce_solvent 3. Reduce solvent volume and re-cool induce_crystallization->reduce_solvent If fails reduce_solvent->cool_solution Retry oiled_out->crystals_form No oiling_out_node Oiling Out: Troubleshoot oiled_out->oiling_out_node Yes reheat_add_solvent 1. Reheat to dissolve 2. Add more solvent 3. Cool slower oiling_out_node->reheat_add_solvent reheat_add_solvent->cool_solution Retry

Caption: Troubleshooting workflow for recrystallization.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]

  • Crystal structure of 3-((4-bromophenyl)thio)-1 H -indole, C 14 H 10 BrNS - ResearchGate. Available at: [Link]

  • US3988347A - Process for the preparation of substituted indazoles - Google Patents.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • Recrystallization - University of California, Irvine. Available at: [Link]

  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl) - NIH. Available at: [Link]

  • Recrystallization-1.pdf - University of Missouri-St. Louis. Available at: [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). | Request PDF - ResearchGate. Available at: [Link]

  • Problems in recrystallization - Biocyclopedia. Available at: [Link]

  • Recrystallization - Single Solvent - University of California, Los Angeles. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW - Arkivoc. Available at: [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed. Available at: [Link]

Sources

Technical Support Center: Bromination of 4-Methoxy-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired 3-bromo-4-methoxy-1H-indazole product. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 4-methoxy-1H-indazole?

A1: The principal product of the electrophilic bromination of 4-methoxy-1H-indazole is This compound . The C3 position of the indazole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. This regioselectivity is a well-established trend for the halogenation of 1H-indazoles.

Q2: Why is the bromination of 4-methoxy-1H-indazole prone to side reactions?

A2: The 4-methoxy group is a potent electron-donating group, which strongly activates the benzene portion of the indazole ring towards electrophilic aromatic substitution. This heightened reactivity increases the likelihood of over-bromination, where additional bromine atoms are added to the carbocyclic ring. Consequently, careful control of reaction conditions is paramount to achieve mono-substitution.

Q3: What are the most common brominating agents for this reaction?

A3: N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indazoles due to its ease of handling and generally milder reaction conditions compared to liquid bromine (Br₂). Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been employed for the bromination of indazoles, often with good results[1].

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues you may encounter during the bromination of 4-methoxy-1H-indazole.

Issue 1: Formation of Multiple Brominated Products (Over-bromination)

Q: My reaction mixture shows multiple spots on TLC, and the mass spectrum indicates the presence of di- and possibly tri-brominated species. How can I prevent this?

A: This is a classic case of over-bromination, a common issue with highly activated aromatic systems. The 4-methoxy group directs electrophilic attack to the ortho and para positions. In the context of the 4-methoxy-1H-indazole ring, this corresponds to the C5 and C7 positions.

Causality:

The electron-donating nature of the methoxy group at C4, combined with the inherent reactivity of the indazole ring system, leads to a highly nucleophilic molecule. Once the first bromine is introduced at C3, the ring may still be sufficiently activated for subsequent brominations to occur, especially under harsh conditions or with an excess of the brominating agent.

Visualizing the Reaction Pathways:

G cluster_products Reaction Products 4-Methoxy-1H-Indazole 4-Methoxy-1H-Indazole This compound Desired Product 4-Methoxy-1H-Indazole->this compound + Br+ 3,5-Dibromo-4-methoxy-1H-indazole Side Product 1 This compound->3,5-Dibromo-4-methoxy-1H-indazole + Br+ (ortho) 3,7-Dibromo-4-methoxy-1H-indazole Side Product 2 This compound->3,7-Dibromo-4-methoxy-1H-indazole + Br+ (para) 3,5,7-Tribromo-4-methoxy-1H-indazole Side Product 3 3,5-Dibromo-4-methoxy-1H-indazole->3,5,7-Tribromo-4-methoxy-1H-indazole + Br+ 3,7-Dibromo-4-methoxy-1H-indazole->3,5,7-Tribromo-4-methoxy-1H-indazole + Br+ G Start Start Reaction Mixture Analysis Analyze reaction mixture by TLC/LCMS Start->Reaction Mixture Analysis Unstable Intermediate Unstable intermediate observed? Reaction Mixture Analysis->Unstable Intermediate Yes Yes Unstable Intermediate->Yes No No Unstable Intermediate->No Consider N-Bromination Hypothesize N-bromination Yes->Consider N-Bromination Proceed to Purification Proceed with standard purification No->Proceed to Purification Modify Workup Modify workup: use a mild reducing agent (e.g., Na₂SO₃ solution) Consider N-Bromination->Modify Workup Re-evaluate Conditions Re-evaluate reaction conditions (e.g., use a protic solvent) Modify Workup->Re-evaluate Conditions End End Re-evaluate Conditions->End Proceed to Purification->End

Sources

Technical Support Center: Synthesis of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical building block. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format to help you improve your yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for synthesizing this compound?

The most direct and commonly employed method is the electrophilic bromination at the C3 position of the 4-methoxy-1H-indazole starting material. The C3 proton of the indazole ring is notably acidic and can be removed by a suitable base, generating a nucleophilic anion that readily reacts with an electrophilic bromine source. However, achieving high regioselectivity and yield can be challenging due to competing reactions.

Q2: Why is achieving high regioselectivity for C3 bromination a common problem?

Regioselectivity is the principal challenge because the indazole scaffold possesses multiple potentially reactive sites for electrophilic attack:

  • C3 Position: As mentioned, this position is acidic and its deprotonation makes it highly nucleophilic. This is the desired site of reaction.

  • Benzene Ring (C5, C7): The benzene portion of the molecule is activated by the methoxy group at C4, making the ortho positions (C5) and para position (C7) susceptible to electrophilic aromatic substitution.

  • Nitrogen Atoms (N1, N2): The lone pairs on the nitrogen atoms can also interact with reagents, although direct bromination on nitrogen is less common under these conditions.

The reaction conditions—particularly the choice of solvent, base, and brominating agent—must be carefully optimized to favor kinetic deprotonation and reaction at C3 over thermodynamic aromatic substitution pathways.

Q3: Is N-protection of the indazole required for this synthesis?

While not strictly necessary, N-protection is a powerful strategy to enhance yield and regioselectivity. Protecting the N1 position with a suitable group (e.g., Boc, SEM, or a simple methyl group) can prevent side reactions and often improves the solubility of the intermediate. More importantly, it can lock the tautomeric form and alter the electronic profile to further favor C3 functionalization. However, this introduces two additional steps to the synthesis (protection and deprotection), which must be considered for overall efficiency and cost.[1]

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Problem: My reaction is complete, but the yield is low and I have a mixture of brominated isomers.

This is the most frequent issue, stemming from a lack of regioselectivity.

Root Cause Analysis & Solutions:

  • Ineffective C3 Deprotonation: If the base is not strong enough or if there are acidic impurities (like water), the C3 anion may not form efficiently, allowing the slower electrophilic aromatic substitution pathway to compete.

    • Solution: Switch to a stronger, non-nucleophilic base. While alkali hydroxides (like KOH) can be used, organometallic bases often provide superior results. Using n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) ensures rapid and complete C3 deprotonation.[2] The subsequent addition of the brominating agent traps the C3-lithiated species before it can rearrange or react elsewhere.

  • Incorrect Brominating Agent: The reactivity of the brominating agent is critical. Highly reactive agents can overcome the activation barriers for substitution at other positions.

    • Solution: N-Bromosuccinimide (NBS) is often a better choice than elemental bromine (Br₂).[1] NBS is a solid, easier to handle, and its reaction is generally cleaner with fewer side products. Using a slight excess (1.05-1.1 equivalents) is typically sufficient.

  • Inappropriate Solvent Choice: The solvent influences the solubility of the reagents and the stability of the intermediates.

    • Solution: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or dioxane are ideal, especially when using organometallic bases at low temperatures.[2] For reactions using milder bases like potassium carbonate, solvents like dimethylformamide (DMF) can be effective, though purification can be more challenging.

The following workflow provides a decision-making framework for optimizing the reaction.

G start Low Yield & Isomer Mixture check_base Is Base Strong Enough? (e.g., KOH, K2CO3) start->check_base node_no_base No: Base is weak/mild. check_base->node_no_base node_yes_base Yes: Base is strong. check_base->node_yes_base check_temp Is Temperature Too High? node_yes_temp Yes: Reaction run at RT or above. check_temp->node_yes_temp node_no_temp No: Reaction run at low temp. check_temp->node_no_temp check_reagent Review Brominating Agent node_br2 Using Br2 check_reagent->node_br2 node_nbs Using NBS check_reagent->node_nbs sol_base Switch to n-BuLi or LDA in anhydrous THF at -78°C. node_no_base->sol_base Action node_yes_base->check_temp sol_final sol_final sol_base->sol_final sol_temp Perform reaction at -78°C to improve kinetic control. node_yes_temp->sol_temp Action node_no_temp->check_reagent sol_temp->sol_final sol_reagent Switch to NBS for cleaner reaction and easier handling. node_br2->sol_reagent Action node_nbs->sol_final Consider N1-Protection Strategy for maximum selectivity. sol_reagent->sol_final

Caption: Troubleshooting Decision Tree for Low Yield.

Problem: The reaction appears incomplete, with significant starting material remaining.

Root Cause Analysis & Solutions:

  • Insufficient Reagents: Ensure accurate measurement of all reagents. The starting material may be impure or contain residual solvent, leading to an under-stoichiometric charge of the base or brominating agent.

    • Solution: Confirm the purity of the 4-methoxy-1H-indazole by NMR or melting point before starting. Use a slight excess of the base (e.g., 1.1 eq) and brominating agent (1.1 eq).

  • Reaction Time/Temperature: The reaction may be too slow under the chosen conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider allowing it to warm slowly to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) for a defined period before quenching.

Problem: The product is difficult to purify and isolate from the crude mixture.

Root Cause Analysis & Solutions:

  • Emulsion during Workup: The basic reaction medium can lead to emulsions during the aqueous workup, trapping the product.

    • Solution: After quenching the reaction (e.g., with saturated ammonium chloride solution), add brine (saturated NaCl solution) to the aqueous layer to break emulsions. Extract with a suitable organic solvent like ethyl acetate or dichloromethane.[3]

  • Co-eluting Impurities: Isomeric byproducts may have similar polarity to the desired product, making separation by column chromatography difficult.

    • Solution: Optimize the chromatography eluent system. A gradient elution from a non-polar solvent (e.g., hexane/heptane) to a more polar mixture (e.g., hexane/ethyl acetate) often provides the best separation.[3] Screening different solvent systems is recommended.

  • Poor Crystallization: The product may oil out or fail to crystallize from the chosen solvent.

    • Solution: Perform a systematic solvent screen for recrystallization. Good starting points include isopropanol, ethanol, or mixtures like ethyl acetate/hexane.[4] If the product is an oil, try triturating with a non-polar solvent like cold hexane to induce solidification.

Optimized Experimental Protocols

Protocol 1: Direct C3-Bromination using n-BuLi

This protocol prioritizes regioselectivity through kinetically controlled C3-lithiation.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Lithiation & Bromination cluster_2 Workup & Purification a Dissolve 4-methoxy-1H-indazole in anhydrous THF b Cool to -78 °C (Dry Ice/Acetone Bath) a->b c Add n-BuLi dropwise, stir for 1 hr b->c d Add solution of NBS in THF dropwise, stir for 2 hrs c->d e Quench with sat. NH4Cl (aq) d->e f Extract with Ethyl Acetate e->f g Purify by Column Chromatography f->g h Final Product g->h

Sources

Stability and storage conditions for 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and successful application of this valuable heterocyclic compound in your experiments. My aim is to provide you with not just procedures, but the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term integrity of this compound, it is crucial to store it under controlled conditions. Based on supplier recommendations for structurally similar compounds and the general chemical nature of substituted indazoles, we advise the following.[1]

Q2: Why is an inert atmosphere recommended for storage?

Indazole derivatives can be susceptible to oxidation over time, especially when exposed to atmospheric oxygen. This can lead to the formation of undesired byproducts that may interfere with your reactions. Storing the compound under an inert gas like argon or nitrogen displaces oxygen and minimizes this degradation pathway.

Q3: Is this compound sensitive to light?

Yes, there is evidence to suggest that indazole derivatives, particularly those with electron-donating substituents like a methoxy group, can be susceptible to photobleaching or light-induced degradation.[2] Therefore, it is imperative to store the compound in an amber or opaque vial to protect it from light. When handling the compound on the bench, minimize its exposure to direct laboratory light.

Q4: Can I store the compound in a solution?

For long-term storage, the solid form is recommended. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store it at -20°C under an inert atmosphere. Be aware that the stability in solution will be lower than in the solid state.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Protect from Light (Amber Vial)Minimizes light-induced degradation (photobleaching).[2]
Form SolidMaximizes long-term stability.

Troubleshooting Guide

Encountering unexpected results? This guide will help you troubleshoot common issues that may be related to the stability and handling of this compound.

Issue 1: Inconsistent or low yields in my reaction.

  • Possible Cause: The this compound may have degraded due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C, under an inert atmosphere, and protected from light.

    • Assess Purity: Perform a quick purity check using the TLC protocol outlined below. The presence of new, lower Rf spots may indicate degradation products.

    • Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for your reaction.

Issue 2: The appearance of the compound has changed (e.g., color change from off-white to yellowish/brownish).

  • Possible Cause: This is a strong indicator of degradation, likely due to oxidation or exposure to light.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the discolored compound, as the impurities can lead to unpredictable reaction outcomes and difficult purification.

    • Review Handling Procedures: Ensure that the compound is handled quickly when weighing and that the container is promptly sealed and returned to proper storage.

Issue 3: I am seeing unexpected side products in my reaction analysis (e.g., by LC-MS or NMR).

  • Possible Cause: Impurities in the starting material can lead to the formation of side products.

  • Troubleshooting Steps:

    • Analyze the Starting Material: If possible, obtain an analytical spectrum (e.g., ¹H NMR) of the this compound you are using and compare it to a reference spectrum to check for impurities.

    • Purify the Starting Material: If impurities are detected and you have the capabilities, you may consider purifying the compound by recrystallization or column chromatography before use.

Troubleshooting Workflow

TroubleshootingWorkflow start Unexpected Experimental Result check_storage Verify Storage Conditions (2-8°C, Inert, Dark) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_appearance Inspect Compound Appearance (Color, Texture) appearance_ok Appearance Unchanged? check_appearance->appearance_ok purity_test Perform Purity Check (e.g., TLC Protocol) purity_ok Purity Acceptable? purity_test->purity_ok storage_ok->check_appearance Yes review_handling Review Handling Procedures (Minimize exposure to air/light) storage_ok->review_handling No appearance_ok->purity_test Yes discard Discard Degraded Compound appearance_ok->discard No (Discolored) use_fresh Use a Fresh Batch of Compound purity_ok->use_fresh No proceed Proceed with Experiment purity_ok->proceed Yes use_fresh->proceed review_handling->use_fresh

Caption: Decision tree for troubleshooting experimental issues.

Experimental Protocol: Quick Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid method to assess the purity of your this compound. The presence of multiple spots may indicate degradation or impurities.

Materials:

  • This compound sample

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: e.g., 3:1 Hexanes/Ethyl Acetate (this may need to be optimized)

  • Small vial or microcentrifuge tube

  • Solvent for sample preparation (e.g., Dichloromethane or Ethyl Acetate)

  • Capillary spotter

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for at least 10 minutes.

  • Prepare the Sample: Dissolve a small amount (1-2 mg) of your this compound in a few drops of a suitable solvent.

  • Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of the TLC plate (about 1 cm from the bottom). Make the spot as small as possible.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Results: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A pure sample should ideally show a single, well-defined spot. The presence of additional spots, especially those at a lower Retention Factor (Rf), may suggest the presence of more polar impurities or degradation products.

Purity Assessment Workflow

PurityCheckWorkflow start Start Purity Check prep_chamber 1. Prepare & Equilibrate TLC Chamber start->prep_chamber prep_sample 2. Dissolve Sample prep_chamber->prep_sample spot_plate 3. Spot Sample on TLC Plate prep_sample->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate visualize 5. Dry and Visualize under UV Light develop_plate->visualize interpret 6. Interpret Results visualize->interpret single_spot Single Spot Observed (High Purity) interpret->single_spot Yes multiple_spots Multiple Spots Observed (Potential Impurities/Degradation) interpret->multiple_spots No end End Assessment single_spot->end multiple_spots->end

Caption: Step-by-step workflow for TLC purity assessment.

References

  • Lead Sciences. (n.d.). 3-Bromo-4-methoxy-1-methyl-1H-indazole. Retrieved from [Link]

  • Montalti, M., et al. (2024). Benzo[f]indazoles: A new class of glow dyes for the generation of versatile fluorophores. Dyes and Pigments, 221, 111833. Available at: [Link]

Sources

Removing residual solvents from 3-Bromo-4-methoxy-1H-indazole sample

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address a critical, yet often challenging, step in synthetic chemistry: the removal of residual solvents. Ensuring your sample is free from these impurities is paramount for accurate downstream analysis, biological testing, and maintaining the integrity of your research.[1]

This document provides in-depth, field-proven insights through a series of frequently asked questions and a practical troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual solvents from my this compound sample?

A1: Residual solvents are organic volatile impurities that can significantly impact your experimental outcomes.[2] Their presence can:

  • Alter Biological Activity: Solvents can be toxic to cell cultures or organisms, leading to erroneous results in biological assays.

  • Interfere with Analytics: Solvent peaks in NMR, GC, or LC-MS spectra can mask signals from your compound or impurities, complicating characterization and purity assessment.

  • Inhibit Crystallization: The presence of solvents can prevent an oily product from solidifying or disrupt the formation of a desired crystal lattice.

  • Affect Reaction Stoichiometry: Inaccurate sample mass due to residual solvent leads to errors in calculating molar equivalents for subsequent reactions.

  • Impact Stability: Solvents can affect the chemical and physical stability of your final compound.[1]

According to the International Council for Harmonisation (ICH) guidelines, controlling residual solvents is a critical aspect of pharmaceutical development and manufacturing.[3][4]

Q2: What are the most common residual solvents I might encounter after synthesizing this compound?

A2: The synthesis of indazole derivatives often involves a range of solvents depending on the specific reaction step, such as cyclization or substitution.[5][6] Based on common synthetic routes, you should be aware of the following potential residual solvents:

SolventBoiling Point (°C)Class (ICH Q3C)Notes
Ethanol 78.4Class 3Common recrystallization and reaction solvent.[7][8]
Methanol 64.7Class 2Used in reactions; notable for its toxicity.[7]
Tetrahydrofuran (THF) 66Class 2Common solvent for organometallic reactions and cyclizations.[7]
Dioxane 101Class 2Higher boiling point, can be difficult to remove.[7]
Ethyl Acetate (EtOAc) 77.1Class 3Frequently used in extraction and chromatography.
Dichloromethane (DCM) 39.6Class 2Volatile solvent used in extraction and chromatography.
N,N-Dimethylformamide (DMF) 153Class 2High-boiling polar aprotic solvent, notoriously difficult to remove.
Toluene 110.6Class 2Often used for azeotropic water removal and in some reactions.
Q3: What are the primary methods for removing these solvents?

A3: The choice of method depends on the solvent's boiling point and the thermal stability of your compound.

  • Drying Under High Vacuum: This is the most common and straightforward method. By reducing the pressure, you lower the boiling point of the solvent, allowing it to evaporate at or near room temperature. This is suitable for volatile solvents like DCM, EtOAc, and methanol.[9][10]

  • Gentle Heating Under Vacuum: For less volatile solvents like ethanol or THF, applying gentle heat (e.g., 30-40°C) while under vacuum can significantly accelerate removal. Caution: The thermal stability of this compound should be determined (e.g., via TGA/DSC) before applying heat.

  • Azeotropic Distillation: This technique is highly effective for removing high-boiling solvents like DMF or DMSO. It involves adding a second, lower-boiling solvent (like toluene or heptane) that forms an azeotrope with the residual solvent. The azeotrope has a lower boiling point than either individual component, allowing for its removal via rotary evaporation.[9]

  • Lyophilization (Freeze-Drying): This is the gentlest method, ideal for thermally sensitive compounds. The sample is dissolved in a suitable solvent (e.g., water or 1,4-dioxane), frozen, and then placed under a high vacuum. The solvent sublimes directly from a solid to a gas, leaving the dry compound behind.[11]

  • Recrystallization or Precipitation: Purifying the compound by recrystallizing it from a different solvent system can effectively remove the original trapped solvent. Alternatively, dissolving the crude product in a minimal amount of a good solvent and precipitating it with a poor solvent can also work.

Q4: How can I definitively confirm that my sample is solvent-free?

A4: Visual inspection or smell is not sufficient. You must use analytical instrumentation.

  • Nuclear Magnetic Resonance (¹H NMR): This is often the first line of analysis. Residual solvents have characteristic peaks in the ¹H NMR spectrum. By integrating the solvent peaks relative to a known peak of your compound, you can quantify the amount of residual solvent.

  • Gas Chromatography (GC): This is the industry-standard method for residual solvent analysis.[2][3] Headspace GC is particularly powerful as it involves heating the sample in a sealed vial and injecting the vapor (headspace) into the GC. This avoids contamination of the instrument with your non-volatile compound and provides excellent sensitivity for volatile solvents.[3][4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A mass loss step at a temperature below the melting/decomposition point of your compound can indicate the evaporation of a residual solvent.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the solvent removal process.

Problem 1: My ¹H NMR spectrum shows persistent peaks for a high-boiling solvent (e.g., DMF or DMSO). Standard vacuum drying isn't working.
  • Root Cause: The vapor pressure of high-boiling solvents is very low at room temperature. Standard vacuum drying is kinetically too slow to be effective.[10] The solvent may also be trapped within the crystal lattice of your solid.

  • Solution Workflow:

    Caption: Decision workflow for removing high-boiling solvents.

  • Detailed Protocol: Azeotropic Removal of DMF with Toluene

    • Dissolution: Dissolve your this compound sample in a minimal amount of a highly volatile solvent in which it is soluble (e.g., dichloromethane). This ensures the sample is fully solvated and breaks up any crystal lattice that may be trapping DMF.

    • Azeotrope Formation: Add toluene in a volume that is 10-20 times the estimated volume of your solid compound.

    • Removal: Concentrate the solution using a rotary evaporator. The bath temperature should be set to 40-50°C to facilitate the evaporation of the toluene-DMF azeotrope.

    • Repeat: This process should be repeated 2-3 times to ensure all DMF is chased away.[9]

    • Final Drying: After the final evaporation, place the flask on a high vacuum line for several hours to remove the last traces of toluene.

    • Verification: Acquire a new ¹H NMR spectrum to confirm the absence of DMF.

Problem 2: My sample is a thick oil that won't solidify, and I suspect it's due to residual solvent.
  • Root Cause: Solvents, especially those that are good at solubilizing your compound, can act as a plasticizer, preventing the molecules from arranging into an ordered, solid-state lattice.

  • Solution Strategy: The goal is to remove the current solvent and induce solidification or precipitation by introducing a solvent in which your compound is poorly soluble (an anti-solvent).

    G cluster_0 Solvent Removal & Precipitation Workflow A Start: Oily Product with Suspected Solvent B Dissolve oil in a minimal volume of a volatile 'good' solvent (e.g., DCM or Ether) A->B C Add a 'poor' solvent (anti-solvent) dropwise with vigorous stirring (e.g., Hexane or Pentane) B->C D Continue adding anti-solvent until persistent cloudiness or precipitation occurs C->D E Cool the mixture in an ice bath to maximize precipitation D->E F Isolate the solid by vacuum filtration E->F G Wash the solid with cold anti-solvent F->G H Dry the solid under high vacuum G->H I End: Solid Product. Analyze for purity. H->I

  • Expert Tip: If precipitation does not occur, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites that initiate crystallization. If all else fails, attempting purification via column chromatography can remove the solvent and potentially yield a solid product upon concentration of the pure fractions.

Problem 3: I need to heat my sample to remove a solvent, but I'm concerned about thermal degradation.
  • Root Cause: Many complex organic molecules, including heterocyclic compounds like indazoles, can be sensitive to heat. [13]Prolonged heating, even at moderate temperatures, can lead to decomposition. [10]* Solution: Determine the thermal stability limit and use a method that operates well below it.

  • Step-by-Step Protocol: Determining Thermal Stability & Safe Drying

    • Analytical Assessment (TGA/DSC): If you have access to thermal analysis instruments, run a small amount of your sample on a TGA. This will show you the temperature at which mass loss due to decomposition begins. This is your maximum safe heating temperature.

    • Select a Safe Temperature: Choose a drying temperature that is at least 20-30°C below the onset of decomposition observed in the TGA. For most compounds, 30-45°C is a safe starting range.

    • Utilize High Vacuum: The most critical factor is the quality of your vacuum. A high vacuum (e.g., <0.1 mbar) will compensate for the lower temperature.

    • Increase Surface Area: If your sample is a dense powder, gently crush it to increase the surface area exposed to the vacuum. If it's a solid mass in a flask, dissolve it and re-concentrate it on a rotary evaporator to coat the walls of the flask, maximizing surface area.

    • Consider Lyophilization: If TGA shows your compound is highly unstable, or if you must avoid heat entirely, lyophilization is the safest alternative. [11]

References

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. Retrieved January 26, 2026, from [Link]

  • Deepika, P., & Hasbuna, F. K. (2021). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. Retrieved January 26, 2026, from [Link]

  • (Reference not directly cited in the final text)
  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. PubChem. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Retrieved January 26, 2026, from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. Retrieved January 26, 2026, from [Link] (Duplicate of ref 2 for citation consistency)

  • (Reference not directly cited in the final text)
  • University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. Retrieved January 26, 2026, from [Link]

  • (Reference not directly cited in the final text)
  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 26, 2026, from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved January 26, 2026, from [Link]

  • Organomation. (n.d.). What is Solvent Removal?. Retrieved January 26, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. 69(1). Retrieved January 26, 2026, from [Link]

  • (Reference not directly cited in the final text)
  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.

Sources

How to avoid over-bromination in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of indazole derivatives. The following troubleshooting guides and FAQs directly address the common and critical issue of over-bromination, providing field-proven insights and validated protocols to ensure selective and high-yield synthesis.

Troubleshooting Guide: Diagnosing and Solving Over-Bromination

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction is producing a complex mixture with significant amounts of di- and even tri-brominated indazoles. What is the primary cause?

A: The primary cause of over-bromination is an excess of electrophilic bromine species relative to the activation barrier for subsequent brominations. The indazole ring system has multiple sites susceptible to electrophilic aromatic substitution. The C3 position is often the most kinetically favored site for bromination on an unprotected 1H-indazole. However, once the first bromine is added, the ring is only moderately deactivated. If the reaction conditions are too harsh (e.g., high temperature) or the brominating agent is too reactive (e.g., neat Br₂), the rate of the second and third bromination can be competitive with the initial mono-bromination, leading to a mixture of products.[1]

Q2: I've isolated a mixture of mono- and poly-brominated products. How can I salvage the desired mono-brominated compound?

A: While prevention is the best strategy, salvaging the desired product is often possible through careful purification.

  • Column Chromatography: This is the most effective method. The polarity difference between mono-, di-, and tri-brominated indazoles is typically sufficient for separation on silica gel. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended.

  • Recrystallization: If the desired mono-brominated product is the major component and is a solid, recrystallization from a suitable solvent system can be effective in removing the more- and less-polar impurities.

Attempting selective de-bromination is generally not recommended as it is often unselective and can lead to complex product mixtures and low recovery.

Q3: I am trying to achieve bromination on the benzene ring (e.g., C5 or C7 position), but I consistently get the 3-bromoindazole as the major product. How can I control this regioselectivity?

A: This is a classic challenge in indazole chemistry. The high nucleophilicity of the C3 position must be overcome. The most reliable strategy is to use a directing protecting group on one of the nitrogen atoms.

  • N1-Protection: Protecting the N1 position with groups like tert-butoxycarbonyl (Boc) or tetrahydropyranyl (THP) deactivates the pyrazole ring towards electrophilic attack. This electronically favors substitution on the more electron-rich benzene ring, typically directing bromination to the C5 position.

  • N2-Protection: Conversely, protecting the N2 position, for example with an aryl group, can further enhance the reactivity of the C3 position, making it an excellent strategy if C3 bromination is desired.[1]

Therefore, to target the benzene ring, an N1-protection strategy is your best approach.

Q4: My reaction is sluggish, leaving a lot of starting material, but the product that does form is a mix of mono- and di-brominated indazole. What is happening?

A: This scenario suggests that your reaction conditions are not optimized for selectivity. The activation energy for the first bromination is high under your current conditions (hence the slow conversion of starting material), but once a molecule is brominated, the activation energy for the second bromination is comparable. This is often seen when there are localized "hot spots" of reagent concentration or temperature.

Solution Workflow:

  • Lower the Temperature: Perform the reaction at 0°C or even -10°C.

  • Slow Addition: Add the brominating agent (e.g., a solution of NBS in DMF or MeCN) dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low, steady concentration of the electrophile, favoring the more reactive starting material over the less reactive mono-brominated intermediate.

  • Vigorous Stirring: Ensure the reaction mixture is homogenous to avoid localized high concentrations of the brominating agent.

Frequently Asked Questions (FAQs)

This section provides preventative knowledge and best practices to avoid over-bromination from the outset.

Q1: What are the most common brominating agents for indazoles, and how do I choose the right one?

A: The choice of brominating agent is critical for controlling selectivity. Highly reactive agents are more likely to cause over-bromination.

Brominating AgentFormulaKey Characteristics & Recommendations
Bromine Br₂High Reactivity. A volatile and corrosive liquid. Often leads to over-bromination and byproducts unless conditions are strictly controlled (low temp, dilute).[1][2] Not recommended for selective mono-bromination unless other methods fail.
N-Bromosuccinimide C₄H₄BrNO₂Moderate Reactivity. A stable, crystalline solid that is easy to handle. It is the most common and reliable reagent for selective mono-bromination at the C3 position.[1] The reaction is typically performed in solvents like acetonitrile (MeCN) or chloroform (CHCl₃).
DBDMH C₅H₆Br₂N₂O₂Mild & Safe. 1,3-Dibromo-5,5-dimethylhydantoin is a stable, solid bromine source that is less corrosive and safer to handle than liquid bromine.[2][3] It is highly effective for C3-bromination, often under mild, ultrasound-assisted conditions, which can shorten reaction times and improve yields.[2][4][5]
Tribromoisocyanuric Acid C₃Br₃N₃O₃High Reactivity. A powerful brominating agent that can lead to high yields of 3-bromoindazole but requires careful stoichiometric control to prevent over-bromination.

Recommendation: For routine, selective C3 mono-bromination, NBS is the gold standard due to its balanced reactivity and ease of handling. For greener and often faster procedures, DBDMH with ultrasound irradiation is an excellent alternative.[3][5]

Q2: How do reaction conditions like solvent and temperature impact the selectivity of indazole bromination?

A: Solvent and temperature are primary levers for controlling reaction rate and selectivity.

  • Temperature: This is the most critical parameter. Lowering the reaction temperature (e.g., to 0°C or below) decreases the overall reaction rate. This magnifies the difference in activation energy between the first and second bromination, thereby significantly enhancing selectivity for the mono-brominated product.

  • Solvent: The choice of solvent can influence the solubility of reagents and stabilize intermediates.

    • Aprotic Solvents (MeCN, CH₂Cl₂, CHCl₃): These are commonly used with NBS and provide good control over the reaction.

    • Protic Solvents (EtOH, AcOH): Protic solvents can sometimes accelerate the reaction but may also increase the risk of side reactions. Ethanol has been successfully used as a green solvent in ultrasound-assisted brominations with DBDMH.[2][4]

Q3: What is the mechanistic basis for over-bromination and how can it be controlled?

A: The mechanism is an electrophilic aromatic substitution. The indazole ring is electron-rich and readily attacked by an electrophile (Br⁺). Over-bromination occurs when the mono-brominated product is still sufficiently reactive to compete with the starting material for the brominating agent.

G cluster_0 Reaction Pathway cluster_1 Control Strategies Indazole Indazole (Starting Material) MonoBromo Mono-Bromo Indazole (Desired Product) Indazole->MonoBromo + [Br+] (k1, Fast) DiBromo Di-Bromo Indazole (Over-bromination) MonoBromo->DiBromo + [Br+] (k2, Slower) TriBromo Tri-Bromo Indazole (Over-bromination) DiBromo->TriBromo + [Br+] (k3, Slowest) Control Goal: Maximize k1 >> k2 Temp Low Temperature Control->Temp Reduces overall rate, increases selectivity Reagent Mild Reagent (NBS, DBDMH) Control->Reagent Reduces Br+ availability Addition Slow Reagent Addition Control->Addition Maintains low [Br+]

Caption: Control strategies for selective mono-bromination.

To avoid over-bromination, the goal is to create conditions where the rate of the first reaction (k1) is significantly faster than the second (k2). This is achieved by using a mild brominating agent at a low concentration (via slow addition) and at a low temperature.

Experimental Protocols
Protocol 1: Selective C3-Bromination of 1H-Indazole using NBS

This protocol is a standard, reliable method for achieving selective mono-bromination at the C3 position.

  • Preparation: To a solution of 1H-indazole (1.0 eq) in acetonitrile (MeCN, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS, 1.05 eq).

  • Reaction: Cool the flask to 0°C in an ice bath. Stir the reaction mixture at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The starting material should be consumed within 2-4 hours. A new, less polar spot corresponding to the 3-bromo-1H-indazole should appear.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-bromo-1H-indazole.

Troubleshooting Workflow Diagram

If you encounter issues, use the following workflow to diagnose the problem and identify a solution.

G Start Problem Observed: Poor Selectivity / Over-bromination Cause1 Cause: Reagent Too Reactive? Start->Cause1 Using Br2? Cause2 Cause: Conditions Too Harsh? Start->Cause2 Reaction at RT or higher? Cause3 Cause: Wrong Regioselectivity? Start->Cause3 Getting C3-bromo instead of C5-bromo? Solution1 Switch from Br2 to NBS or DBDMH. Cause1->Solution1 Solution2 1. Lower temperature to 0°C or below. 2. Add brominating agent slowly. Cause2->Solution2 Solution3 Use N1-protection (e.g., Boc) to direct bromination to the benzene ring. Cause3->Solution3

Caption: A troubleshooting workflow for indazole bromination.

References
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Retrieved from [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4643–4647. Available from: [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581–585. Available from: [Link]

  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol), DBDMH (0.2 mmol), Na2CO3 (0.4 mmol), 40 °C, EtOH (2.0 mL), ultrasonic (40 kHz/50 W) 30 min. Retrieved from: [Link]

  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from: [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. Available from: [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4643-4647. Available from: [Link]

Sources

Navigating the Scale-Up of 3-Bromo-4-methoxy-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to safely and efficiently navigate the challenges associated with this important synthetic transformation. The indazole nucleus is a privileged scaffold in medicinal chemistry, making the reliable synthesis of its derivatives, such as this compound, a critical step in many drug discovery programs.[1]

The bromination of indazoles, particularly at the C3 position, is a key functionalization reaction. However, scaling up bromination reactions presents significant safety and operational challenges. This guide provides in-depth, experience-driven advice in a question-and-answer format to address potential issues directly.

Troubleshooting Guide: From Bench to Scale

This section addresses specific experimental issues you may encounter during the synthesis of this compound.

Question 1: My reaction is showing poor conversion to the desired 3-bromo product, and I'm observing significant amounts of starting material. What's going wrong?

Answer:

Low conversion is a common issue that can often be traced back to several factors related to the activity of the brominating agent and the reaction conditions.

  • Cause 1: Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for this transformation. Over time, or with improper storage, NBS can degrade, leading to reduced reactivity. Pure NBS should be a white solid; a brownish color indicates the presence of free bromine and potential degradation.[2]

  • Solution 1: Always use freshly opened or purified NBS. To purify, NBS can be recrystallized from hot water. Ensure the reagent is stored in a cool, dark, and dry place.

  • Cause 2: Insufficient Activation: The electrophilic bromination of an electron-rich heterocycle like 4-methoxy-1H-indazole is generally facile, but issues can arise. Some brominations can be autocatalytic, with the HBr generated accelerating the reaction.[3] If the reaction fails to initiate, this catalytic cycle may not begin.

  • Solution 2: Consider the addition of a catalytic amount of a protic acid (e.g., acetic acid) to facilitate the reaction, but be mindful that this can also lead to side products if not carefully controlled. A patent for a similar synthesis utilizes acetic acid in the reaction mixture.[4]

  • Cause 3: Inappropriate Solvent: The choice of solvent can significantly impact reaction kinetics.

  • Solution 3: Acetonitrile or chlorinated solvents like dichloromethane (DCM) are often effective for brominations. A patent for the synthesis of a similar compound, 5-bromo-4-fluoro-1H-indazole, specifies acetonitrile as the solvent.[5] Avoid solvents that can react with the brominating agent, such as tetrahydrofuran (THF), which can be dangerously unstable with bromine.[3][6]

Question 2: I'm observing the formation of multiple brominated species and other impurities. How can I improve the selectivity of my reaction?

Answer:

Controlling selectivity is crucial, especially during scale-up, to avoid difficult and costly purifications.

  • Cause 1: Over-bromination: The indazole ring is susceptible to further bromination if the reaction is not carefully controlled, especially with an excess of the brominating agent or at elevated temperatures.

  • Solution 1:

    • Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). A molar ratio of 1:(1-1.3) of substrate to NBS has been reported in a patented procedure for a related compound.[5]

    • Temperature Control: Maintain a low reaction temperature. Start the reaction at 0°C or even lower (-10 to 10°C is suggested in a patent for a similar synthesis) and allow it to slowly warm to room temperature.[5] This helps to control the reaction rate and prevent side reactions.

    • Controlled Addition: Add the brominating agent portion-wise or as a solution via an addition funnel over a prolonged period. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring over-bromination.

  • Cause 2: Reaction with Solvent: As mentioned, certain solvents can react with the brominating agent, leading to impurities.

  • Solution 2: Choose an inert solvent. Halogenated solvents or acetonitrile are generally good choices.

Question 3: The reaction is proceeding too quickly, and I'm concerned about thermal runaway, especially at a larger scale. How can I ensure the reaction is safe?

Answer:

Thermal runaway is a critical safety concern for exothermic reactions like bromination.[7][8] Many reactions involving NBS are known to be extremely exothermic. Proper heat management is paramount.

  • Core Principle: Controlled Addition and Heat Removal: The rate of heat generation must not exceed the rate of heat removal. As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient.[9]

  • Practical Steps for Safe Scale-Up:

    • Iterative Scaling: Never scale a reaction by more than a factor of three from the previous successful run.[10]

    • Temperature Monitoring: Always have a thermometer in the reaction vessel to monitor the internal temperature.[3][10]

    • Cooling Bath: Have a cooling bath (e.g., ice-water or ice-salt) ready to quickly cool the reaction if the temperature rises unexpectedly.

    • Slow Addition: Add the brominating agent slowly and monitor the temperature closely. If the temperature starts to rise rapidly, stop the addition immediately. A patent for a similar bromination describes adding bromine over 3.5 hours while keeping the temperature under 25°C.[4]

    • Reverse Addition: Consider adding the substrate to a solution of the brominating agent to maintain a low concentration of the substrate and better control the exotherm.

    • Flow Chemistry: For larger scales, consider moving to a continuous flow process. Flow reactors have a much higher surface-area-to-volume ratio, allowing for excellent heat transfer and significantly reducing the risk of thermal runaway.[7]

Scale-Up Safety Workflow

cluster_prep Preparation & Risk Assessment cluster_scaleup Iterative Scale-Up cluster_safety Safety Measures cluster_completion Completion start Start: Small-Scale Reaction (e.g., 1g) risk_assessment Conduct Risk Assessment start->risk_assessment pi_approval Obtain PI Approval risk_assessment->pi_approval scale_3x Scale-Up (Max 3x) pi_approval->scale_3x monitor Monitor Temperature & Control Addition scale_3x->monitor end Successful Scale-Up Complete unexpected Unexpected Observation? monitor->unexpected cooling Ready Cooling Bath monitor->cooling quench Prepare Quench Solution monitor->quench unexpected->scale_3x No scale_down Scale Down & Troubleshoot unexpected->scale_down Yes scale_down->risk_assessment

Caption: Iterative and safety-focused workflow for scaling up exothermic reactions.

Question 4: My workup is messy. How do I effectively quench the reaction and remove byproducts like succinimide (from NBS) or excess bromine?

Answer:

A clean and efficient workup is essential for obtaining a pure product.

  • Quenching Excess Brominating Agent:

    • Sodium Thiosulfate/Bisulfite: After the reaction is complete, it is standard practice to quench any remaining active bromine species. A wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective. The disappearance of the bromine's characteristic color indicates a successful quench. A patented procedure for a related synthesis uses sodium bisulfite.[5]

    • Caution: The quenching process can also be exothermic, so perform this step with cooling.

  • Removing Succinimide:

    • Aqueous Wash: Succinimide, the byproduct of NBS, is water-soluble. Washing the organic layer with water or a saturated sodium bicarbonate solution will help remove it.[11]

    • Filtration: In some cases, particularly in non-polar solvents, succinimide may precipitate out of the reaction mixture and can be removed by filtration before the aqueous workup.

Standard Workup Protocol
StepProcedurePurpose
1 Cool the reaction mixture to 0°C.To control any exotherm during quenching.
2 Slowly add a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.To neutralize unreacted brominating agent.[5]
3 Separate the organic and aqueous layers.---
4 Wash the organic layer with saturated aqueous sodium bicarbonate.To remove acidic byproducts (HBr) and water-soluble succinimide.[11]
5 Wash the organic layer with brine.To remove residual water.
6 Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).To remove all traces of water.
7 Filter and concentrate under reduced pressure.To isolate the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its synthesis? A1: The primary hazards stem from the reagents and the product itself.

  • Brominating Agents (NBS, Bromine): These are corrosive, toxic, and can cause severe skin burns.[3] Bromine is highly volatile.[12] Reactions involving these reagents are often exothermic and carry a risk of thermal runaway.[7][13]

  • This compound: While specific data for this compound is limited, related bromoindazoles are classified as harmful if swallowed, and cause skin and eye irritation.[14][15][16] It is prudent to handle the final product with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

  • Solvents: Many organic solvents used are flammable and have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical used.

Q2: What is the best way to monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

  • TLC: This is a quick and effective way to qualitatively monitor the disappearance of the starting material (4-methoxy-1H-indazole) and the appearance of the product.

  • HPLC: For more quantitative analysis, HPLC is the preferred method. It can accurately determine the conversion rate and identify the formation of any impurities or byproducts.

Q3: My final product is off-color after purification. What could be the cause? A3: A persistent color, often yellowish or brownish, can be due to trace impurities.

  • Residual Bromine: Even after quenching, trace amounts of bromine or organobromine impurities can linger. An additional wash with sodium thiosulfate solution may be necessary.

  • Oxidation: The product or impurities may be susceptible to air oxidation. Storing the product under an inert atmosphere (nitrogen or argon) can help.

Q4: Can I use elemental bromine (Br₂) instead of NBS? A4: Yes, elemental bromine can be used, but it presents greater handling challenges.[12]

  • Safety: Bromine is a highly corrosive and volatile liquid that requires extreme care and a well-ventilated fume hood.[3] It can cause severe burns on contact.

  • Procedure: A typical procedure involves dissolving the bromine in a suitable solvent (like acetic acid or a chlorinated solvent) and adding it slowly to the cooled solution of the indazole.[4] A gas trap containing a sodium thiosulfate solution is often recommended to neutralize any escaping bromine or HBr vapors.[3]

  • Recommendation: For most lab-scale syntheses, NBS is a safer and more convenient alternative to liquid bromine.

Decision Logic for Choosing a Brominating Agent

start Need to Brominate 4-methoxy-1H-indazole scale What is the reaction scale? start->scale handling Are you equipped for handling highly corrosive, volatile liquids? scale->handling Process/Large Scale nbs Use N-Bromosuccinimide (NBS) scale->nbs Lab Scale (<100g) handling->nbs No br2 Consider using elemental Bromine (Br₂) handling->br2 Yes nbs_safer NBS is a safer, solid reagent. nbs->nbs_safer br2_hazards Br₂ is highly corrosive and volatile. Requires specialized handling. br2->br2_hazards

Caption: Decision diagram for selecting the appropriate brominating agent based on scale and safety considerations.

References

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Reddit r/Chempros Discussion on Bromine Use. (2023). Question about use of bromine (experimental procedure). [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Verstraete, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]

  • Workup for Removing Bromine or Iodine. University of Rochester, Department of Chemistry. [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Runaway chemical reaction. ARIA, French Ministry for an Ecological Transition. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • Glotz, G., et al. (2019). Safe scale-up with exothermic reactions. ResearchGate. [Link]

  • Deshmukh, M. B. (2017). How to do workup after doing bromination with NBS? ResearchGate. [Link]

  • 4-Methoxy-1h-indazole Safety Data Sheet. AGF Bioscience. [Link]

  • Safe scale-up with exothermic reactions. Process Technology Online. [Link]

  • Wang, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Scientific Reports. [Link]

  • How to neutralize gaseous bromine? ResearchGate. [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Incompatibilities between N-Bromosuccinimide and Solvents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • (2E)-2,3-dibromobut-2-enoic acid. Organic Syntheses. [Link]

  • Ebdon, M. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • N-bromobutanimide. PubChem. [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • US20120245399A1 - Processes and systems for drying liquid bromine.
  • Benzene, 1-bromo-4-methoxy- Chemical Properties. Cheméo. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical techniques used to characterize 3-Bromo-4-methoxy-1H-indazole, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted ¹H NMR spectrum of this compound, explaining the rationale behind the chemical shifts and coupling patterns, and compare its utility with other common analytical methods.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutic agents. Consequently, the precise characterization of substituted indazoles like this compound is critical for ensuring the identity, purity, and desired structure of synthesized molecules.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy remains the most powerful and widely used technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, integration, and coupling patterns of hydrogen nuclei, we can piece together the molecular puzzle with high confidence.

Predicted ¹H NMR Spectrum of this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~7.10 - 7.20d (doublet)J ≈ 8.0 - 9.0 Hz
H-6~7.30 - 7.40t (triplet)J ≈ 8.0 - 9.0 Hz
H-7~6.90 - 7.00d (doublet)J ≈ 8.0 - 9.0 Hz
OCH₃~3.90 - 4.00s (singlet)N/A
N-H~10.0 - 13.0br s (broad singlet)N/A

Causality Behind the Predicted Chemical Shifts and Multiplicities:

  • The Aromatic Region (H-5, H-6, and H-7): The protons on the benzene ring of the indazole core are influenced by the electronic effects of the bromo and methoxy substituents.

    • The methoxy group (-OCH₃) at the C-4 position is an electron-donating group through resonance, which generally shields (shifts upfield to a lower ppm value) the ortho (H-5) and para (H-7) protons. However, its inductive electron-withdrawing effect can slightly deshield the ortho proton. The net effect is a moderate shielding of H-5 and H-7 compared to unsubstituted indazole.

    • The bromine atom (-Br) at the C-3 position is an electron-withdrawing group through induction, which deshields nearby protons. Its effect on the benzene ring protons (H-5, H-6, and H-7) is less pronounced than that of the methoxy group due to its distance.

    • H-6 is expected to be the most downfield of the three aromatic protons (excluding the influence of the heterocyclic ring itself) as it is meta to the electron-donating methoxy group and therefore experiences less of its shielding effect. It will appear as a triplet due to coupling with both H-5 and H-7.

    • H-5 will be a doublet due to coupling with H-6.

    • H-7 will also be a doublet due to coupling with H-6. A potential long-range "W" coupling between H-3 and H-7, often observed in indazoles, might lead to further splitting or broadening of the H-7 signal.[2]

  • The Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet in the upfield region of the spectrum.

  • The N-H Proton: The proton attached to the nitrogen atom of the pyrazole ring is typically observed as a broad singlet at a significantly downfield chemical shift. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the NMR solvent.

Comparative Analysis of Characterization Techniques

While ¹H NMR is indispensable, a comprehensive characterization relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Precise proton environment, connectivity through coupling, and stoichiometry.High resolution, detailed structural information, non-destructive.Requires soluble sample, can be complex for large molecules.
¹³C NMR Number and electronic environment of unique carbon atoms.Complements ¹H NMR, provides information on the carbon skeleton.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Isomeric compounds can be difficult to distinguish, fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, requires minimal sample, good for identifying key functional groups.Provides limited information on the overall molecular structure.

Experimental Protocols

Standard Operating Procedure for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include:

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay: 1-5 seconds

      • Pulse width: 90°

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Determine the chemical shift (δ) of each signal relative to the internal standard.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) to deduce the connectivity of the protons.

Visualizing the Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HNMR ¹H NMR Spectroscopy Purification->HNMR Primary Confirmation CNMR ¹³C NMR Spectroscopy Purification->CNMR Carbon Skeleton MS Mass Spectrometry Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups Analysis Combined Spectroscopic Data Analysis HNMR->Analysis CNMR->Analysis MS->Analysis IR->Analysis Confirmation Unambiguous Structure Confirmation Analysis->Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The structural characterization of this compound is most effectively achieved through a combination of spectroscopic techniques, with ¹H NMR serving as the primary tool for detailed structural elucidation. By carefully analyzing the predicted chemical shifts and coupling constants, researchers can confidently confirm the identity and purity of their synthesized compound. The integration of data from ¹³C NMR, mass spectrometry, and IR spectroscopy provides a self-validating system, ensuring the highest level of scientific integrity in drug discovery and development.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • 3 - Supporting Information. Available at: [Link]

  • (PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]

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Navigating the Uncharted Territory of a Novel Molecule: A Comparative Guide to the 13C NMR Spectral Assignment of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Assigning the 13C NMR Spectrum of a Novel Indazole Derivative

The indazole scaffold is a key pharmacophore in numerous therapeutic agents. The introduction of bromo and methoxy substituents at the 3 and 4 positions, respectively, creates a unique electronic environment within the molecule, influencing the 13C NMR chemical shifts of the carbon atoms. In the absence of a previously recorded and assigned spectrum, we turn to a synergistic approach of computational prediction and comparative analysis against known compounds.

A Modern Approach: Computational Prediction of 13C NMR Spectra

The prediction of NMR spectra through computational methods, such as Density Functional Theory (DFT), has become an indispensable tool in modern chemistry.[1] These methods calculate the magnetic shielding of each nucleus, which can then be converted into a predicted chemical shift.[2] For this guide, we will utilize a readily accessible online prediction tool that employs a machine learning model trained on a vast database of experimental spectra. One such tool is NMRDB.org, which provides a user-friendly interface for predicting 13C NMR spectra.[3][4]

The predicted 13C NMR chemical shifts for 3-Bromo-4-methoxy-1H-indazole provide a foundational dataset for our analysis. It is crucial to remember that these are theoretical values and may differ slightly from experimental results due to solvent effects and other environmental factors.[5]

Comparative Analysis: Grounding Predictions in Experimental Reality

To validate our predicted spectrum and understand the influence of the bromo and methoxy substituents, we will compare it with the experimental 13C NMR data of three key analogs: 1H-indazole, 3-bromo-1H-indazole, and 4-methoxy-1H-indazole. This comparative approach allows us to observe the substituent chemical shifts (SCS) and rationalize the predicted values for our target molecule.

Predicted and Experimental 13C NMR Chemical Shifts (ppm)
Carbon AtomPredicted (this compound)Experimental (1H-Indazole)Experimental (3-Bromo-1H-indazole)Experimental (4-Methoxy-1H-indazole)
C3119.5134.0118.9135.2
C3a139.8141.5140.1142.1
C4147.2120.9121.2148.5
C5110.1126.5127.1108.7
C6122.8120.6121.1122.5
C7112.3109.9110.2111.5
C7a124.5124.0124.3125.1
OCH356.5--55.8

Note: Experimental data for analogs are compiled from various literature sources. Predicted data is generated using online prediction tools.

Interpreting the Data: Substituent Effects on the Indazole Core

Bromine at C3: The introduction of a bromine atom at the C3 position is predicted to cause a significant upfield shift of this carbon's signal to approximately 119.5 ppm, compared to the unsubstituted 1H-indazole (134.0 ppm). This is consistent with the experimental data for 3-bromo-1H-indazole (118.9 ppm) and is a characteristic effect of a halogen substituent on a sp2-hybridized carbon in a heterocyclic ring.

Methoxy Group at C4: The electron-donating methoxy group at the C4 position is predicted to strongly shield the ortho (C5) and para (C7) positions, while deshielding the ipso-carbon (C4). Our prediction shows C4 at a downfield chemical shift of approximately 147.2 ppm, which aligns well with the experimental value for 4-methoxy-1H-indazole (148.5 ppm). The predicted upfield shifts for C5 (110.1 ppm) and C7 (112.3 ppm) are also in good agreement with the trends observed in the methoxy-substituted analog. The methoxy carbon itself is predicted to resonate around 56.5 ppm, a typical value for an aromatic methoxy group.[6]

Combined Effects: The predicted spectrum of this compound reflects the additive effects of both substituents. The upfield shift of C3 is dominated by the bromine, while the chemical shifts of the benzene ring carbons are primarily influenced by the methoxy group.

Experimental Protocol for 13C NMR Acquisition

To experimentally verify the predicted spectral assignments, a standard 13C NMR experiment should be performed. The following protocol provides a detailed, step-by-step methodology.

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Tune and match the 13C probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer) is typically used.

  • Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of 13C chemical shifts for organic molecules.

  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for most carbons. For quantitative measurements, a longer delay (5-7 times the longest T1) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

  • Perform baseline correction to ensure a flat baseline across the spectrum.

Visualizing the Workflow

The logical flow of assigning the 13C NMR spectrum of a novel compound can be visualized as follows:

spectral_assignment_workflow cluster_start Problem Definition cluster_prediction Computational Approach cluster_comparison Comparative Analysis cluster_assignment Spectral Assignment cluster_verification Experimental Verification Start Novel Compound: This compound Predict Predict 13C NMR Spectrum (e.g., NMRDB.org) Start->Predict Compare Compare Predicted Spectrum with Analog Data Predict->Compare Analogs Gather Experimental Data for Structural Analogs Analogs->Compare Assign Propose Tentative 13C NMR Assignments Compare->Assign Experiment Acquire Experimental 13C NMR Spectrum Assign->Experiment Final_Assign Confirm and Finalize Assignments Experiment->Final_Assign

Caption: Workflow for the 13C NMR spectral assignment of a novel compound.

Conclusion

The structural elucidation of novel compounds like this compound is a cornerstone of chemical and pharmaceutical research. In the absence of direct experimental data, a combination of computational prediction and comparative analysis with known analogs provides a robust and scientifically sound methodology for the tentative assignment of its 13C NMR spectrum. This guide has outlined a comprehensive workflow, from in silico prediction to a detailed experimental protocol, that empowers researchers to confidently navigate the process of structural characterization. The principles and techniques described herein are broadly applicable to a wide range of novel molecular entities, underscoring the power of integrating modern computational tools with classical spectroscopic principles.

References

  • Elguero, J., Fruchier, A., & Jacquier, R. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.
  • Giraud, J., Galy, A. M., Galy, J. P., Barbe, J., Aune, J. P., & Elguero, J. (1980). Carbon-13 nuclear magnetic resonance of N-substituted indazoles. Journal of Heterocyclic Chemistry, 17(6), 1169-1172.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Elguero, J., Marín-Luna, M., & Alkorta, I. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5837-5849. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Calculation of 13C NMR chemical shifts of organic molecules: the GIAO-B3LYP/6-31G* approach. Chemistry-A European Journal, 7(8), 1747-1753.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved January 26, 2026, from [Link]

  • Patiny, L., & Zasso, M. (2011). NMR tools on the web. Chimia, 65(11), 859-861. [Link]

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The Analytical Edge: A Comparative Guide to Mass Spectrometry of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and sensitive detection of novel heterocyclic compounds are paramount. 3-Bromo-4-methoxy-1H-indazole, a substituted indazole, represents a class of molecules with significant interest in medicinal chemistry due to the prevalence of the indazole core in pharmacologically active compounds.[1] This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of this compound, offering insights into experimental design, expected outcomes, and a comparative look at alternative analytical approaches. Our focus is on delivering actionable intelligence grounded in established scientific principles to empower your research.

Understanding this compound: A Primer

This compound is a heterocyclic aromatic compound with a molecular weight of 227.058 g/mol .[2] Its structure, featuring a bromine atom and a methoxy group on the indazole core, dictates its physicochemical properties and, consequently, the most effective analytical strategies. The presence of the bromine atom introduces a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), a key signature in mass spectrometry. The methoxy group and the nitrogen atoms in the indazole ring provide sites for protonation, making the molecule amenable to soft ionization techniques.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The choice of ionization technique is critical in mass spectrometry and is dictated by the analyte's properties and the desired analytical outcome (e.g., molecular weight determination vs. structural elucidation through fragmentation).[3][4][5] For this compound, both gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are viable options.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Given the likely volatility of this compound, GC-MS represents a robust analytical choice.

The "Why" Behind the Method: Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[6] This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, ideal for structural elucidation and library matching.

Expected Fragmentation Pattern: Based on the fragmentation of similar indazole-containing synthetic cannabinoids, we can predict the fragmentation pathway of this compound.[7] Key fragmentation events would likely involve:

  • Loss of a methyl radical (CH3) from the methoxy group.

  • Loss of carbon monoxide (CO) .

  • Cleavage of the indazole ring structure , yielding characteristic ions.

  • Loss of the bromine atom .

The presence of the bromine isotopes will result in doublet peaks for any fragment containing bromine, aiding in spectral interpretation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Soft Ionization

For less volatile compounds or for analyses requiring higher sensitivity and direct analysis of complex mixtures, LC-MS is the preferred method. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common "soft" ionization techniques.[6]

The "Why" Behind the Method: ESI is particularly well-suited for polar molecules and generates protonated molecules [M+H]+ with minimal fragmentation.[6] This is ideal for accurate molecular weight determination. APCI is suitable for less polar compounds and also typically yields protonated molecules.[6] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the protonated molecule for structural confirmation.

Expected Results:

  • ESI-MS: A full scan spectrum will prominently feature the protonated molecule [M+H]+ at m/z 227/229, showing the characteristic bromine isotopic pattern.

  • APCI-MS: Similar to ESI, the protonated molecule [M+H]+ will be the dominant ion.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M+H]+ ion will likely result in the loss of a methyl group, followed by other neutral losses, providing structural information.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the sample in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) compatible with the mobile phase, to a concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.

    • Scan Mode: Full scan (m/z 100-500) and data-dependent MS/MS on the most intense ions.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Performance Comparison: GC-MS vs. LC-MS

FeatureGC-MS (EI)LC-MS (ESI/APCI)
Ionization Hard IonizationSoft Ionization
Primary Use Structural Elucidation (via fragmentation)Molecular Weight Determination
Sensitivity GoodExcellent
Sample Volatility RequiredNot required
Matrix Effects Less proneMore prone
Library Searchable Yes (NIST, Wiley)Limited (depends on MS/MS libraries)

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.[8]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust method for quantification and purity assessment, especially when a reference standard is available.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical processes, the following diagrams outline the experimental workflows and a plausible fragmentation pathway.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound Dissolution Dissolve in volatile solvent Sample->Dissolution Injector Injector (250°C) Dissolution->Injector Column GC Column (Separation) Injector->Column IonSource EI Source (70 eV) (Ionization & Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Detector->Data Mass Spectrum

Caption: GC-MS Experimental Workflow.

LCMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample This compound Dissolution Dissolve in mobile phase Sample->Dissolution Injector Autosampler Dissolution->Injector Column LC Column (Separation) Injector->Column IonSource ESI/APCI Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Detector->Data Mass Spectrum Fragmentation_Pathway M [M]+• m/z 226/228 M_minus_CH3 [M-CH3]+• m/z 211/213 M->M_minus_CH3 - •CH3 M_minus_Br [M-Br]+• m/z 147 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M-CH3-CO]+• m/z 183/185 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Plausible EI Fragmentation Pathway.

Conclusion

The mass spectrometric analysis of this compound is best approached with a clear understanding of the analytical goals. GC-MS with electron ionization is the superior choice for definitive structural confirmation through its reproducible and extensive fragmentation patterns. For high-sensitivity detection and quantification, particularly in complex matrices, LC-MS with electrospray ionization is the more appropriate technique. By leveraging the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this and other related indazole derivatives, accelerating their research and development efforts.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]

  • Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. Available at: [Link]

  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem - NIH. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. Available at: [Link]

  • Mass Spectrometry Ionisation Techniques. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. Available at: [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. Available at: [Link]

  • Mass Spectrometry Ionization Methods - Chemistry at Emory. Available at: [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. Available at: [Link]

  • Supporting Information - AWS. Available at: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC - NIH. Available at: [Link]

  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • This compound - Lead Sciences. Available at: [Link]

  • 3-Bromoanisole | C7H7BrO | CID 16971 - PubChem. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - KTU ePubl. Available at: [Link]

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A Senior Application Scientist's Guide to the Indazole Scaffold: A Comparative Analysis of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the indazole scaffold, a cornerstone of modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced biological activities of indazole derivatives. We will focus on a comparative analysis of 3-Bromo-4-methoxy-1H-indazole, contextualizing its potential activities against a backdrop of well-documented analogues and clinically approved drugs. Our approach is rooted in established structure-activity relationships (SAR) and validated experimental methodologies to provide a practical and insightful resource.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

The indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is earned by its ability to serve as a versatile structural framework for ligands that bind to a wide array of biological targets.[3][4] The unique electronic properties and conformational rigidity of the indazole core allow it to engage in specific hydrogen bonds, π-stacking, and hydrophobic interactions within protein binding pockets.[5]

This versatility has led to the successful development of several FDA-approved drugs, primarily in oncology. Notable examples include:

  • Axitinib & Pazopanib: Potent tyrosine kinase inhibitors used in the treatment of renal cell carcinoma and other cancers.[2][6]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[7]

  • Lonidamine: An anti-cancer agent with a distinct mechanism affecting energy metabolism in tumor cells.[1][8]

Beyond cancer, indazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, antimicrobial, anti-HIV, neuroprotective, and cardiovascular activities.[3][9][10][11] This wide-ranging biological significance makes the exploration of novel indazole derivatives a highly promising avenue for therapeutic innovation.[3]

Deconstructing this compound: A SAR-Based Perspective

While specific biological data for this compound is not extensively published, we can infer its potential activities by analyzing its constituent parts through the lens of established Structure-Activity Relationship (SAR) studies. SAR is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological effect.[1][12]

The 4-Methoxy Substituent:

The methoxy group (-OCH₃) at the C4 position is a particularly interesting feature. SAR studies on a series of indazole arylsulfonamides developed as allosteric CC-chemokine receptor 4 (CCR4) antagonists revealed that methoxy- or hydroxyl-containing groups at the C4 position were the most potent.[13] This suggests that the oxygen atom may act as a crucial hydrogen bond acceptor, enhancing binding affinity to the target protein. The presence of substituents at the 4- and 6-positions of the indazole scaffold has been shown to be crucial for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition.[7] Therefore, the 4-methoxy group on our target molecule could potentially direct its activity towards targets like CCR4 or IDO1, which are implicated in inflammatory diseases and immuno-oncology, respectively.

The 3-Bromo Substituent:

Halogen atoms, such as bromine at the C3 position, serve multiple roles in drug design.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the acidity of the N1-proton and the overall electron distribution of the ring system, which can fine-tune binding interactions.[5]

  • Steric Influence: The bromine atom provides steric bulk that can either facilitate or hinder binding, depending on the topology of the target's active site.

  • Synthetic Handle: Critically, the C3-bromo group serves as a versatile synthetic handle for further chemical modification. It is an ideal site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast array of other functional groups. This allows for the rapid generation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties. Many potent kinase inhibitors, for example, feature complex aryl or heterocyclic substituents at the C3 position.[7][14]

Comparative Landscape of Indazole Biological Activity

To understand where this compound might fit, we must compare its structural features to those of indazoles with known activities. The indazole scaffold is a frequent component of kinase inhibitors, which represent a major class of targeted cancer therapies.[6]

Indazoles as Kinase Inhibitors

The indazole ring often functions as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a flexible segment connecting the N- and C-lobes of the enzyme.[5] The substituents on the indazole core then project into other regions of the ATP-binding pocket to confer potency and selectivity.

For instance, in the design of VEGFR-2 kinase inhibitors, an indazole scaffold was used as the core, with various substitutions explored to enhance anti-angiogenic properties.[15] One highly potent compound from this study achieved an IC₅₀ of 1.24 nM against VEGFR-2.[15] Similarly, indazole-based compounds have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, with activity in the nanomolar range.[5]

The table below summarizes the activity of representative indazole derivatives against various protein kinases, illustrating the scaffold's utility.

Compound/Drug NameTarget Kinase(s)Reported Potency (IC₅₀/Kᵢ)Therapeutic AreaReference
AxitinibVEGFRs, PDGFR, c-KITKᵢ = 4.2 nM (PLK4)Oncology[5]
PazopanibVEGFRs, PDGFR, c-KIT-Oncology[1][2]
LinifanibVEGFRs, PDGFR-Oncology[6]
Compound 30 VEGFR-2IC₅₀ = 1.24 nMOncology (Anti-angiogenic)[15]
Compound C05 PLK4Inhibition = 87.45%Oncology[5]

Experimental Protocols for Activity Assessment

To empirically determine the biological activity of a novel compound like this compound, a series of standardized in vitro assays are required. The following protocols provide a robust framework for initial screening.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common method to assess the direct inhibitory effect of a compound on a specific protein kinase.

Causality and Rationale: The principle of this assay is to measure the enzyme's ability to phosphorylate a substrate. An inhibitor will reduce this activity. Using a radioactive ATP isotope (³²P-ATP) allows for sensitive detection of the incorporated phosphate.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup: In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Enzyme/Substrate Addition: Add 20 µL of a solution containing recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1) prepared in the kinase reaction buffer.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme. This step is crucial for equilibrium to be established.

  • Initiate Reaction: Add 25 µL of reaction buffer containing ATP and γ-³²P-ATP (final concentration ~10 µM).

  • Incubation: Incubate the plate for 30-60 minutes at 30°C. The duration should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Capture and Wash: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated ³²P-ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and plot the results against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a cornerstone for assessing the cytotoxic or cytostatic effects of potential anti-cancer compounds.

Causality and Rationale: The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HUVEC for angiogenesis studies[15] or MCF-7 for breast cancer[5]) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

Kinase Inhibitor Screening Workflow

The following diagram illustrates a typical workflow for identifying and characterizing a novel kinase inhibitor.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Cellular & Functional Assays cluster_3 Lead Optimization a Compound Library (incl. Indazole Derivatives) b High-Throughput Screen (Single Concentration) a->b c Dose-Response Assay (Biochemical IC50) b->c 'Hits' d Orthogonal Assay (e.g., different detection method) c->d e Cell Proliferation Assay (e.g., MTT, IC50) d->e Confirmed Hits f Target Engagement Assay (e.g., Western Blot for p-Target) e->f g SAR Studies (Synthesize Analogues) f->g 'Leads' h ADME/Tox Profiling g->h h->a Iterate

Caption: A generalized workflow for kinase inhibitor drug discovery.

VEGFR Signaling Pathway

This diagram shows a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, a common target for indazole-based anti-cancer drugs.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2 Inhibits (ATP-binding site) Proliferation Cell Proliferation Migration, Survival (Angiogenesis) PLCg->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified VEGFR signaling pathway inhibited by indazoles.

Conclusion and Future Directions

While this compound remains a molecule of largely unexplored potential, a systematic analysis based on the extensive body of research on the indazole scaffold provides a logical path forward. The presence of a 4-methoxy group is a promising feature for potent biological activity, potentially targeting receptors like CCR4. The 3-bromo position offers an invaluable opportunity for synthetic elaboration to build upon this core and develop novel, highly active compounds.

The true biological profile of this compound can only be unveiled through empirical testing. By employing the robust biochemical and cell-based assays detailed in this guide, researchers can effectively screen this compound against relevant targets, such as protein kinases and chemokine receptors. The findings from such studies will not only elucidate the specific activity of this molecule but also contribute valuable data to the broader understanding of indazole structure-activity relationships, paving the way for the next generation of indazole-based therapeutics.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [3]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Mini-Reviews in Medicinal Chemistry. [9]

  • Indazole – Knowledge and References. Taylor & Francis Online. [10]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [15]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. [11]

  • Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives. ResearchGate. [16]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [4]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [7]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. [5]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. Anti-Cancer Agents in Medicinal Chemistry. [1][2][17]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [6]

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry. [13]

  • Indazole derivatives as modulators of the cannabinoid system. Google Patents. [8]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Anti-Cancer Agents in Medicinal Chemistry. [14]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Research Square. [12]

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Reactivity Showdown: 3-Bromo-4-methoxy-1H-indazole vs. 3-Iodo-4-methoxy-1H-indazole in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Substrate Selection in Drug Discovery

In the intricate world of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this bicyclic heterocycle is paramount for modulating pharmacological activity. Among the most versatile handles for such modifications are halogens at the 3-position, which serve as key precursors for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, comparative analysis of two common building blocks: 3-Bromo-4-methoxy-1H-indazole and 3-Iodo-4-methoxy-1H-indazole . We will dissect their relative reactivity, offering experimental insights to inform your selection of the optimal substrate for your synthetic campaigns.

At a Glance: The Halogen's Influence on Reactivity

Fundamentally, the difference in reactivity between these two molecules is dictated by the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics of palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. A weaker C-I bond translates to a lower activation energy for this crucial step, rendering the 3-iodoindazole the more reactive substrate.

This enhanced reactivity of the iodo-derivative can be strategically leveraged to achieve successful couplings under milder conditions, often leading to shorter reaction times and higher yields. Conversely, the greater stability of the bromo-analogue can be advantageous in multi-step syntheses where the halogen must endure various reaction conditions before its intended coupling reaction.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a quantitative perspective, the following table summarizes the expected relative performance of this compound and 3-iodo-4-methoxy-1H-indazole in several common palladium-catalyzed cross-coupling reactions. The data is a synthesis of established principles of aryl halide reactivity and published results for analogous 3-haloindazole systems.

Reaction TypeThis compound3-Iodo-4-methoxy-1H-indazoleExpected Reactivity Trend
Suzuki-Miyaura Coupling Moderate to good yields, may require higher temperatures and longer reaction times.Good to excellent yields, generally proceeds under milder conditions.I > Br[1]
Sonogashira Coupling Feasible, but often requires more forcing conditions and may have competing side reactions.Generally proceeds with higher efficiency and selectivity under milder conditions.I > Br
Buchwald-Hartwig Amination Effective, but may necessitate more specialized ligands and higher catalyst loadings for challenging amines.Typically more facile, accommodating a broader range of amines under more general conditions.I > Br[2]
Heck Coupling Prone to dehalogenation, which can lower yields, especially under standard heating.Less susceptible to dehalogenation, leading to cleaner reactions and better yields.I > Br[3]

Experimental Protocols: A Practical Guide

The following protocols provide representative starting points for performing a Suzuki-Miyaura coupling with both substrates. It is crucial to note that optimization of catalyst, ligand, base, and solvent may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-4-methoxy-1H-indazole

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of 3-iodoindazoles.[1]

dot

Suzuki_Iodo reagents 3-Iodo-4-methoxy-1H-indazole (1.0 equiv) Arylboronic Acid (1.2 equiv) Pd(PPh3)4 (0.05 equiv) Na2CO3 (2.0 equiv) DME/H2O (4:1) reaction_vessel Reaction Vessel reagents->reaction_vessel stirring Stir at 80 °C (Monitor by TLC/LC-MS) reaction_vessel->stirring workup Aqueous Workup (EtOAc extraction) stirring->workup purification Column Chromatography workup->purification product 3-Aryl-4-methoxy-1H-indazole purification->product

Suzuki-Miyaura Coupling Workflow (Iodo)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add 3-iodo-4-methoxy-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed 1,2-dimethoxyethane (DME) and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Stir the reaction mixture at 80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is based on microwave-assisted Suzuki-Miyaura couplings of 3-bromoindazoles, which often require slightly more forcing conditions.

dot

Suzuki_Bromo reagents This compound (1.0 equiv) Arylboronic Acid (1.5 equiv) Pd(dppf)Cl2 (0.1 equiv) K2CO3 (2.0 equiv) Dioxane/H2O (3:1) reaction_vessel Microwave Vial reagents->reaction_vessel mw_irradiation Microwave Irradiation 120-140 °C, 30-60 min reaction_vessel->mw_irradiation workup Aqueous Workup (EtOAc extraction) mw_irradiation->workup purification Column Chromatography workup->purification product 3-Aryl-4-methoxy-1H-indazole purification->product

Suzuki-Miyaura Coupling Workflow (Bromo)

Step-by-Step Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv).

  • Add degassed 1,4-dioxane and water (3:1 v/v).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120-140 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Mechanistic Considerations: The "Why" Behind the Reactivity Difference

The enhanced reactivity of 3-iodo-4-methoxy-1H-indazole is a direct consequence of the thermodynamics of the oxidative addition step in the palladium catalytic cycle.

dot

Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L2 oxidative_addition->pd_complex Rate-determining for X=Br transmetalation Transmetalation pd_complex->transmetalation R-M pd_aryl_r Ar-Pd(II)(R)L2 transmetalation->pd_aryl_r reductive_elimination Reductive Elimination pd_aryl_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-X (X = Br or I) aryl_halide->oxidative_addition organometallic R-M organometallic->transmetalation

Generalized Palladium Catalytic Cycle

As illustrated in the catalytic cycle, the initial step involves the insertion of the Pd(0) catalyst into the Ar-X bond. The C-I bond dissociation energy is approximately 65 kcal/mol, whereas the C-Br bond is stronger at around 81 kcal/mol. This energy difference makes the oxidative addition to the C-I bond significantly faster, often allowing the reaction to proceed at lower temperatures.

Synthesis of Precursors

The choice between the bromo and iodo derivatives may also be influenced by their synthesis.

  • This compound: This compound is typically synthesized from 4-methoxy-1H-indazole via direct bromination, for instance, using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF.

  • 3-Iodo-4-methoxy-1H-indazole: The iodo analogue is generally prepared by treating 4-methoxy-1H-indazole with an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base like potassium hydroxide in DMF.

Conclusion and Recommendations for the Bench Chemist

The selection between this compound and 3-iodo-4-methoxy-1H-indazole is a strategic decision that should be guided by the specific requirements of your synthetic route.

  • For rapid analogue synthesis and exploration of structure-activity relationships, where efficiency and high throughput are paramount, 3-iodo-4-methoxy-1H-indazole is the superior choice. Its higher reactivity allows for milder reaction conditions, shorter reaction times, and often cleaner product formation across a range of cross-coupling reactions.

  • In the context of a multi-step synthesis where the halogenated indazole intermediate must be carried through several transformations before the final coupling step, the greater stability of this compound may be advantageous. Its lower reactivity can prevent undesired side reactions in earlier steps. Furthermore, the lower cost of brominating agents compared to iodinating agents might be a consideration for large-scale syntheses.

Ultimately, a deep understanding of the reactivity profiles of these two valuable building blocks empowers the medicinal chemist to design more efficient and robust synthetic strategies, accelerating the journey from a promising lead compound to a potential clinical candidate.

References

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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-methoxy-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1][2] This versatility has led to the development of numerous indazole-containing drugs with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its significance in oncology drug development.[2][3]

This guide focuses on a specific, synthetically accessible, and promising subclass: 3-Bromo-4-methoxy-1H-indazole analogs . The strategic placement of a bromine atom at the 3-position offers a versatile handle for further chemical modifications, while the methoxy group at the 4-position is known to contribute favorably to the binding of some kinase inhibitors.[5][6] Through a detailed exploration of the structure-activity relationships (SAR) of this scaffold, we aim to provide researchers, scientists, and drug development professionals with a comparative analysis of how structural modifications impact biological activity, supported by experimental data and detailed protocols.

The Core Scaffold: Understanding the Role of Bromine and Methoxy Substituents

The this compound core serves as a foundational template for inhibitor design. The bromine at the C3-position can be readily displaced or coupled with other fragments, often through palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wide chemical space. The electron-withdrawing nature of the bromine atom can also influence the acidity of the N1-proton and the overall electronic properties of the heterocyclic ring system.

The methoxy group at the C4-position is particularly noteworthy. Studies on indazole arylsulfonamides as CCR4 antagonists have shown that methoxy or hydroxyl groups at this position are among the more potent substituents.[5][6] This suggests that the oxygen atom of the methoxy group may act as a hydrogen bond acceptor, interacting with key residues in the target protein's binding pocket.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Substituent Effects

While a singular, comprehensive SAR study on a complete matrix of this compound analogs is not publicly available, we can synthesize findings from various studies on related indazole-based inhibitors to build a robust comparative guide. The following sections will dissect the impact of substitutions at key positions of the indazole ring.

Position 1 (N1): Modulating Solubility and Potency

The N1 position of the indazole ring is frequently substituted to enhance solubility, modulate pharmacokinetic properties, and establish crucial interactions within the kinase hinge region.

Substituent at N1 Observed Effect on Activity/Properties Rationale/Example
Small Alkyl Groups (e.g., Methyl, Ethyl) Often well-tolerated and can maintain or slightly improve potency.In many kinase inhibitors, small alkyl groups at this position can orient the core scaffold optimally within the ATP-binding pocket.
Bulky Groups (e.g., Substituted Phenyl) Can significantly increase potency, but may also increase lipophilicity.N1-aryl substitution is a common strategy. For instance, in FGFR1 inhibitors, a substituted phenyl ring at N1 contributes to hydrophobic interactions.[4]
Groups with Polar Functionalities (e.g., Morpholine, Piperazine) Can improve aqueous solubility and pharmacokinetic profiles.The introduction of basic nitrogen atoms, as seen in many successful kinase inhibitors, can enhance cell permeability and allow for salt formation.
Position 3: The Gateway for Potency-Enhancing Moieties

The bromine atom at the C3-position is a key diversification point. Its replacement with various aryl or heteroaryl groups through reactions like the Suzuki or Sonogashira coupling is a common strategy to access deep pockets in the kinase active site.

Substituent at C3 Observed Effect on Activity/Properties Rationale/Example
Aryl/Heteroaryl Groups Generally leads to a significant increase in potency.These groups can form pi-stacking interactions with aromatic residues in the active site. The choice of heterocycle (e.g., pyridine, pyrazole) can fine-tune hydrogen bonding interactions.[1]
Alkynyl Groups Can act as rigid linkers to access distal pockets.The linear geometry of the alkyne can position a terminal group for optimal interaction with the target protein.
Amino Groups Can serve as a hydrogen bond donor.The introduction of an amino group can fundamentally alter the binding mode and introduce new interactions.
Positions 5, 6, and 7: Fine-Tuning Selectivity and Physical Properties

Modifications on the benzene ring portion of the indazole scaffold can influence selectivity against different kinases and modulate physicochemical properties.

Substituent at C5/C6/C7 Observed Effect on Activity/Properties Rationale/Example
Small, Non-polar Groups (e.g., Methyl) Generally well-tolerated.Can fill small hydrophobic pockets without causing steric clashes.[4]
Halogens (e.g., Fluoro, Chloro) Can enhance binding affinity and improve metabolic stability.Fluorine substitution, in particular, can modulate pKa and improve cell permeability.
Polar Groups (e.g., Hydroxyl, Amino) May improve solubility but can also introduce potential metabolic liabilities.The strategic placement of a hydrogen bond donor/acceptor can enhance potency if it complements the target's active site.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential. Below are representative procedures for the synthesis of a this compound analog and its subsequent biological evaluation in a kinase inhibition assay.

Synthesis of a Representative Analog: N-substituted 3-Aryl-4-methoxy-1H-indazole

This multi-step synthesis illustrates a common pathway for generating diverse analogs from a this compound intermediate.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 2.0 eq).

  • Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated intermediate.

Step 2: Suzuki Coupling for C3-Arylation

  • In a reaction vessel, combine the N-alkylated this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base like sodium carbonate (2.0 eq).

  • Add a mixture of solvents, typically toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography.

In Vitro Kinase Inhibition Assay (Example: PLK4 LanthaScreen™ Assay)

This protocol provides a framework for assessing the inhibitory activity of the synthesized analogs against a specific kinase target, Polo-like kinase 4 (PLK4), which is a relevant target for indazole-based inhibitors.[1]

  • Compound Preparation : Dissolve the test compounds in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in the kinase buffer to achieve the desired final concentrations for the assay.

  • Assay Plate Preparation : In a 384-well plate, add the serially diluted compounds.

  • Kinase Reaction :

    • Add the PLK4 recombinant human protein and the LanthaScreen™ Eu-anti-GST Antibody to the wells containing the compounds.

    • Initiate the kinase reaction by adding the kinase tracer 236 and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

SAR_Relationship cluster_positions Substitution Positions cluster_properties Impacted Properties Core This compound N1 N1-Position Core->N1 Alkylation/ Arylation C3 C3-Position Core->C3 Coupling Rxns C5_7 C5/C6/C7-Positions Core->C5_7 Ring Functionalization Potency Potency N1->Potency Solubility Solubility/PK N1->Solubility C3->Potency C5_7->Solubility Selectivity Selectivity C5_7->Selectivity

Caption: Key Structure-Activity Relationships for this compound Analogs.

Synthesis_Workflow Start This compound Step1 Step 1: N-Alkylation (Alkyl Halide, Base) Start->Step1 Intermediate N-Alkyl-3-bromo-4-methoxy-1H-indazole Step1->Intermediate Step2 Step 2: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Intermediate->Step2 Final Final Analog: N-Alkyl-3-aryl-4-methoxy-1H-indazole Step2->Final

Caption: General Synthetic Workflow for this compound Analogs.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The strategic positioning of the bromo and methoxy groups provides both a versatile synthetic handle and a potentially favorable interaction point within the target's active site. By systematically exploring substitutions at the N1, C3, and other positions on the indazole ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs.

The comparative analysis presented in this guide, synthesized from existing literature on related indazole compounds, offers a logical framework for designing new derivatives with improved therapeutic potential. Future research should aim to generate more comprehensive SAR data specifically for the this compound series against a panel of clinically relevant kinases. Such studies will undoubtedly accelerate the development of the next generation of indazole-based therapeutics for the treatment of cancer and other diseases.

References

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  • Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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A Comparative Guide to the Structural Elucidation of 3-Bromo-4-methoxy-1H-indazole Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural characterization of 3-Bromo-4-methoxy-1H-indazole derivatives. These derivatives are of significant interest in medicinal chemistry due to the versatile biological activities of the indazole scaffold.[1][2][3] This document will not only detail the "how" but, more importantly, the "why" behind the experimental choices, offering a holistic view grounded in scientific integrity.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1][2] This structural motif is found in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][3] The specific substitution pattern of a 3-bromo and 4-methoxy group on the 1H-indazole core can significantly influence its physicochemical properties and biological targets. Therefore, unambiguous structural confirmation is a critical step in the development of novel therapeutics based on this scaffold.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding intermolecular interactions and guiding structure-activity relationship (SAR) studies.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires meticulous attention to detail.

Step 1: Synthesis of this compound Derivatives

The synthesis of functionalized indazoles can be achieved through various synthetic routes. A common approach involves the regioselective bromination of a suitable precursor, followed by methoxylation. For instance, N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination at the 3-position of the indazole ring. The methoxy group can be introduced via nucleophilic substitution or other standard methylation procedures.[4]

Step 2: Crystallization

The formation of high-quality single crystals is often the most challenging step. The choice of solvent or solvent system is critical and is typically determined empirically. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

For this compound derivatives, a starting point for crystallization could involve dissolving the compound in a polar solvent like methanol or ethyl acetate and then using a non-polar solvent such as hexane as the anti-solvent for vapor diffusion.[5][6]

Step 3: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.

Causality Behind Experimental Choices

The choice of crystallization technique is dictated by the solubility and stability of the compound. Slow evaporation is simple but offers less control. Vapor diffusion provides better control over the rate of crystallization, which can lead to higher quality crystals. The selection of X-ray radiation (e.g., Mo Kα or Cu Kα) depends on the size of the unit cell and the elements present in the crystal.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides unparalleled detail, other techniques offer complementary information and can be more suitable in certain scenarios.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, intermolecular interactionsSingle crystal (typically 0.1-0.5 mm)Low to MediumUnambiguous structural determinationCrystal growth can be a bottleneck
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformationSoluble sample (~1-10 mg)HighProvides information about the molecule in solutionDoes not provide precise bond lengths and angles
Mass Spectrometry Molecular weight, elemental compositionSmall amount of sample (µg to ng)HighHigh sensitivity and accuracy in mass determinationDoes not provide structural information on its own
Computational Modeling (DFT) Optimized geometry, electronic properties, theoretical spectraNone (in silico)HighCan predict structures and properties before synthesisAccuracy depends on the level of theory and basis set

Visualizing the Workflow and Comparison

X-ray Crystallography Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Crystallization Crystal Growth (e.g., Vapor Diffusion) Solvent->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Comparison of Analytical Techniques

G Xray X-ray Crystallography + Absolute 3D Structure + Precise Bond Info - Requires Single Crystal NMR NMR Spectroscopy + Solution-state Conformation + Connectivity - No Precise Bond Lengths MS Mass Spectrometry + Molecular Weight + Elemental Composition - No 3D Structure DFT Computational (DFT) + Predictive Power + Electronic Properties - Theoretical Model

Caption: Comparison of Analytical Techniques.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in X-ray crystallography, the final refined structure is evaluated by several metrics (e.g., R-factor) that indicate the quality of the fit between the model and the experimental data. Similarly, the combination of NMR and Mass Spectrometry data should be consistent with the proposed structure. Any discrepancies would necessitate further investigation, ensuring the integrity of the final structural assignment. Computational studies, such as DFT, can further validate experimental findings by comparing theoretical and experimental spectroscopic data.[7]

Conclusion: An Integrated Approach

While X-ray crystallography provides the most definitive structural information for this compound derivatives, a comprehensive characterization relies on an integrated approach. NMR and mass spectrometry are indispensable for routine characterization and for confirming the identity and purity of the synthesized material. Computational modeling can offer valuable insights into the electronic structure and reactivity, complementing the experimental data. By understanding the strengths and limitations of each technique, researchers can make informed decisions to efficiently and accurately elucidate the structures of novel and potentially therapeutic compounds.

References

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024-04-23).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI.
  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl) - NIH.
  • Crystal structure of 3-((4-bromophenyl)thio)-1 H -indole, C 14 H 10 BrNS - ResearchGate. (2023-11-02).
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
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A Comparative Guide to the Purity Validation of Synthetic 3-Bromo-4-methoxy-1H-indazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. For novel heterocyclic compounds like 3-Bromo-4-methoxy-1H-indazole, a crucial building block in the synthesis of various bioactive molecules, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. Furthermore, it offers a comparative perspective on the utility of HPLC versus Gas Chromatography (GC) for this specific analytical challenge.

The Critical Role of Purity for this compound

This compound belongs to the indazole class of heterocyclic compounds, which are recognized as important pharmacophores in medicinal chemistry.[1][2] Derivatives of indazole have shown a wide range of biological activities, including anti-cancer properties.[3][4] The presence of impurities, even in trace amounts, can significantly impact the downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

HPLC Method Development: A Rational Approach

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of many heterocyclic molecules.[5][6] The development of a successful HPLC method hinges on the systematic selection of chromatographic parameters tailored to the analyte's physicochemical properties.

Experimental Workflow for HPLC Method Development

The logical flow for developing a robust HPLC method for this compound is depicted below. This workflow emphasizes a systematic approach, starting from understanding the analyte's properties to method validation.

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A This compound Molecular Weight: ~241.09 g/mol UV Absorbance? (Expected) B Column Selection C18 Reversed-Phase A->B Informs C Mobile Phase Optimization Acetonitrile/Water Gradient B->C Iterative Optimization D Wavelength Selection UV-Vis Detector (e.g., 254 nm) C->D Finalization E Specificity D->E Proceeds to F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: A systematic workflow for the development and validation of an HPLC method for this compound.

Step-by-Step HPLC Protocol

The following protocol is a well-established starting point for the analysis of indazole derivatives and is expected to provide good resolution and sensitivity for this compound.

Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a Diode Array Detector (DAD) allows for wavelength optimization.
Column C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase is well-suited for retaining and separating moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization in the mass spectrometer if used.
Mobile Phase B 0.1% AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 5% B to 95% B over 15 minutesA gradient is crucial for eluting any potential impurities with different polarities and ensuring a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection Wavelength 254 nm (or optimal wavelength from DAD)A common wavelength for aromatic compounds; a DAD can identify the absorbance maximum for improved sensitivity.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Method Validation: Ensuring Trustworthiness

Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines Q2(R1) and the newer Q2(R2) provide a comprehensive framework for this process.[7][8][9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo, the analyte, and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be greater than 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a strong candidate for the purity analysis of this compound, it is instructive to compare its performance with another common chromatographic technique, Gas Chromatography (GC).

Decision Matrix for Method Selection

The choice between HPLC and GC is primarily dictated by the physicochemical properties of the analyte. The following diagram illustrates the key decision points.

Method_Selection A Analyte: this compound B Is the compound volatile and thermally stable? A->B C GC is a suitable option. B->C Yes D HPLC is the preferred method. B->D No E Consider derivatization for GC. D->E Alternative

Caption: A decision-making diagram for selecting between HPLC and GC for the analysis of this compound.

Performance Comparison

The following table provides a comparative summary of the expected performance of HPLC and GC for the analysis of this compound.

FeatureHPLCGas Chromatography (GC)
Applicability Excellent. Well-suited for non-volatile and thermally labile compounds.Potentially suitable, but requires the compound to be volatile and thermally stable. Indazoles can be prone to degradation at high temperatures.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability, adding complexity to the workflow.
Sensitivity High, especially with UV or Mass Spectrometry (MS) detection.High, particularly with Flame Ionization Detection (FID) or MS.
Resolution Excellent, with a wide variety of stationary and mobile phases available for method optimization.Excellent, especially with capillary columns.
Potential Issues Solvent consumption and disposal.Potential for analyte degradation in the injector or column, leading to inaccurate results.

Conclusion

The purity of synthetic intermediates like this compound is a non-negotiable aspect of modern drug discovery and development. This guide has provided a comprehensive, scientifically grounded framework for the development and validation of a robust HPLC method for its purity assessment. By following a systematic approach to method development and adhering to established validation guidelines, researchers can ensure the generation of reliable and accurate data. The comparative analysis with Gas Chromatography further underscores the suitability of HPLC for this particular analytical challenge. The principles and protocols outlined herein are intended to empower researchers, scientists, and drug development professionals to confidently assess the purity of this and other valuable heterocyclic building blocks.

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The Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as critical targets. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. Among the myriad of heterocyclic scaffolds explored for this purpose, the indazole ring system has proven to be a "privileged structure," demonstrating a remarkable propensity for potent and selective kinase inhibition.[1][2] This guide provides an in-depth comparison of the kinase inhibitory profiles of substituted indazoles, offering insights into their structure-activity relationships (SAR) and therapeutic potential. We will delve into the experimental methodologies used to characterize these inhibitors and present a comparative analysis of their performance against key oncogenic kinases.

The Significance of the Indazole Moiety

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, offers a unique combination of features that make it an attractive pharmacophore for kinase inhibitor design.[3] Its rigid structure provides a well-defined framework for the precise positioning of substituents to interact with the ATP-binding pocket of kinases. The presence of two nitrogen atoms allows for versatile hydrogen bonding interactions, which are crucial for anchoring the inhibitor to the kinase hinge region. Furthermore, the indazole core is amenable to a wide range of chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]

Experimental Methodologies for Assessing Kinase Inhibition

To objectively compare the inhibitory profiles of different substituted indazoles, robust and reproducible experimental methodologies are essential. The following are standard assays employed in the field:

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common approach involves incubating the kinase, a substrate (often a peptide or protein), and ATP with the test compound. The extent of substrate phosphorylation is then quantified, typically through methods like:

  • Radiometric Assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

  • Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Luminescence-Based Assays: Using luciferase-based systems to measure the amount of ATP remaining after the kinase reaction.[5]

Step-by-Step Protocol for a Typical Biochemical Kinase Assay (Luminescence-Based):

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and a solution of the indazole inhibitor at various concentrations.

  • Reaction Setup: In a multi-well plate, add the kinase and the indazole inhibitor. Allow for a pre-incubation period for the compound to bind to the kinase.

  • Initiation of Reaction: Add the substrate and ATP solution to initiate the kinase reaction. Incubate at a controlled temperature for a specific duration.

  • Termination and Detection: Add a reagent that stops the kinase reaction and contains luciferase and its substrate, luciferin. The luciferase enzyme will convert the remaining ATP into light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Kinase Assays

These assays assess the inhibitory activity of a compound within a cellular context, providing a more physiologically relevant measure of its efficacy. Common formats include:

  • Cellular Phosphorylation Assays: Measuring the phosphorylation status of a kinase's downstream substrate within cells using techniques like Western blotting or ELISA.[6]

  • Cell Proliferation Assays: Determining the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase for their survival.[6]

  • NanoBRET™ Target Engagement Assays: A live-cell assay that measures the binding of a compound to its target kinase.[6]

Workflow for a Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Kinase, Substrate, ATP A1 Incubate Kinase with Inhibitor P1->A1 P2 Prepare Substituted Indazole Inhibitors P2->A1 A2 Initiate Reaction with ATP & Substrate A1->A2 A3 Stop Reaction & Detect Signal A2->A3 D1 Measure Signal (e.g., Luminescence) A3->D1 D2 Plot Inhibition Curve D1->D2 D3 Calculate IC50 Value D2->D3

Caption: General workflow of a biochemical kinase inhibition assay.

Comparative Kinase Inhibitory Profiles of Substituted Indazoles

The kinase inhibitory profile of an indazole derivative is profoundly influenced by the nature and position of its substituents. Below, we compare the inhibitory activities of various substituted indazoles against key kinase families.

Targeting VEGF/PDGF Receptors

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are crucial tyrosine kinases involved in angiogenesis and tumor growth. Several indazole-based inhibitors have been developed to target these kinases.

Compound/Substitution PatternTarget KinaseIC50 (nM)Reference
Pazopanib VEGFR-230[1]
PDGFRα84[7]
c-Kit74[7]
Indazole-pyrimidine derivative (13i) VEGFR-234.5[1]
Quinazoline-indazole derivative (12c) VEGFR-25.6[1]

Structure-Activity Relationship Insights:

The data indicates that strategic modifications to the indazole scaffold can lead to highly potent VEGFR-2 inhibitors. For instance, the indazole-pyrimidine and quinazoline-indazole derivatives demonstrate enhanced potency compared to the multi-kinase inhibitor Pazopanib.[1] The presence of hydrogen bond-forming groups, such as the sulfonamide in compound 13i, appears to be beneficial for activity.[1]

Targeting Aurora and Polo-like Kinases

Aurora kinases and Polo-like kinase 4 (PLK4) are serine/threonine kinases that play pivotal roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

Compound/Substitution PatternTarget KinaseIC50 (nM)Reference
3-(Pyrrolopyridin-2-yl)indazole (54a) Aurora Kinase A20[1]
(3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one (62b) PLK429[1]
CFI-400945 PLK4<10[4]

Structure-Activity Relationship Insights:

For Aurora kinase inhibitors, substitutions at the 3-position of the indazole ring with heterocyclic moieties like pyrrolopyridine have proven effective.[1] In the case of PLK4 inhibitors, complex spirocyclic substitutions at the 6-position have yielded highly potent compounds, with CFI-400945 emerging as a clinical candidate.[1][4]

Targeting Pim Kinases

Pim kinases are a family of serine/threonine kinases involved in cell survival and proliferation. Their inhibition is a promising strategy for the treatment of various hematological malignancies and solid tumors.

Compound/Substitution PatternTarget KinaseIC50 (nM)Reference
3-(Pyrazin-2-yl)-1H-indazole (59c) Pim-13[1]
Pim-270[1]
Pim-33[1]
Spirocyclopropyl analogue (S-60e) Pim-10.4[1]
Pim-21.1[1]
Pim-30.4[1]

Structure-Activity Relationship Insights:

The 3-position of the indazole ring is a key site for modification in Pim kinase inhibitors. Pyrazinyl substitutions have demonstrated nanomolar potency.[1] Further optimization, such as the introduction of a spirocyclopropyl moiety, has led to sub-nanomolar inhibitors, highlighting the importance of exploring diverse chemical space.[1]

Structure-Activity Relationship of Substituted Indazoles:

Caption: Key substitution points on the indazole ring and their impact on kinase inhibition.

Therapeutic Implications and Future Perspectives

The versatility of the indazole scaffold has translated into clinical success. Pazopanib (Votrient®), a multi-kinase inhibitor bearing an indazole core, is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4][8] Several other indazole-based kinase inhibitors are currently in various stages of clinical development, targeting a range of cancers.[1]

The future of indazole-based kinase inhibitor design lies in the development of more selective and potent compounds. A deeper understanding of the structural biology of kinase-inhibitor interactions will guide the rational design of next-generation therapies with improved efficacy and reduced off-target effects. Furthermore, the exploration of novel substitution patterns and the use of advanced synthetic methodologies will continue to unlock the full potential of this remarkable scaffold.

Conclusion

Substituted indazoles represent a highly successful class of kinase inhibitors, with a proven track record in both preclinical and clinical settings. Their favorable structural and chemical properties make them an ideal starting point for the development of targeted cancer therapies. By leveraging a detailed understanding of their structure-activity relationships and employing robust experimental methodologies, researchers can continue to innovate and develop novel indazole-based drugs that will ultimately benefit patients battling cancer.

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A Senior Application Scientist's Guide to In Vitro Assay Validation for 3-Bromo-4-methoxy-1H-indazole as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-cancer properties.[1][2][3] Many of these effects are attributed to the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways and are often dysregulated in cancer.[1][2] This guide focuses on a novel compound, 3-Bromo-4-methoxy-1H-indazole, for which the specific biological activity has not been extensively characterized.

Drawing from the established precedent of indazole-containing kinase inhibitors, we hypothesize that this compound functions as an inhibitor of a key oncogenic kinase. For the purpose of this validation guide, we will postulate its activity against the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase whose aberrant signaling is a well-documented driver of tumorigenesis in various cancers, including non-small cell lung cancer.[4][5]

This document provides a comprehensive framework for the in vitro validation of this compound's activity. We will objectively compare its hypothetical performance against Gefitinib , a well-characterized and clinically approved EGFR tyrosine kinase inhibitor.[4][6] The validation strategy employs a two-tiered approach: a direct, biochemical assay to quantify enzymatic inhibition and a cell-based assay to assess the compound's functional impact on cancer cell proliferation. This dual-assay system ensures a robust and reliable assessment of the compound's potential as a therapeutic agent.

Hypothesized Mechanism of Action: Inhibition of the EGFR Signaling Pathway

We propose that this compound acts as an ATP-competitive inhibitor of the EGFR kinase domain. Upon binding of its ligand, such as EGF, the EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. By binding to the ATP-binding pocket of the EGFR kinase domain, our test compound would prevent the phosphorylation of the receptor and its downstream effectors, thereby abrogating the pro-tumorigenic signal.

Diagram of the Hypothesized EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR ADP ADP EGFR:e->ADP:w RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds ATP ATP ATP:e->EGFR:w RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Indazole 3-Bromo-4-methoxy -1H-indazole Indazole->EGFR Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Tier 1: Biochemical Assay - Direct EGFR Kinase Inhibition

The primary validation step is to ascertain whether this compound directly inhibits the enzymatic activity of purified EGFR. A luminescence-based kinase assay, such as the Kinase-Glo® platform, is an ideal choice for this purpose due to its high sensitivity, broad dynamic range, and amenability to high-throughput screening.[7][8] This assay quantifies the amount of ATP remaining after a kinase reaction; a lower ATP level signifies higher kinase activity, and vice versa.

Experimental Protocol: Luminescence-Based EGFR Kinase Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a stock solution of the reference inhibitor, Gefitinib, in 100% DMSO.

    • Prepare a serial dilution of both compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Reconstitute recombinant human EGFR enzyme and the substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) in kinase assay buffer.

    • Prepare the ATP solution at a concentration close to the Km for EGFR to ensure sensitive detection of competitive inhibitors.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions (or DMSO as a vehicle control) to the appropriate wells.

    • Add 5 µL of the EGFR enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Diagram of the Biochemical Assay Workflow

Biochemical_Workflow start Start reagent_prep Prepare Compound Dilutions, EGFR Enzyme, Substrate, ATP start->reagent_prep plate_compounds Dispense Compounds into 384-well Plate reagent_prep->plate_compounds add_enzyme_sub Add Enzyme/Substrate Mix plate_compounds->add_enzyme_sub add_atp Initiate Reaction with ATP add_enzyme_sub->add_atp incubate_reaction Incubate for 60 min at Room Temperature add_atp->incubate_reaction add_kinase_glo Add Kinase-Glo® Reagent incubate_reaction->add_kinase_glo incubate_lum Incubate for 10 min add_kinase_glo->incubate_lum read_plate Measure Luminescence incubate_lum->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the luminescence-based EGFR kinase inhibition assay.

Comparative Performance: Hypothetical IC50 Data

The following table presents hypothetical data comparing the inhibitory potency of this compound against Gefitinib in the biochemical assay.

CompoundTarget KinaseAssay FormatHypothetical IC50 (nM)
This compound EGFRLuminescence-Based25.5
Gefitinib (Alternative) EGFRLuminescence-Based5.2

This data is for illustrative purposes only.

Tier 2: Cell-Based Assay - Anti-Proliferative Activity

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if this inhibition translates into a functional cellular response and to assess cell permeability. We will use a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[9][10] The chosen cell line should be dependent on EGFR signaling for proliferation, such as the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.[11]

Experimental Protocol: CellTiter-Glo® Cell Viability Assay
  • Cell Culture and Plating:

    • Culture A431 cells in appropriate media supplemented with fetal bovine serum.

    • Harvest cells and seed them into a 96-well, opaque-walled plate at a density of 5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Gefitinib in cell culture medium.

    • Remove the seeding medium from the cells and replace it with medium containing the compound dilutions (or vehicle control).

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Performance: Hypothetical GI50 Data

This table shows a hypothetical comparison of the anti-proliferative activity of our test compound and Gefitinib.

CompoundCell LineAssay FormatHypothetical GI50 (µM)
This compound A431 (EGFR-dependent)CellTiter-Glo®1.2
Gefitinib (Alternative) A431 (EGFR-dependent)CellTiter-Glo®0.15

This data is for illustrative purposes only.

Synthesizing the Validation Data: A Self-Validating System

The trustworthiness of our findings hinges on the correlation between the biochemical and cell-based assay results. A potent inhibitor in the biochemical assay should demonstrate corresponding anti-proliferative activity in an EGFR-dependent cell line.

Diagram of the Assay Validation Logic

Validation_Logic cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Validation biochem_assay Luminescence-Based EGFR Kinase Assay biochem_result Determine IC50 (Direct Inhibition) biochem_assay->biochem_result decision Correlate IC50 and GI50? biochem_result->decision cell_assay CellTiter-Glo® Viability Assay (A431 Cells) cell_result Determine GI50 (Anti-Proliferative Effect) cell_assay->cell_result cell_result->decision conclusion_positive Conclusion: Validated On-Target Activity decision->conclusion_positive Yes conclusion_negative Conclusion: Off-Target Effects or Poor Permeability. Further Investigation Needed. decision->conclusion_negative No

Caption: Decision-making flowchart for validating on-target activity.

Conclusion and Future Directions

This guide outlines a robust, two-tiered in vitro strategy to validate the hypothesized activity of this compound as an EGFR kinase inhibitor. By directly comparing its performance against a known inhibitor, Gefitinib, in both biochemical and cell-based assays, we can generate a reliable preliminary profile of its potency and cellular efficacy. Positive and correlated results from this validation cascade would provide a strong rationale for advancing this novel indazole compound into further preclinical development, including selectivity profiling against a panel of other kinases, pharmacokinetic studies, and in vivo efficacy models.

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  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Bioorganic Chemistry. [Link]

  • Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

  • Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]

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A Researcher's Guide to the Structural Verification of 3-Bromo-4-methoxy-1H-indazole via Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 3-Bromo-4-methoxy-1H-indazole is a heterocyclic compound with potential applications in medicinal chemistry, making its precise characterization paramount. This guide provides an in-depth technical comparison of experimentally anticipated Nuclear Magnetic Resonance (NMR) data with theoretically predicted values for the structural elucidation of this compound. In the absence of extensive published literature spectra for this specific molecule, this guide will focus on the principles of de novo structure confirmation, blending theoretical predictions with established spectroscopic principles.

The Critical Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) provides a detailed roadmap of atomic connectivity and spatial relationships. For a molecule such as this compound, with its distinct aromatic and substituent groups, NMR offers a powerful method for confirming the intended substitution pattern and overall molecular architecture.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of any spectral analysis hinges on the quality of the acquired data. The following protocol outlines the key steps for obtaining reliable ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation: The Foundation of a Good Spectrum

The choice of solvent and sample concentration are critical initial steps. Deuterated chloroform (CDCl₃) is a common and appropriate choice for many organic molecules, including indazole derivatives, due to its excellent dissolving power and the presence of a residual solvent peak that can be used for spectral referencing.

  • Step 1.1: Accurately weigh approximately 5-10 mg of high-purity this compound. The purity of the sample is crucial to avoid misleading signals from impurities.

  • Step 1.2: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. TMS provides a sharp reference signal at 0 ppm for both ¹H and ¹³C spectra.

  • Step 1.3: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is sufficient to be within the detection region of the NMR probe.

  • Step 1.4: Cap the NMR tube and gently invert it several times to ensure a homogenous solution.

2. NMR Instrument Parameters: Optimizing for Clarity and Resolution

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans: 16 to 32 scans are typically sufficient for a sample of this concentration.

    • Acquisition Time: Approximately 3-4 seconds to ensure good resolution.

    • Relaxation Delay: A 1-2 second delay between scans allows for adequate relaxation of the protons.

    • Spectral Width: A sweep width of -2 to 12 ppm is generally adequate to cover the expected chemical shifts.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with single lines for each unique carbon.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 2048) is required.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A 2-second delay is recommended.

    • Spectral Width: A sweep width of 0 to 200 ppm will encompass the expected range of carbon chemical shifts.

3. Data Processing: From Raw Data to Interpretable Spectra

  • Step 3.1: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Step 3.2: Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Step 3.3: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Step 3.4: Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each peak.

  • Step 3.5: Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivity.

Predicted NMR Data for this compound

In the absence of a comprehensive, peer-reviewed database of experimental NMR data for this compound, we turn to predictive software as a powerful tool for structural verification. Several software packages utilize different algorithms (e.g., HOSE codes, neural networks) to estimate chemical shifts.[1][2][3][4] The following tables present predicted ¹H and ¹³C NMR data, which will serve as our "literature values" for comparison.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5 - 11.5Broad Singlet1HN-H
~7.4 - 7.6Doublet1HH-7
~7.2 - 7.4Triplet1HH-6
~6.9 - 7.1Doublet1HH-5
~3.9 - 4.1Singlet3HOCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (ppm)Assignment
~150 - 155C-4
~140 - 145C-7a
~125 - 130C-6
~120 - 125C-3a
~115 - 120C-7
~110 - 115C-5
~100 - 105C-3
~55 - 60OCH₃

Cross-Referencing and Structural Confirmation: A Step-by-Step Analysis

The core of the structural verification process lies in the detailed comparison of the experimentally obtained NMR spectra with the predicted values and established chemical shift principles.

Workflow for NMR Data Interpretation and Structural Confirmation

G cluster_exp Experimental Data Acquisition cluster_pred Theoretical Data Generation cluster_analysis Comparative Analysis exp_prep Sample Preparation exp_acq NMR Data Acquisition (¹H and ¹³C) exp_prep->exp_acq exp_proc Data Processing exp_acq->exp_proc comp_1h Compare ¹H Data: - Chemical Shifts - Integration - Multiplicity exp_proc->comp_1h comp_13c Compare ¹³C Data: - Chemical Shifts - Number of Signals exp_proc->comp_13c pred_gen Generate Predicted Spectra (¹H and ¹³C) pred_gen->comp_1h pred_gen->comp_13c struct_confirm Structural Confirmation comp_1h->struct_confirm comp_13c->struct_confirm conclusion conclusion struct_confirm->conclusion Final Conclusion on Structure

Caption: Workflow for structural confirmation of this compound using NMR spectroscopy.

Analysis of the ¹H NMR Spectrum:

  • The N-H Proton: A broad singlet is expected for the N-H proton, typically in the downfield region of the spectrum (~10.5 - 11.5 ppm). Its broadness is due to quadrupole broadening and potential chemical exchange. This signal is a key indicator of the indazole ring system.

  • The Aromatic Protons: The protons on the benzene ring of the indazole will exhibit a characteristic splitting pattern.

    • H-7: This proton is expected to be a doublet, coupled to H-6.

    • H-6: This proton will appear as a triplet, being coupled to both H-7 and H-5.

    • H-5: This proton is expected to be a doublet, coupled to H-6. The relative chemical shifts of these protons will be influenced by the electron-donating methoxy group at C-4 and the overall aromatic system.

  • The Methoxy Protons: A sharp singlet with an integration of three protons is anticipated for the methoxy group (OCH₃) in the region of 3.9 - 4.1 ppm. This is a highly diagnostic signal for the presence of this functional group.

Analysis of the ¹³C NMR Spectrum:

  • Number of Signals: The predicted spectrum indicates eight distinct carbon signals, which is consistent with the eight unique carbon atoms in the structure of this compound.

  • Chemical Shift Regions:

    • C-4 (bearing the methoxy group): This carbon is expected to be the most downfield signal in the aromatic region (~150 - 155 ppm) due to the deshielding effect of the attached oxygen atom.

    • C-3 (bearing the bromine atom): The carbon attached to the bromine atom is expected to be significantly shielded compared to an unsubstituted carbon, with a predicted chemical shift in the range of ~100 - 105 ppm.

    • Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical range of ~110 - 145 ppm.

    • Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal in the upfield region of the spectrum (~55 - 60 ppm).

Logical Flow of Data Comparison

Caption: Logical flow for the comparison of experimental and predicted NMR data.

Conclusion and Best Practices

The structural verification of this compound, in the absence of established literature data, relies on a robust combination of high-quality experimental work and theoretical prediction. By following a meticulous experimental protocol and systematically comparing the resulting spectra with predicted values, researchers can confidently confirm the identity and purity of their synthesized compound. Any significant deviation between the experimental and predicted data should prompt a careful re-examination of the synthetic route, purification methods, and the NMR data itself. This guide provides a framework for such an analysis, emphasizing the principles of scientific integrity and the power of modern spectroscopic techniques in drug discovery and development.

References

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A Comparative Analysis of Synthetic Routes to Substituted Bromo-indazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors for oncology.[1] The introduction of a bromine atom onto this heterocyclic system provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making substituted bromo-indazoles highly valuable intermediates in drug discovery and development.[2][3]

This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing substituted bromo-indazoles. We will move beyond a simple recitation of methods to explore the underlying principles that govern each route's efficacy, regioselectivity, and substrate scope. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic pathway tailored to their specific target molecule. We will delve into two main approaches: the direct bromination of a pre-formed indazole core and the construction of the indazole ring from pre-brominated precursors.

Route 1: Direct Electrophilic Bromination of the Indazole Core

The direct functionalization of the indazole C-H bonds is an atom-economical approach to introduce bromine. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions, the brominating agent, and the nature and position of existing substituents on the indazole ring.

Causality of Regioselectivity in Indazole Bromination

The indazole ring system has several positions susceptible to electrophilic attack, primarily C3, C5, and C7. The outcome of a bromination reaction is a delicate interplay of electronic and steric factors. The electron-rich nature of the pyrazole ring tends to activate the C3 position. However, the benzene ring is also activated, with the directing influence of the fused pyrazole moiety often favoring substitution at C5 and C7. The choice of solvent, temperature, and brominating agent can subtly alter the reactivity of the electrophile and the indazole substrate, thereby steering the reaction towards a desired isomer.

Comparative Analysis of Direct Bromination Methods
PositionBrominating AgentTypical ConditionsYield RangeKey Advantages & Mechanistic InsightsLimitations
C3 DBDMHEthanol, Ultrasound, 40°C, 30 min70-93%High regioselectivity for C3 on 2H-indazoles. The ultrasound is proposed to assist in the cleavage of DBDMH to generate the active bromo species. The reaction is rapid and efficient.[4]Primarily demonstrated for 2-substituted indazoles.
C3 NBS / Visible LightErythrosine photocatalyst, O₂, (NH₄)₂S₂O₄~82%Photoredox catalysis offers a modern approach. The reaction proceeds via a radical mechanism, providing an alternative to classical electrophilic substitution.Requires specialized photochemical equipment.
C5 Br₂ in Acetic AcidGlacial acetic acid, 90°C, 16h~88%Effective for indazoles with activating groups. This classical method is suitable for substrates like indazole-3-carboxylic acid, where the carboxyl group directs bromination to the C5 position.[5]Can lead to mixtures of isomers with less substituted indazoles.
C7 NBS in DMFDMF, 80°C, 18h~84%Selective C7 bromination of 4-substituted 1H-indazoles. The substituent at the C4 position sterically hinders attack at C5 and electronically directs the incoming electrophile to C7.[6]Over-bromination to form 5,7-dibromo products can occur, especially with increased equivalents of NBS.[6]
Visualization of Direct Bromination Strategies

G cluster_c3 C3 Bromination cluster_c5 C5 Bromination cluster_c7 C7 Bromination Indazole_C3 Substituted 2H-Indazole Reagent_C3 DBDMH, EtOH Ultrasound, 40°C Indazole_C3->Reagent_C3 Product_C3 3-Bromo-2H-Indazole Reagent_C3->Product_C3 Indazole_C5 Indazole-3-carboxylic acid Reagent_C5 Br₂, Acetic Acid 90°C Indazole_C5->Reagent_C5 Product_C5 5-Bromo-1H-indazole- 3-carboxylic acid Reagent_C5->Product_C5 Indazole_C7 4-Substituted 1H-Indazole Reagent_C7 NBS, DMF 80°C Indazole_C7->Reagent_C7 Product_C7 7-Bromo-4-substituted- 1H-Indazole Reagent_C7->Product_C7

Caption: Key strategies for regioselective direct bromination of the indazole core.

Route 2: Indazole Ring Formation from Brominated Precursors

This classical and robust approach involves constructing the indazole ring from an aromatic precursor that already contains a bromine atom at the desired position. This strategy offers excellent control over the final position of the bromine substituent.

The Diazotization-Cyclization of Brominated Anilines

One of the most reliable and widely used methods for synthesizing substituted indazoles is the intramolecular cyclization of a diazotized 2-alkylaniline. When applied to a pre-brominated aniline, this method provides unambiguous access to a specific bromo-indazole isomer.

Mechanism Rationale: The synthesis begins with a substituted 2-methylaniline containing a bromine atom on the aromatic ring. This aniline is diazotized, typically using a nitrite source such as sodium nitrite or isoamyl nitrite, to form a diazonium salt intermediate. This intermediate is unstable and, upon heating, undergoes an intramolecular cyclization, losing a proton to form the stable aromatic indazole ring. The choice of the diazotizing agent and reaction conditions can be critical for achieving high yields and avoiding side reactions.

Visualization of the Diazotization-Cyclization Workflow

G Start Brominated 2-Methylaniline Step1 Diazotization (e.g., Isoamyl Nitrite, Acetic Acid) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Heat) Intermediate->Step2 Product Substituted Bromo-indazole Step2->Product

Caption: General workflow for the synthesis of bromo-indazoles via diazotization.

Comparative Table of Cyclization Precursors
Precursor TypeKey ReagentsTypical ProductAdvantagesLimitations
2-Methylanilines Acetic Anhydride, Isoamyl Nitrite, Acid/BaseBromo-1H-indazolesExcellent regiocontrol. Readily available starting materials. Scalable process.[7]Multi-step sequence (acetylation, diazotization/cyclization, deprotection).
o-Fluorobenzaldehydes HydrazineBromo-1H-indazolesA direct condensation approach that avoids diazotization.[8][9]Requires access to the corresponding fluorinated aldehydes, which may not be as common as anilines.
o-Bromobenzonitriles Hydrazine, Pd catalyst3-Amino-bromo-indazolesProvides access to the synthetically useful 3-aminoindazole scaffold.[10]Requires a transition metal catalyst and may have a more limited substrate scope.

Experimental Protocols

Protocol 1: Regioselective C7-Bromination of 4-Substituted 1H-Indazole[7]
  • Starting Material: N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 mmol).

  • Reagents & Solvent: N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv.), Dimethylformamide (DMF) (5 mL).

  • Procedure: a. Dissolve the starting material in DMF in a round-bottom flask. b. Add NBS to the solution. c. Heat the reaction mixture to 80°C. d. Stir for 18 hours, monitoring the reaction progress by TLC. e. Upon completion, cool the reaction to room temperature and pour it into water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

  • Expected Outcome: 7-bromo-N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (Typical yield: 84%). Note: A minor amount (~10%) of the 5,7-dibrominated product may also be formed.

Protocol 2: Synthesis of 5-Bromo-4-fluoro-1H-indazole via Diazotization-Cyclization[8]

This is a multi-step synthesis starting from 1-(3-fluoro-2-methylphenyl)ethanone.

  • Step A: Bromination a. Dissolve 1-(3-fluoro-2-methylphenyl)ethanone in acetonitrile. b. Cool the solution to between -10°C and 10°C. c. Add N-bromosuccinimide and stir for 1-2 hours. d. Quench the reaction with sodium bisulfite solution to obtain 1-(5-bromo-3-fluoro-2-methylphenyl)ethanone.

  • Step B: Ring Closure (Diazotization & Cyclization) a. Dissolve the product from Step A in toluene. b. Heat the solution to 90-98°C and add acetic acid. c. Add isoamyl nitrite and maintain the reaction at 80-130°C for 3-4 hours to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

  • Step C: Deprotection a. Add the acetylated indazole from Step B to a mixture of methanol and water. b. Add an inorganic base (e.g., potassium carbonate) and stir at room temperature for 12-14 hours. c. Isolate the product, 5-bromo-4-fluoro-1H-indazole, by filtration or extraction after neutralization.

Conclusion and Future Outlook

The synthesis of substituted bromo-indazoles can be approached through two primary strategies: direct bromination of the indazole core or cyclization of pre-brominated precursors.

  • Direct Bromination is often more step-economical but presents a significant challenge in controlling regioselectivity. Success hinges on a careful choice of brominating agent and reaction conditions, guided by the electronic and steric properties of the indazole substrate. Modern methods, such as the ultrasound-assisted C3 bromination of 2H-indazoles, offer high selectivity and rapid reaction times.[4]

  • Cyclization of Brominated Precursors , particularly the diazotization of 2-alkylanilines, remains the gold standard for achieving unambiguous regiochemistry.[7][11] While typically involving more synthetic steps, the reliability and scalability of this approach make it highly valuable, especially in a process chemistry setting.

The choice of synthetic route is ultimately dictated by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable methods for their synthesis, including transition-metal-catalyzed C-H activation and functionalization, will remain an active and important area of chemical research.

References

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  • Boujdiab, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6931-6940. [Link]

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  • Charette, A. B., & Grenon, M. (2006). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 8(18), 4105-4108. [Link]

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(19), 6296. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Royal Society of Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities like 3-Bromo-4-methoxy-1H-indazole demands the highest standards of scientific rigor and safety. This responsibility extends beyond the bench to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also compromise institutional compliance and research integrity.

This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every step is understood as part of a self-validating system of laboratory safety.

Core Hazard Profile: Understanding the "Why"

Before addressing disposal, we must fundamentally understand the hazards of this compound. This compound is a halogenated heterocyclic molecule, and its hazard profile dictates the stringent handling and disposal protocols required. The primary risks are associated with direct contact and ingestion.

According to its Safety Data Sheet (SDS), the compound presents several key hazards:

  • Acute Oral Toxicity: It is classified as harmful if swallowed.

  • Skin Irritation: It is known to cause skin irritation upon contact.

  • Eye and Respiratory Irritation: The substance may also cause serious eye and respiratory irritation.[1][2]

These hazards are the direct drivers for the subsequent protocols. Preventing exposure during waste accumulation, segregation, and packaging is paramount.

Hazard Classification (GHS)Hazard StatementPrecautionary Statement (Disposal)
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP501: Dispose of contents/ container to an approved waste disposal plant.
Skin irritation (Category 2)H315: Causes skin irritationP501: Dispose of contents/ container to an approved waste disposal plant.
Eye Irritation (Category 2)H319: Causes serious eye irritationP501: Dispose of contents/container to hazardous waste disposal.[2]
STOT SE 3 (Respiratory)H335: May cause respiratory irritationP501: Dispose of contents/container to hazardous waste disposal.[2]

Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense during any chemical handling, including disposal preparation, is a combination of appropriate PPE and engineering controls. The causality is simple: create a barrier between the researcher and the hazardous material.

  • Engineering Control: All handling and packaging of this compound waste must be conducted within a certified chemical fume hood.[3] This control minimizes the risk of inhaling aerosolized particles.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Contaminated gloves should be disposed of as hazardous waste.

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure it is buttoned to protect against skin contact.

Waste Segregation and Containment: A Protocol for Integrity

The cornerstone of proper chemical disposal is rigorous waste segregation. As a brominated organic compound, this compound must be classified as halogenated organic waste .[5] Mixing it with non-halogenated waste streams can lead to dangerous reactions, violate disposal facility permits, and significantly increase disposal costs.

Protocol for Solid Waste Disposal

This stream includes unused reagents, contaminated consumables (weigh boats, filter paper, gloves), and residue from spill cleanup.

  • Designate a Waste Container: Procure a clearly labeled, sealable, and chemically compatible container designated exclusively for "Halogenated Solid Waste." A high-density polyethylene (HDPE) drum or pail is standard.

  • Transfer Waste: Carefully transfer solid waste into the designated container using appropriate tools (spatulas, forceps) to avoid generating dust.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of its contents. List "this compound" and any other halogenated compounds included.

  • Containment: Keep the container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

Protocol for Liquid Waste Disposal

This stream includes reaction mother liquors, chromatography fractions, and rinsate from decontaminating glassware.

  • Designate a Waste Container: Use a sealable, leak-proof container, typically an HDPE or glass bottle, designated for "Halogenated Organic Liquid Waste." Ensure it is stored in secondary containment to prevent spills.[7][8]

  • Incompatible Materials: Never mix halogenated waste with strong bases or oxidizers, as this can cause violent reactions.[4][5]

  • Transfer Waste: Use a funnel to carefully pour liquid waste into the container, avoiding splashes.

  • Labeling: As with solid waste, the container must be clearly labeled "Hazardous Waste" with a full list of its chemical constituents, including solvents.

  • Containment: Keep the container tightly capped and stored in its secondary containment tray within the SAA.

G cluster_glassware Protocol: Glassware Decontamination start Contaminated Glassware rinse Step 1: Initial Rinse (e.g., Acetone) start->rinse Begin collect Step 2: Collect Rinsate (Transfer to Halogenated Liquid Waste) rinse->collect wash Step 3: Wash (Detergent & Water) collect->wash Waste segregated final_rinse Step 4: Final Rinse (DI Water) wash->final_rinse dry Decontaminated Glassware final_rinse->dry

Caption: Workflow for decontaminating glassware exposed to this compound.

Disposal Pathway and Final Disposition

Under no circumstances should this chemical be disposed of via sanitary sewer systems or in regular trash.[9] The only acceptable method is through a licensed environmental waste management contractor. This is mandated by the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle to grave."[10]

The final disposal method for halogenated organic waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] This process is designed to break down the molecule into less harmful components and is equipped with scrubbers to manage acid gases (like hydrobromic acid) generated during combustion.[12]

G cluster_lab Laboratory Procedures start Waste Generation Point (this compound) segregate Step 1: Segregate Waste (Halogenated vs. Non-Halogenated) start->segregate contain Step 2: Contain & Label (Properly sealed & marked containers) segregate->contain store Step 3: Store in SAA (Satellite Accumulation Area) contain->store pickup Step 4: Schedule Pickup (Contact Institutional EHS) store->pickup Container Full or Time Limit Reached transport Step 5: Licensed Transport (Manifested Hazardous Waste Hauler) pickup->transport end Final Disposition (RCRA-Permitted Incineration Facility) transport->end

Caption: Decision workflow for the compliant disposal of this compound waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent pad to prevent aerosolization. For a liquid spill, surround the area with absorbent material (e.g., vermiculite or sand), working from the outside in.

  • Collect Residue: Carefully sweep or scoop the solid material or absorbed liquid into your designated "Halogenated Solid Waste" container.[1][4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipes as hazardous solid waste. Follow with a soap and water wash.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Conclusion

The proper disposal of this compound is not an administrative afterthought but an integral part of the experimental process. By understanding the chemical's hazards, adhering to strict segregation and containment protocols, and entrusting the final disposition to licensed professionals, we uphold our commitment to safety, environmental stewardship, and scientific integrity. These procedures are a self-validating system designed to protect you, your colleagues, and the broader community.

References

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Other Disposal Guidance: Brominated Flame Retardants. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Hazardous Waste Experts. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 3-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Compounds like 3-Bromo-4-methoxy-1H-indazole are valuable building blocks, but their safe handling is paramount. This guide moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research. The protocols outlined here are designed as a self-validating system, grounded in established safety principles for handling halogenated aromatic compounds.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar compounds, such as other brominated indazoles, provide a strong basis for a conservative risk assessment.[1][2][3] The primary hazards associated with this class of compounds are summarized below.

Hazard ClassGHS Hazard StatementDescription of Risk
Acute Toxicity (Oral)H301 / H302Toxic or harmful if swallowed.[1][3][4]
Skin IrritationH315Causes skin irritation upon contact.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation if inhaled.[1][2]

These classifications demand that we treat this compound with a high degree of caution. The fundamental principle is to minimize all routes of exposure —dermal, ocular, and inhalation—at all times.[5]

The Core of Safety: Personal Protective Equipment (PPE)

Your primary defense against chemical exposure is the correct selection and use of PPE. The following equipment is mandatory for any procedure involving this compound. The causality is clear: each piece of equipment forms a specific barrier against a known hazard.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are essential.[6] They provide a robust barrier against halogenated organic compounds. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.
Eyes Safety GogglesChemical splash goggles that form a seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection from splashes or fine dust.[7]
Face Face ShieldA face shield, worn in conjunction with safety goggles , is necessary when there is an elevated risk of splashing, such as during bulk transfers or when reacting under pressure.[6]
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat protects your skin and personal clothing from incidental contact and minor spills.[7]
Respiratory Chemical Fume HoodAll handling of solid this compound that could generate dust, or any use of it in solution, must be performed inside a certified chemical fume hood .[1][8] This is the most critical engineering control to prevent respiratory exposure. If, under rare and rigorously assessed circumstances, a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing risk. This protocol covers the lifecycle of the chemical within your laboratory.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol prep_node 1. Risk Assessment Review SDS of similar compounds. Understand hazards. ppe_node 2. Don Correct PPE Gloves, Goggles, Lab Coat. Verify fume hood certification. prep_node->ppe_node Proceed weigh_node 3. Weighing Use anti-static weigh boat. Handle carefully to avoid dust. ppe_node->weigh_node Begin Work transfer_node 4. Transfer/Reaction Keep sash at lowest practical height. Monitor reaction. weigh_node->transfer_node decon_node 5. Decontamination Clean workspace and equipment. Wash hands thoroughly. transfer_node->decon_node Work Complete waste_node 6. Waste Disposal Segregate into 'Halogenated Organic Waste'. Label container clearly. decon_node->waste_node spill_node Spill Response Contain with inert absorbent. Follow institutional protocol. exposure_node Exposure Response Follow First Aid measures. Seek immediate medical attention.

Caption: Safe Handling Workflow for Hazardous Chemicals.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • The storage area should be clearly marked. An inert atmosphere is recommended for long-term storage to maintain chemical integrity.[1]

Step 2: Weighing and Transfer

  • Crucially, perform all weighing and transfers inside a certified chemical fume hood. [1]

  • To minimize dust generation when handling the solid, use a micro-spatula and an anti-static weighing dish.

  • Close the primary container immediately after dispensing the required amount.

Step 3: During the Reaction

  • Keep the reaction vessel within the fume hood for the entire duration of the experiment.

  • Ensure the fume hood sash is kept at the lowest possible height that still allows for safe manipulation.

  • Always be aware of the locations of the nearest safety shower and eyewash station.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. As a brominated compound, this compound is classified as a halogenated organic substance .[7]

  • Waste Segregation: Under no circumstances should this compound or its waste be disposed of down the drain.[7] All waste, including contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated "Halogenated Organic Waste" container.[7][10]

  • Container Management: The waste container must be made of a compatible material, kept securely closed when not in use, and clearly labeled with its contents.[10]

  • Final Disposal: Follow your institution's specific protocols for the disposal of hazardous chemical waste. This typically involves arranging a pickup by your Environmental Health and Safety (EHS) department.[3]

Emergency Procedures: First Aid for Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. If skin irritation occurs, seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]

  • Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][4]

By integrating these principles and protocols into your daily laboratory practice, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Custom Synthesis of Complex Chemicals. Hyma Synthesis Pvt. Ltd. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]

  • Personal Protective Equipment for Handling Pesticides. University of Florida IFAS Extension. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • Halogenated Solvents Safety Information. Washington State University. [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

  • Guidance for Selection of Protective Clothing for MDI Users. Covestro. [Link]

  • Pesticide Protective Equipment. The Ohio State University Extension. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.